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  • Product: 2-Aminopropyl hydrogen sulfate
  • CAS: 1908-84-5

Core Science & Biosynthesis

Foundational

The Dual-Role Catalysis of 2-Aminopropyl Hydrogen Sulfate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Immediate Release A Deep Dive into the Bifunctional Catalytic prowess of 2-Aminopropyl Hydrogen Sulfate for Researchers, Scientists, and Drug Development Professionals. In the ever-evolving landscape of organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Bifunctional Catalytic prowess of 2-Aminopropyl Hydrogen Sulfate for Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of organic synthesis, the quest for efficient, sustainable, and versatile catalysts is paramount. Among the promising class of organocatalysts, zwitterionic molecules have garnered significant attention for their unique ability to perform bifunctional catalysis. This technical guide elucidates the mechanism of action of 2-aminopropyl hydrogen sulfate, a structurally simple yet mechanistically elegant zwitterionic compound, in promoting key organic transformations. By leveraging its inherent acidic and basic functionalities, 2-aminopropyl hydrogen sulfate offers a compelling green alternative to traditional catalysts.

Introduction: The Emergence of a Bifunctional Catalyst

2-Aminopropyl hydrogen sulfate, with its primary amine and a strongly acidic hydrogen sulfate group, exists as a zwitterion. This dualistic nature is the cornerstone of its catalytic activity, allowing it to simultaneously activate both electrophilic and nucleophilic partners in a reaction. This guide will explore the synergistic interplay between these two functional groups, providing a detailed rationale for its efficacy in various organic reactions. While direct literature on the catalytic applications of 2-aminopropyl hydrogen sulfate is emerging, extensive research on its close analog, taurine (2-aminoethanesulfonic acid), provides a robust foundation for understanding its mechanistic pathways.[1][2][3][4] Taurine has been successfully employed as a green, recyclable organocatalyst for a variety of reactions, including Knoevenagel condensations, Biginelli reactions, and the synthesis of various heterocyclic compounds.[1][2][3]

The Core Mechanism: A Synergistic Acid-Base Activation

The catalytic power of 2-aminopropyl hydrogen sulfate lies in its ability to act as a bifunctional catalyst. The ammonium group serves as a Brønsted acid, while the sulfate moiety can act as a Brønsted base. This allows for a concerted activation of reactants, lowering the activation energy of the reaction and enhancing reaction rates.

A Proposed Catalytic Cycle:

A general mechanistic proposal involves the following key steps:

  • Electrophile Activation: The protonated amino group of the catalyst forms a hydrogen bond with the electrophile (e.g., the carbonyl oxygen of an aldehyde or ketone), increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Nucleophile Activation: Concurrently, the basic sulfate group can deprotonate the nucleophile (e.g., an active methylene compound), increasing its nucleophilicity.

  • Carbon-Carbon Bond Formation: The activated nucleophile then attacks the activated electrophile, leading to the formation of a new carbon-carbon bond.

  • Product Release and Catalyst Regeneration: The intermediate product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

This proposed mechanism is strongly supported by studies on taurine-catalyzed reactions, where the dual catalytic activity has been identified as the key to its effectiveness.[1][2]

Visualizing the Mechanism: The Knoevenagel Condensation

To illustrate this bifunctional catalysis, let's consider the Knoevenagel condensation between an aldehyde and an active methylene compound, a reaction for which taurine has proven to be an excellent catalyst.[2][3]

Knoevenagel_Condensation cluster_reactants Reactants cluster_activation Activation cluster_intermediate C-C Bond Formation cluster_product Product Formation Aldehyde R-CHO ActivatedAldehyde {R-CH=O---H-N+H2-(CH2)2-CH(CH3)-OSO3-} Aldehyde->ActivatedAldehyde H-Bonding ActiveMethylene NC-CH2-CN Enolate {NC-CH(-)-CN} ActiveMethylene->Enolate Deprotonation Catalyst H3N+-(CH2)2-CH(CH3)-OSO3- Catalyst->ActivatedAldehyde Catalyst->Enolate Intermediate R-CH(O-)-C(CN)2 ActivatedAldehyde->Intermediate Enolate->Intermediate Nucleophilic Attack Product R-CH=C(CN)2 Intermediate->Product Dehydration Water H2O Intermediate->Water RegeneratedCatalyst H3N+-(CH2)2-CH(CH3)-OSO3- Intermediate->RegeneratedCatalyst Catalyst Regeneration

Caption: Proposed mechanism for the 2-aminopropyl hydrogen sulfate-catalyzed Knoevenagel condensation.

Applications in Organic Synthesis: A Versatile Catalyst for Key Transformations

The bifunctional nature of 2-aminopropyl hydrogen sulfate makes it a suitable catalyst for a range of acid-base catalyzed reactions. Drawing parallels from the established catalytic activity of taurine, we can anticipate its efficacy in the following transformations:

  • Knoevenagel Condensation: As detailed above, the condensation of aldehydes or ketones with active methylene compounds.[2]

  • Biginelli Reaction: A one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are important scaffolds in medicinal chemistry.[1]

  • Synthesis of 4H-pyrans: Three-component reactions involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.[2]

  • Aldol Reactions: The condensation of an enolate with a carbonyl compound, a fundamental carbon-carbon bond-forming reaction.[5]

Data Presentation: Representative Yields in Taurine-Catalyzed Reactions

The following table summarizes the reported yields for various reactions catalyzed by taurine, which can be considered indicative of the potential performance of 2-aminopropyl hydrogen sulfate.

Reaction TypeSubstratesCatalyst Loading (mol%)SolventYield (%)Reference
Knoevenagel CondensationAromatic aldehydes, Malononitrile10Water90-98[2]
Biginelli ReactionAromatic aldehydes, Urea, Ethyl acetoacetate10Water85-95[1]
4H-pyran SynthesisAromatic aldehydes, Malononitrile, Dimedone10Water88-96[2]

Experimental Protocols: A Guide to Practical Application

The following is a representative experimental protocol for a Knoevenagel condensation, adapted from procedures using taurine as a catalyst. This protocol serves as a starting point for researchers wishing to explore the catalytic potential of 2-aminopropyl hydrogen sulfate.

General Procedure for the Synthesis of 2-((4-chlorophenyl)methylene)malononitrile:

  • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol, 140.6 mg), malononitrile (1 mmol, 66.1 mg), and 2-aminopropyl hydrogen sulfate (0.1 mmol, 15.5 mg).

  • Add 5 mL of water to the flask.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the aqueous solution.

  • Filter the solid product, wash with cold water (2 x 5 mL), and dry under vacuum to afford the pure product.

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for subsequent runs.

Workflow Diagram: Experimental Procedure

Experimental_Workflow start Start reactants Combine Aldehyde, Malononitrile, and 2-Aminopropyl Hydrogen Sulfate in Water start->reactants stir Stir at Room Temperature (Monitor by TLC) reactants->stir filtration Filter the Precipitated Product stir->filtration wash_dry Wash with Cold Water and Dry filtration->wash_dry filtrate Collect Aqueous Filtrate filtration->filtrate product Pure Product wash_dry->product recover Evaporate Water to Recover Catalyst filtrate->recover end End recover->end

Caption: A typical experimental workflow for a 2-aminopropyl hydrogen sulfate-catalyzed reaction.

Conclusion: A Promising Green Catalyst for the Future

2-Aminopropyl hydrogen sulfate represents a promising, environmentally benign, and cost-effective organocatalyst for a variety of important organic transformations. Its zwitterionic nature enables a synergistic bifunctional catalytic mechanism, activating both electrophiles and nucleophiles in a concerted fashion. The insights gained from its close analog, taurine, provide a strong foundation for its application in reactions such as Knoevenagel condensations, Biginelli reactions, and the synthesis of other valuable heterocyclic compounds. As the principles of green chemistry continue to guide the future of organic synthesis, the exploration and application of such simple, yet effective, organocatalysts will undoubtedly play a crucial role in the development of more sustainable chemical processes.

References

  • Taurine: A Water Friendly Organocatalyst in Organic Reactions. Mini-Reviews in Organic Chemistry, 2022, 19(5), 617-628. [Link]

  • Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. RSC Advances, 2016, 6, 110190-110205. [Link]

  • Taurine: A Water Friendly Organocatalyst in Organic Reactions. Bentham Science Publishers. [Link]

  • Mesoporous Polymeric Catalysts with Both Sulfonic Acid and Basic Amine Groups for One-pot Deacetalization-Knoevenagel Reaction. ResearchGate. [Link]

  • Taurine: A Water Friendly Organocatalyst in Organic Reactions. Mini-Reviews in Organic Chemistry. [Link]

  • Taurine: A Water Friendly Organocatalyst in Organic Reactions. Ingenta Connect. [Link]

  • Electrostatic Switching of Stereoselectivity in Aldol Reactions. The Journal of Organic Chemistry, 2021, 86(13), 8994-9001. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Aminopropyl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Aminopropyl hydrogen sulfate, focusing on its fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Aminopropyl hydrogen sulfate, focusing on its fundamental physicochemical properties: molecular weight, exact mass, and isotopic distribution. Understanding these core characteristics is paramount for researchers in drug development and various scientific fields, as they form the basis for accurate compound identification, quantification, and structural elucidation. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the empirical validation of these properties.

Core Molecular Attributes of 2-Aminopropyl hydrogen sulfate

2-Aminopropyl hydrogen sulfate, with the molecular formula C₃H₉NO₄S, is a compound of interest in various research domains. Its precise characterization begins with a thorough understanding of its mass-related properties.

Molecular Weight and Exact (Monoisotopic) Mass

It is crucial to distinguish between average molecular weight and exact (monoisotopic) mass. The average molecular weight is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. In contrast, the exact or monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

PropertyValueSource
Molecular FormulaC₃H₉NO₄SN/A
Average Molecular Weight155.1729 g/mol [1]
Monoisotopic Mass 155.03575 g/mol Calculated

The relationship between these fundamental properties is illustrated in the diagram below.

Fig. 1: Core Mass Properties A Molecular Formula C₃H₉NO₄S B Average Molecular Weight (Weighted average of all isotopes) 155.1729 g/mol A->B Calculated using natural isotopic abundances C Exact (Monoisotopic) Mass (Most abundant isotopes) 155.03575 g/mol A->C Calculated using most abundant isotopes D Isotopic Distribution (Relative abundance of isotopic peaks) A->D Determines the pattern of

Fig. 1: Relationship between core mass properties.
Isotopic Distribution

The isotopic distribution of a molecule arises from the natural abundance of isotopes for each of its constituent elements. This results in a characteristic pattern of peaks in a mass spectrum, with the monoisotopic peak (M) being the most abundant, followed by peaks corresponding to molecules containing one or more heavier isotopes (M+1, M+2, etc.). The theoretical isotopic distribution for 2-Aminopropyl hydrogen sulfate (C₃H₉NO₄S) is presented below.

Isotopic PeakMass ( g/mol )Relative Abundance (%)
M155.03575100.00
M+1156.035294.67
M+2157.031444.60
M+3158.031730.22
M+4159.027880.20

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the experimental determination of a compound's exact mass and for confirming its molecular formula through the analysis of its isotopic distribution.[2][3][4][5][6] Instruments such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can achieve the necessary mass accuracy and resolution for this purpose.

The workflow for the analysis of 2-Aminopropyl hydrogen sulfate by HRMS is outlined below.

Fig. 2: HRMS Workflow cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis A Dissolve 2-Aminopropyl hydrogen sulfate in a polar, volatile solvent B Prepare a dilution series (e.g., 0.1, 1, and 10 µM) A->B C Filter the solution B->C D Instrument Calibration (External and Internal) C->D Introduce sample E Direct Infusion or LC-MS D->E F Data Acquisition (Full Scan Mode) E->F G Determine m/z of monoisotopic peak F->G Process raw data H Compare with theoretical exact mass G->H I Analyze isotopic pattern and compare with theoretical distribution G->I

Fig. 2: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the determination of the exact mass and isotopic distribution of 2-Aminopropyl hydrogen sulfate using a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS).

2.1.1. Materials and Reagents

  • 2-Aminopropyl hydrogen sulfate

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mass spectrometry)

  • Calibrant solution appropriate for the mass spectrometer

2.1.2. Sample Preparation

The goal of sample preparation is to introduce a clean, soluble sample into the mass spectrometer at an appropriate concentration. Given that 2-Aminopropyl hydrogen sulfate is a polar compound, a polar solvent system is required.

  • Stock Solution Preparation: Accurately weigh a small amount of 2-Aminopropyl hydrogen sulfate and dissolve it in HPLC-grade methanol to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to final concentrations of 0.1, 1, and 10 µM. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Filtration: Filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.

2.1.3. Instrument Setup and Calibration

Proper calibration is critical for achieving high mass accuracy.

  • External Calibration: Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution according to the manufacturer's instructions. This establishes the initial mass accuracy of the instrument.

  • Internal Calibration (Lock Mass): For the highest mass accuracy, introduce a known calibrant compound continuously during the analysis. The data system uses the real-time signal of this "lock mass" to correct for any minor drifts in the mass-to-charge ratio (m/z) calibration during the analytical run.

2.1.4. LC-HRMS Analysis

  • Liquid Chromatography (LC) Conditions: While direct infusion is possible, using a short LC column can help to further clean up the sample and provide a more stable ion current.

    • Column: A short C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A simple isocratic or shallow gradient elution can be used.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for protonating the amino group of 2-Aminopropyl hydrogen sulfate.

    • Acquisition Mode: Full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurement.

2.1.5. Data Analysis

  • Exact Mass Determination:

    • From the full scan mass spectrum, identify the most abundant peak corresponding to the [M+H]⁺ ion of 2-Aminopropyl hydrogen sulfate.

    • Record the measured m/z value to at least four decimal places.

    • Subtract the mass of a proton (1.00728 u) to determine the exact mass of the neutral molecule.

    • Compare the experimentally determined exact mass to the theoretical monoisotopic mass (155.03575 g/mol ). The mass error should ideally be less than 5 ppm.

  • Isotopic Distribution Analysis:

    • Zoom in on the [M+H]⁺ ion in the mass spectrum to visualize the isotopic peaks (M, M+1, M+2, etc.).

    • Measure the relative intensities of these peaks.

    • Compare the observed isotopic pattern and relative abundances to the theoretical distribution calculated for C₃H₉NO₄S. A close match provides strong evidence for the assigned molecular formula.

Conclusion

The precise determination of molecular weight, exact mass, and isotopic distribution is a foundational aspect of chemical and pharmaceutical research. For 2-Aminopropyl hydrogen sulfate, these values provide a unique chemical signature. By employing high-resolution mass spectrometry with a robust experimental protocol, researchers can confidently identify this compound, confirm its elemental composition, and lay the groundwork for further structural and functional studies. The self-validating nature of comparing experimentally determined exact mass and isotopic distribution with theoretical values ensures a high degree of confidence in the analytical results.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • Cas 1908-84-5,2-aminopropyl hydrogen sulfate. LookChem. [Link]

  • 2-Aminopropyl hydrogen sulfate | C3H9NO4S | CID 6451332. PubChem. [Link]

  • Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]

  • Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]

  • Standard Operating Procedure - Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). CDN. [Link]

  • Sample Preparation and Submission Guidelines. Mass Spectrometry Facility, Johns Hopkins University. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

Sources

Foundational

Spectroscopic Reference Data for 2-Aminopropyl Hydrogen Sulfate: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-aminopropyl hydrogen sulfate. In the absence of publicly availab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-aminopropyl hydrogen sulfate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals by presenting predicted spectroscopic data, detailed interpretation, and robust experimental protocols for data acquisition. By grounding these predictions in the well-established principles of NMR and IR spectroscopy and drawing comparisons with analogous chemical structures, this guide aims to facilitate the identification, characterization, and quality control of 2-aminopropyl hydrogen sulfate in a research and development setting.

Introduction

2-Aminopropyl hydrogen sulfate is an organic compound characterized by a propyl chain with an amino group at the 2-position and a sulfate ester at the 1-position. Its zwitterionic nature, arising from the basic amino group and the acidic sulfate moiety, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical contexts[1]. Accurate and reliable spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and FT-IR spectroscopic signatures of 2-aminopropyl hydrogen sulfate.

Molecular Structure and Predicted Spectroscopic Features

The structural characteristics of 2-aminopropyl hydrogen sulfate are the foundation for predicting its spectroscopic behavior. The presence of distinct functional groups—a primary amine, a methyl group, a methylene group, a methine group, and a sulfate ester—gives rise to a unique set of signals in both NMR and IR spectroscopy.

graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

// Atom nodes C1 [label="CH3", pos="0,1.5!"]; C2 [label="CH", pos="1.5,1.5!"]; C3 [label="CH2", pos="3,1.5!"]; N [label="NH2", pos="1.5,0!"]; O1 [label="O", pos="4.5,1.5!"]; S [label="S", pos="5.5,0.75!"]; O2 [label="O", pos="5.5,2.25!"]; O3 [label="O", pos="6.5,0!"]; OH [label="OH", pos="6.5,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C2 -- N; C3 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- OH;

}

Figure 1: Molecular Structure of 2-Aminopropyl Hydrogen Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a zwitterionic and highly polar compound like 2-aminopropyl hydrogen sulfate, the choice of solvent is critical. Deuterated water (D₂O) is a suitable solvent due to the compound's polarity. However, it's important to note that the acidic proton of the sulfate group and the protons of the amino group will exchange with deuterium, rendering them invisible in the ¹H NMR spectrum[2][3]. Deuterated dimethyl sulfoxide (DMSO-d₆) could be an alternative solvent to potentially observe these exchangeable protons[3][4].

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-aminopropyl hydrogen sulfate in D₂O would exhibit three distinct signals corresponding to the non-exchangeable protons of the propyl backbone. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent amino and sulfate groups.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
CH₃~1.3Doublet3HThe methyl protons are adjacent to a single proton on C2, resulting in a doublet.
CH~3.5Multiplet1HThis proton is coupled to the methyl and methylene protons, leading to a complex multiplet. Its downfield shift is due to the adjacent amino group.
CH₂~4.2Multiplet2HThese protons are adjacent to the electron-withdrawing sulfate group, causing a significant downfield shift. They are also coupled to the C2 proton, resulting in a multiplet.

Table 1: Predicted ¹H NMR chemical shifts for 2-aminopropyl hydrogen sulfate in D₂O.

graph H_NMR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif"];

}

Figure 2: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show three signals, one for each carbon atom in the propyl chain. The chemical shifts are highly dependent on the electronic environment of each carbon.

CarbonPredicted Chemical Shift (ppm)Rationale
CH₃~15The methyl carbon is in a typical aliphatic region.
CH~50The carbon bearing the amino group is shifted downfield.
CH₂~65The carbon bonded to the oxygen of the sulfate group experiences the most significant downfield shift due to the high electronegativity of oxygen.

Table 2: Predicted ¹³C NMR chemical shifts for 2-aminopropyl hydrogen sulfate.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For a solid sample like 2-aminopropyl hydrogen sulfate, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation[5][6][7][8]. The IR spectrum is expected to be dominated by absorptions from the N-H, C-H, and S-O bonds.

Predicted IR Absorption Bands

The key vibrational modes for 2-aminopropyl hydrogen sulfate are summarized below.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeRationale
N-H (Amine)3400 - 3250StretchingBroad absorption characteristic of primary amines.
C-H (Aliphatic)3000 - 2850StretchingSharp to medium peaks from the propyl chain.
N-H (Amine)1650 - 1580Bending (Scissoring)Medium to strong absorption.
S=O (Sulfate)1260 - 1210Asymmetric StretchingStrong, broad absorption.
S-O (Sulfate)1060 - 1030Symmetric StretchingStrong, broad absorption.

Table 3: Predicted major IR absorption bands for 2-aminopropyl hydrogen sulfate.

graph IR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif"];

}

Figure 3: Workflow for ATR-FTIR analysis.

Experimental Protocols

To aid researchers in obtaining experimental data, the following detailed protocols for NMR and IR spectroscopy are provided.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-aminopropyl hydrogen sulfate.

    • Dissolve the sample in 0.6-0.7 mL of D₂O (or DMSO-d₆) in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment should be performed. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (D₂O: ~4.79 ppm; DMSO-d₆: ~2.50 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

ATR-FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered 2-aminopropyl hydrogen sulfate sample onto the center of the ATR crystal to completely cover the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Synthesis of 2-Aminopropyl Hydrogen Sulfate

A plausible synthetic route to 2-aminopropyl hydrogen sulfate involves the reaction of 2-amino-1-propanol with sulfuric acid. This reaction is analogous to the synthesis of 2-aminoethyl hydrogen sulfate from ethanolamine[9][10].

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-propanol in a suitable solvent (e.g., water or an inert organic solvent).

    • Cool the flask in an ice bath.

  • Reaction:

    • Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.

  • Workup and Isolation:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The product can be precipitated by the addition of a non-polar solvent such as ethanol or acetone.

    • The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield 2-aminopropyl hydrogen sulfate.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and IR spectroscopic data for 2-aminopropyl hydrogen sulfate. While experimental data is not yet publicly available, the information presented herein, based on established spectroscopic principles and data from analogous compounds, offers a solid foundation for researchers working with this molecule. The provided experimental protocols are designed to be robust and reliable for obtaining high-quality spectroscopic data, which will be invaluable for the definitive characterization of 2-aminopropyl hydrogen sulfate.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Mavrantzas, C. G., & Droumpalis, A. (2006). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. International Journal of Pharmaceutics, 319(1-2), 1-8.
  • RTI International. (n.d.). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • Specac. (2023, June 30). What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 18). 1H NMR of amino acids: can we actually observe the zwitterion? Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2023, July 21). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • PubMed. (2014). Synthesis and Characterization of Alkylammonium Zwitterionic Amino Acids Derivatives by FTIR, NMR Spectroscopy and DFT Calculations. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). NMR Study of the Protolysis Kinetics in Simple Amino Acids. II. Sarcosine (the Zwitterion Form). Retrieved from [Link]

  • The Journal of Chemical Physics. (2018, January 10). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. Retrieved from [Link]

  • J-Stage. (1969). Medical and Biochemical Application of Infrared Spectroscopy. V. : Infrared Absorption Spectra of Organic Sulfate Esters. (1). Retrieved from [Link]

  • MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidinium hydrogen sulfate. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyrimidinium hydrogen sulfate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1908-84-5,2-aminopropyl hydrogen sulfate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • National Institutes of Health. (2016, September 7). 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]

  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

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Exploratory

Solubility profile of 2-aminopropyl hydrogen sulfate in aqueous and organic solvents

A Technical Guide to the Solubility Profile of 2-Aminopropyl Hydrogen Sulfate An In-depth Analysis for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Solubility Profile of 2-Aminopropyl Hydrogen Sulfate

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-aminopropyl hydrogen sulfate (CAS 1908-84-5), a zwitterionic compound of interest in pharmaceutical and biotechnological applications.[1] Due to the limited availability of direct quantitative solubility data in published literature, this document synthesizes information from analogous compounds, fundamental chemical principles, and established experimental methodologies to build a predictive and practical solubility framework. We explore the critical role of pH in governing aqueous solubility by examining the compound's ionic equilibria. Furthermore, we provide a qualitative assessment of its likely solubility in common organic solvents based on polarity principles. To empower researchers to generate precise, application-specific data, this guide includes a detailed, step-by-step protocol for the authoritative shake-flask method for determining thermodynamic solubility. This document is intended to serve as a foundational resource for scientists in formulation development, bioassay design, and process chemistry.

Introduction: The Significance of a Solubility Profile

2-Aminopropyl hydrogen sulfate is an organic compound featuring both a primary amine and a hydrogen sulfate ester functional group.[1] This unique structure confers a zwitterionic nature, meaning the molecule carries both a positive and a negative charge, making its physicochemical behavior highly dependent on its environment.[1][2] Understanding the solubility of a compound is a cornerstone of drug discovery and development.[3][4] Poor solubility can severely hamper biological assays, lead to unreliable in-vitro results, and create significant hurdles for developing bioavailable formulations for in-vivo studies.[4][5] This guide provides a detailed examination of the factors governing the solubility of 2-aminopropyl hydrogen sulfate, offering both predictive insights and the experimental tools necessary for its precise quantification.

Physicochemical Properties and Zwitterionic Nature

A thorough understanding of a molecule's structure is essential to predicting its solubility.

  • Molecular Formula: C₃H₉NO₄S[1]

  • Molecular Weight: 155.17 g/mol [1]

  • Structure: The molecule consists of a propyl chain with an amino group at the 2-position and a hydrogen sulfate group at the 1-position.

Its key feature is the co-existence of a basic amino group and a strongly acidic hydrogen sulfate group. This allows it to exist in different ionic states depending on the pH of the solution, a defining characteristic of zwitterions.

Aqueous Solubility Profile

The polarity of water makes it an excellent solvent for charged or highly polar species. Therefore, the aqueous solubility of 2-aminopropyl hydrogen sulfate is expected to be significant, but intricately linked to pH.

Inferred High Aqueous Solubility
The Critical Influence of pH on Ionic State and Solubility

The solubility of 2-aminopropyl hydrogen sulfate is governed by the equilibrium between its different ionic forms. The amino group can be protonated (forming an ammonium cation), and the hydrogen sulfate group can be deprotonated (forming a sulfate anion).

  • At Low pH (Acidic Conditions): The high concentration of H⁺ ions will protonate the amino group, resulting in a net positive charge on the molecule (cationic form).

  • At Mid-range pH (Near Neutral): The molecule will exist predominantly in its zwitterionic form, with a protonated amino group (NH₃⁺) and a deprotonated sulfate group (SO₄⁻). This form is highly polar and is expected to be very water-soluble.

  • At High pH (Alkaline Conditions): The high concentration of OH⁻ ions will deprotonate the ammonium group, leaving the molecule with a net negative charge (anionic form).

Sulfate esters may also undergo hydrolysis, particularly under acidic conditions, which could impact long-term stability in certain buffer systems.[7][8]

Caption: Ionic equilibrium of 2-aminopropyl hydrogen sulfate in response to pH changes.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like".[9] Solvents with similar polarity to the solute are most effective at dissolving it.

Predicted Solubility Profile

Given the highly polar, zwitterionic nature of 2-aminopropyl hydrogen sulfate, its solubility in non-polar organic solvents is expected to be very low.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Negligible solubility is predicted due to the inability of these solvents to stabilize the charged portions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Low solubility is expected. While these solvents have dipoles, they cannot effectively solvate both the cationic and anionic centers of the zwitterion.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Low to moderate solubility is predicted. These solvents can engage in hydrogen bonding, which may aid in solvation. However, the structural analog 2-aminoethyl hydrogen sulfate is noted to be insoluble in ethanol, suggesting that short-chain alcohols may be poor solvents for this class of compounds.

Template for Experimental Data

As quantitative data is not publicly available, researchers should determine it experimentally. The following table provides a standardized format for reporting such findings.

SolventPolarity IndexTemperature (°C)Experimentally Determined Solubility (mg/mL)
Water10.225TBD
Methanol5.125TBD
Ethanol4.325TBD
Acetonitrile5.825TBD
Dimethyl Sulfoxide (DMSO)7.225TBD
Acetone5.125TBD
Dichloromethane3.125TBD
Toluene2.425TBD
Hexane0.125TBD

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[9][10]

Principle of the Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[11] After allowing the system to reach this equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.

Detailed Shake-Flask Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

  • 2-aminopropyl hydrogen sulfate (solid)

  • Chosen solvent(s) of high purity

  • Small glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • Calibrated analysis equipment (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-aminopropyl hydrogen sulfate to a pre-weighed glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation has been reached.[9]

  • Solvent Addition: Add a precise, known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a prolonged period, typically 24 to 72 hours.[9][10] This extended time is critical to ensure that a true thermodynamic equilibrium is achieved between the dissolving solid and the dissolved solute.[11][12]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.[10]

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial for analysis. This filtration step is crucial to remove any fine particulate matter that could artificially inflate the measured concentration.[9]

  • Quantitative Analysis: Analyze the concentration of 2-aminopropyl hydrogen sulfate in the clear filtrate using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4][9] Quantification is achieved by comparing the sample's response to a calibration curve generated from standard solutions of known concentrations.[13]

  • Data Reporting: Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Caption: Workflow for the thermodynamic shake-flask solubility determination method.

Conclusion

The solubility profile of 2-aminopropyl hydrogen sulfate is dominated by its zwitterionic character. It is predicted to be highly soluble in water, with its solubility being profoundly dependent on the pH of the aqueous medium due to changes in its ionic state. Conversely, it is expected to exhibit poor solubility in non-polar and most polar organic solvents. Due to the absence of published quantitative data, the principles and detailed experimental protocol provided in this guide serve as a critical resource for researchers. By employing the authoritative shake-flask method, drug development professionals can generate the precise and reliable solubility data required for informed decision-making in formulation, bioassay development, and preclinical studies.

References

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  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • PubChem. 2-Aminopropyl hydrogen sulfate. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

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  • World Health Organization (WHO). Annex 4. [Link]

  • ResearchGate. Determination and correlation for solubility of 2-aminoethyl hydrogen sulfate. [Link]

  • PubMed. 2'-O-aminopropyl ribonucleotides: a zwitterionic modification that enhances the exonuclease resistance and biological activity of antisense oligonucleotides. [Link]

  • Atmospheric Chemistry and Physics. pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO 2 in aquatic media. [Link]

  • LookChem. Cas 927-82-2, 2-amino-2-methylpropyl hydrogen sulfate. [Link]

  • ScienceDirect. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

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Foundational

A Technical Guide to the Thermal Stability and Degradation of 2-Aminopropyl Hydrogen Sulfate

Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-aminopropyl hydrogen sulfate. As a molecule of interest in pharmaceutical development and chemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-aminopropyl hydrogen sulfate. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its behavior under thermal stress is critical for ensuring product quality, safety, and efficacy. This document outlines the core principles of its degradation, details the analytical methodologies for its assessment, and provides actionable, field-tested protocols for researchers, scientists, and drug development professionals. All methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction

2-Aminopropyl hydrogen sulfate (CAS 1908-84-5) is a zwitterionic organic compound featuring both a primary amine and a sulfate ester functional group.[1] Its structure lends itself to a variety of applications, including its use as a buffering agent and as a synthetic intermediate in the pharmaceutical and chemical industries.[1] The inherent reactivity of the sulfate ester and the neighboring amino group makes the molecule susceptible to degradation under various stress conditions, particularly elevated temperatures.

For drug development professionals, establishing the intrinsic stability of a molecule is a foundational requirement mandated by regulatory bodies like the ICH and FDA.[2] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] This guide provides the scientific framework and practical methodologies to rigorously assess the thermal stability of 2-aminopropyl hydrogen sulfate.

Physicochemical Properties and Structural Considerations

The stability of 2-aminopropyl hydrogen sulfate is intrinsically linked to its molecular structure. The key features influencing its degradation are:

  • The Sulfate Ester Group: Sulfate esters are known to undergo hydrolysis, typically through nucleophilic substitution at the sulfur atom.[5][6][7] The C-O-S linkage is the primary site of thermal and hydrolytic instability.

  • The Primary Amine: The amino group can act as an internal nucleophile, potentially facilitating intramolecular reactions or influencing the local pH environment, which in turn can catalyze degradation.

  • Zwitterionic Nature: As a zwitterionic compound, it possesses both positive and negative charges, which can influence its solid-state packing, solubility, and interaction with other molecules.[1]

PropertyValue/DescriptionSource
Chemical Formula C₃H₉NO₄S[1][8]
Molecular Weight 155.17 g/mol [1]
Appearance Typically a white crystalline powder.[9]
Key Functional Groups Primary amine (-NH₂), Sulfate ester (-OSO₃H)N/A
Structural Analogs 2-Aminoethyl hydrogen sulfate, 3-Aminopropyl hydrogen sulfate[10][11]

Thermal Stability Profile

The thermal stability of a compound is its ability to resist decomposition upon heating. For 2-aminopropyl hydrogen sulfate, thermal degradation involves the breaking of covalent bonds, leading to the formation of new, and often undesirable, chemical entities.

General Principles of Degradation

Thermal degradation is often initiated at the weakest bonds within the molecule. For aminoalkyl hydrogen sulfates, the primary point of cleavage is the C-O or S-O bond of the sulfate ester. The degradation can be accelerated by the presence of moisture (hydrolysis), oxygen (oxidation), or catalytic amounts of acidic or basic impurities.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability.[12][13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] A typical TGA thermogram reveals the onset temperature of decomposition and the number of degradation steps. For a related compound, 2-aminoethyl hydrogen sulfate, decomposition is noted to occur around 277 °C.[10][14] It is reasonable to hypothesize a similar decomposition temperature range for 2-aminopropyl hydrogen sulfate, though this must be confirmed experimentally.

The mass loss observed in TGA corresponds to the evolution of volatile degradation products. Coupling TGA with mass spectrometry (TGA-MS) can provide real-time identification of these evolved gases, such as sulfur oxides (SO₂, SO₃), which are expected from the decomposition of sulfate esters.[15]

Proposed Degradation Pathways

Forced degradation studies under thermal, hydrolytic (acidic and basic), and oxidative conditions are necessary to elucidate the full spectrum of potential degradation pathways.[3][4]

Hydrolysis (Major Pathway)

Hydrolysis is the most common degradation pathway for ester-containing compounds.[16] For sulfate esters, this involves the cleavage of the S-O bond.[5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate ester oxygen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the sulfur atom.

The primary products of hydrolysis are expected to be 2-amino-1-propanol and sulfuric acid .

Intramolecular Cyclization

The presence of the primary amine in close proximity to the sulfate ester creates the possibility for an intramolecular nucleophilic attack. This could lead to the formation of a cyclic intermediate, such as an azetidine ring, with the subsequent elimination of sulfuric acid. The formation of azetidine has been noted as a downstream product from the related compound 3-aminopropyl hydrogen sulfate.[11]

Oxidation

While the sulfate group is generally stable to oxidation, the aminopropyl chain can be susceptible. Oxidative stress, particularly in the presence of metal ions or peroxides, could lead to the formation of various oxidation products, including hydroxylated species or cleavage of the carbon chain.

Diagram: Proposed Degradation Pathways

The following diagram illustrates the primary hypothesized degradation routes for 2-aminopropyl hydrogen sulfate under thermal and hydrolytic stress.

G cluster_main 2-Aminopropyl Hydrogen Sulfate cluster_pathways Stress Conditions cluster_products Degradation Products A H₂N-CH(CH₃)-CH₂-OSO₃H B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Major Pathway C Intramolecular Cyclization (Heat) A->C Minor Pathway D 2-Amino-1-propanol + Sulfuric Acid B->D E Azetidine Derivative + Sulfuric Acid C->E

Caption: Primary degradation pathways of 2-aminopropyl hydrogen sulfate.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is crucial for monitoring the stability of 2-aminopropyl hydrogen sulfate and quantifying its degradation products. A stability-indicating method is one that can accurately separate the intact compound from its degradation products.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing. Due to the polar and non-volatile nature of 2-aminopropyl hydrogen sulfate and its expected degradants, several HPLC modes are applicable.

  • Reversed-Phase (RP) HPLC: While the parent compound is highly polar, derivatization of the amino group could be employed to increase retention on C18 columns.[17] However, this adds complexity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds without derivatization.

  • Ion-Exchange Chromatography (IEX): Given the zwitterionic nature of the analyte, IEX can provide effective separation.[18]

  • Detection: As the analyte lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) may be feasible but can lack specificity.[19] More universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are highly recommended. Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[20]

Capillary Electrophoresis (CE)

CE offers high-efficiency separations for charged species and can be an orthogonal technique to HPLC for confirming purity and resolving enantiomers if chirality is a factor.[21]

Experimental Protocol: Thermal Degradation Study

This section provides a detailed, self-validating protocol for conducting a forced thermal degradation study.

Objective

To identify the degradation products of 2-aminopropyl hydrogen sulfate under solid-state thermal stress and to determine the rate of degradation.

Materials & Equipment
  • 2-Aminopropyl hydrogen sulfate (high purity)

  • Thermogravimetric Analyzer (TGA)

  • Stability chambers or ovens with calibrated temperature control

  • HPLC system with HILIC column and CAD/MS detector

  • Class A volumetric glassware

  • Analytical balance

  • pH meter

Experimental Workflow Diagram

workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep1 Characterize Initial Sample (T₀ Analysis: HPLC, TGA) prep2 Weigh samples into clear and amber vials prep1->prep2 stress1 Place samples in oven at 60°C, 80°C prep2->stress1 analysis1 Pull samples at T₁, T₂, T₃... (e.g., 1, 2, 4 weeks) stress1->analysis1 Timepoints stress2 Include control sample at 25°C/60% RH stress2->analysis1 analysis2 Perform visual inspection analysis1->analysis2 analysis3 Analyze by HPLC-CAD/MS analysis2->analysis3 analysis4 Perform mass balance calculation analysis3->analysis4

Caption: Workflow for a solid-state thermal degradation study.

Step-by-Step Procedure
  • Initial Characterization (T₀):

    • Rationale: To establish a baseline against which all future timepoints will be compared.

    • Action: Perform a complete analysis of the starting material. This includes HPLC for purity, TGA for thermal profile, and Karl Fischer titration for water content.

  • Sample Preparation:

    • Rationale: To ensure consistency and control for potential photodegradation.

    • Action: Accurately weigh approximately 5-10 mg of 2-aminopropyl hydrogen sulfate into a series of clean, dry glass vials. Prepare sets in both clear and amber vials to assess photostability as a confounding factor.

  • Application of Thermal Stress:

    • Rationale: To accelerate degradation in a controlled manner.

    • Action: Place the vials in calibrated stability ovens set to elevated temperatures (e.g., 60°C and 80°C). Store a control set of vials under ambient (25°C) or refrigerated conditions.

  • Timepoint Sampling:

    • Rationale: To monitor the progression of degradation over time.

    • Action: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Sample Analysis:

    • Rationale: To qualitatively and quantitatively assess degradation.

    • Action:

      • Visually inspect the sample for any changes in color or physical state.

      • Accurately dissolve the entire contents of the vial in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water for HILIC analysis).

      • Analyze the resulting solution by the validated stability-indicating HPLC-CAD/MS method.

  • Data Evaluation:

    • Rationale: To interpret the results and establish degradation pathways.

    • Action:

      • Identify Degradants: Use the MS data to propose structures for any new peaks observed in the chromatograms of the stressed samples.

      • Quantify Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

      • Mass Balance: Sum the amount of the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradants have been detected.[4]

      • Kinetics: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).

Conclusion and Recommendations

The thermal stability of 2-aminopropyl hydrogen sulfate is a critical quality attribute that must be thoroughly understood for its successful application in regulated industries. The primary degradation pathway is anticipated to be hydrolysis of the sulfate ester, leading to the formation of 2-amino-1-propanol and sulfuric acid. Intramolecular reactions may also occur under anhydrous thermal stress.

It is strongly recommended that a multi-faceted analytical approach, centered around a well-developed stability-indicating HPLC method with universal detection (CAD) and mass spectrometry (MS), be employed. The protocols and principles outlined in this guide provide a robust framework for initiating comprehensive thermal stability and forced degradation studies, enabling scientists to ensure the development of safe, stable, and effective products.

References

  • Chapman, T. M., & Williams, N. H. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Catalysis. [Link][5]

  • Chapman, T. M., & Williams, N. H. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. PubMed. [Link][6]

  • Rosta, E., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. [Link][7]

  • Wong, L. T., & Solomonraj, G. (1979). High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine. PubMed. [Link][18]

  • Nativi, C., et al. (2006). A Comprehensive Approach to the Synthesis of Sulfate Esters. ACS Publications. [Link][22]

  • Fitzgerald, J. W. (1976). Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils. PMC. [Link][23]

  • Dejaegere, A., & Karplus, M. (1996). Mechanisms of Reaction of Sulfate Esters: A Molecular Orbital Study of Associative Sulfuryl Group Transfer, Intramolecular Migration, and Pseudorotation. The Journal of Organic Chemistry. [Link][24]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link][3]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research. [Link][4]

  • Elboulali, A., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. ResearchGate. [Link][25]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link][2]

  • Tovar-Ramírez, D., et al. (2019). Sulfate Ester Detergent Degradation in Pseudomonas aeruginosa Is Subject to both Positive and Negative Regulation. PubMed. [Link][26]

  • Elboulali, A., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. PMC - NIH. [Link][27]

  • LookChem. (n.d.). Cas 1908-84-5, 2-aminopropyl hydrogen sulfate. LookChem. [Link][1]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. [Link][12]

  • LookChem. (n.d.). Cas 1071-29-0, 3-aminopropyl hydrogen sulfate. LookChem. [Link][11]

  • Staszuk, M., et al. (2024). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. PMC. [Link][15]

  • Diva Portal. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Diva Portal. [Link][28]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link][29]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Applications of Thermal Analysis. [Link][30]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link][13]

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  • Farooqui, M. N., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link][21]

  • Cellulose Chemistry and Technology. (2009). THERMOGRAVIMETRY OF DEPOSITED AMMONIUM ALUMINUM SULFATE DODECAHYDRATE USED AS FLAME-RETARDANT FOR COTTON FABRICS. Cellulose Chemistry and Technology. [Link][31]

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  • Atanasova, A., et al. (2026). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link][33]

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Exploratory

Crystallographic and X-ray Diffraction Analysis of 2-Aminopropyl Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of aminium sulfate salts, with a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of aminium sulfate salts, with a specific focus on the structural elucidation of compounds analogous to 2-aminopropyl hydrogen sulfate. Due to the current unavailability of public crystallographic data for 2-aminopropyl hydrogen sulfate, this guide will utilize the well-characterized structure of 2-aminopyrimidinium hydrogen sulfate as a detailed case study. The principles and methodologies discussed herein are directly applicable to the analysis of 2-aminopropyl hydrogen sulfate and related organic sulfate compounds, which are of significant interest in pharmaceutical sciences for their potential as active pharmaceutical ingredients (APIs) and intermediates. This guide will cover the theoretical underpinnings of single-crystal X-ray diffraction, detailed experimental protocols, and an in-depth analysis of the resulting crystallographic data, including molecular geometry, intermolecular interactions, and supramolecular assembly.

Introduction: The Significance of Crystallographic Analysis in Drug Development

The three-dimensional atomic arrangement of a molecule in its crystalline state is a fundamental property that dictates many of its critical physicochemical characteristics, including solubility, stability, hygroscopicity, and bioavailability. For professionals in drug development, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is paramount. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this information, providing precise details about bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[1][2][3]

2-Aminopropyl hydrogen sulfate (C₃H₉NO₄S) is an organic salt with potential applications in various chemical and pharmaceutical contexts.[4][5] Its structural analysis is crucial for understanding its properties and for the rational design of new molecular entities. While specific crystallographic data for this compound is not publicly available at the time of this publication, the analysis of structurally related compounds provides a robust framework for anticipating its structural features and for guiding future experimental work.

This guide will use 2-aminopyrimidinium hydrogen sulfate as a proxy to illustrate the depth of information that can be gleaned from a comprehensive crystallographic study. The insights derived from this analysis are directly relevant to the study of 2-aminopropyl hydrogen sulfate and other aminium sulfate salts.

Experimental Methodology: From Crystal Growth to Data Collection

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals, followed by precise X-ray diffraction data collection and subsequent structure solution and refinement.

Synthesis and Crystallization

The synthesis of aminium sulfates typically involves the reaction of the corresponding amine with sulfuric acid. For instance, the synthesis of 2-aminopyrimidinium hydrogen sulfate is achieved by the slow evaporation of an aqueous solution containing stoichiometric amounts of 2-aminopyrimidine and sulfuric acid at room temperature.[6][7] A similar approach could be employed for the synthesis and crystallization of 2-aminopropyl hydrogen sulfate.

Hypothetical Synthesis of 2-aminopropyl hydrogen sulfate:

  • Dissolve 1-aminopropan-2-ol in a suitable solvent (e.g., isopropanol).

  • Slowly add an equimolar amount of concentrated sulfuric acid under cooling to control the exothermic reaction.

  • Allow the solution to slowly evaporate at room temperature or employ other crystallization techniques such as vapor diffusion or cooling crystallization to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (XRD) Data Collection

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2][3]

Typical Experimental Setup:

  • Instrument: A four-circle diffractometer (e.g., Bruker AXS SMART APEX) equipped with a CCD detector.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.5418 Å).

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of frames are collected at different crystal orientations (omega and phi scans) to ensure complete data coverage.

The collected diffraction intensities are then processed, which includes integration of the spot intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and merging of equivalent reflections.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 2-Aminopropyl Hydrogen Sulfate crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystallographic Analysis of 2-Aminopyrimidinium Hydrogen Sulfate

The crystal structure of 2-aminopyrimidinium hydrogen sulfate (C₄H₆N₃⁺·HSO₄⁻) provides an excellent model for understanding the structural features of aminium hydrogen sulfates.[6][7]

Crystallographic Data

The crystallographic data for 2-aminopyrimidinium hydrogen sulfate is summarized in the table below.[6][7]

ParameterValue
Chemical FormulaC₄H₆N₃⁺·HSO₄⁻
Formula Weight193.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.388(2)
b (Å)5.208(3)
c (Å)18.468(4)
β (°)112.84(2)
Volume (ų)743.6(5)
Z4
Density (calculated)1.726 g/cm³
Absorption Coefficient (μ)0.22 mm⁻¹
Temperature293 K
Radiation (λ)Ag Kα (0.56087 Å)
Reflections Collected3738
Independent Reflections3647
R-factor0.056
Molecular Structure and Conformation

The asymmetric unit of 2-aminopyrimidinium hydrogen sulfate consists of one protonated 2-aminopyrimidine cation and one hydrogen sulfate anion.[6][7] The protonation occurs at one of the ring nitrogen atoms of the pyrimidine moiety.

Figure 2: 2D representation of the 2-aminopyrimidinium cation and the hydrogen sulfate anion.
Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 2-aminopyrimidinium hydrogen sulfate is dominated by an extensive network of hydrogen bonds. The hydrogen sulfate anions form infinite chains along the b-axis through O—H···O hydrogen bonds.[6][7] These anionic chains are then interconnected by the 2-aminopyrimidinium cations via N—H···O hydrogen bonds, creating a two-dimensional network.[6][7] Furthermore, the cations form centrosymmetric dimers through N—H···N hydrogen bonds.[6] Weak C—H···O interactions also contribute to the formation of a three-dimensional supramolecular architecture.[6]

This intricate network of hydrogen bonds is a key determinant of the crystal's stability and physical properties. A similar hydrogen bonding pattern can be anticipated for 2-aminopropyl hydrogen sulfate, with the aminium group and the sulfate group acting as primary hydrogen bond donors and acceptors.

Application to 2-Aminopropyl Hydrogen Sulfate: An Outlook

While the specific crystal structure of 2-aminopropyl hydrogen sulfate remains to be determined, the principles and the case study presented in this guide provide a solid foundation for its future analysis. Researchers can expect that the protonated amino group of the 2-aminopropyl cation will engage in strong N—H···O hydrogen bonds with the hydrogen sulfate anions. The conformation of the propyl chain and the overall crystal packing will be influenced by a combination of these strong hydrogen bonds and weaker van der Waals interactions.

The determination of the crystal structure of 2-aminopropyl hydrogen sulfate will be a valuable contribution to the field, enabling a deeper understanding of its properties and facilitating its potential applications in drug development and materials science.

Conclusion

This technical guide has outlined the critical importance of crystallographic analysis in the pharmaceutical sciences and provided a detailed framework for the X-ray diffraction study of aminium sulfate salts. Using 2-aminopyrimidinium hydrogen sulfate as a representative example, we have demonstrated how single-crystal XRD can unravel the complexities of molecular conformation and supramolecular assembly. The methodologies and insights presented herein are directly applicable to the structural elucidation of 2-aminopropyl hydrogen sulfate and will serve as a valuable resource for researchers and scientists in the field.

References

  • Elboulali, A., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1013. Available at: [Link]

  • Elboulali, A., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 2-aminopropyl hydrogen sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopropyl hydrogen sulfate. PubChem Compound Database. Retrieved from [Link]

  • Kaduk, J. A., et al. (2022). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). OSTI.GOV. Available at: [Link]

  • Auffrant, A., et al. (2007). The X‐ray single crystal structure of [HL¹][HSO4] illustrating the hydrogen bonding interactions. ResearchGate. Available at: [Link]

  • Aakeröy, C. B., et al. (2011). Structural and vibrational study of a new organic hydrogen sulfate. ResearchGate. Available at: [Link]

  • Monteiro, D. C. F., et al. (2020). Homogeneous batch micro-crystallization of proteins from ammonium sulfate. White Rose Research Online. Available at: [Link]

  • Elboulali, A., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. ResearchGate. Available at: [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]

  • Kaduk, J. A., et al. (2022). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Powder Diffraction, 37(3), 205-213. Available at: [Link]

  • Malvern Panalytical. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

Sources

Foundational

Toxicity and In Vitro Bioactivity Profile of 2-Aminopropyl Hydrogen Sulfate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary 2-Aminopropyl hydrogen sulfate (2-APHS; CAS 1908-84-5) is a highly soluble, zwit...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

2-Aminopropyl hydrogen sulfate (2-APHS; CAS 1908-84-5) is a highly soluble, zwitterionic organic compound (C₃H₉NO₄S) widely utilized as a specialized buffering agent and a critical structural intermediate in pharmaceutical synthesis. Because it possesses both a basic primary amine and an acidic sulfate ester group, its behavior in biological systems is heavily dictated by pH and osmolarity. This whitepaper synthesizes the physicochemical dynamics, in vitro bioactivity, and toxicity profile of 2-APHS, providing drug development professionals with field-proven insights and self-validating experimental protocols to accurately evaluate its safety and efficacy.

Physicochemical Dynamics and Biological Causality

To understand the biological profile of 2-APHS, one must first analyze its structural causality. The molecule exists primarily as a zwitterion in aqueous solutions. This dual-charge nature imparts exceptional water solubility and establishes an isoelectric point that makes it an effective buffering agent in alkaline environments, [1].

In standard in vitro cell culture (pH ~7.4), 2-APHS remains highly ionized. This ionization severely restricts its passive diffusion across hydrophobic lipid bilayers. Consequently, its direct intracellular toxicity is inherently low; its primary biological interactions are restricted to the extracellular space, surface receptors, or active transport mechanisms.

In Vitro Bioactivity and Pharmacological Utility

While 2-APHS is largely biochemically inert at low millimolar concentrations—making it an excellent vehicle or buffer—its true pharmacological value lies in its role as a synthetic precursor.

2-APHS is a foundational building block for synthesizing aminothiazolines . Through cyclization and coupling reactions, the 2-APHS scaffold is transformed into potent and selective agonists of octopamine-activated adenylate cyclase. In vitro assays demonstrate that these [1]. This in vitro octopaminergic-agonist activity directly correlates with in vivo acaricidal and neuroactive efficacy, highlighting how the inert 2-APHS backbone is leveraged to generate highly bioactive target molecules.

BioactivityPathway cluster_synthesis Chemical Synthesis Pathway cluster_invitro In Vitro Bioactivity (Target Cells) cluster_toxicity Direct Cellular Exposure (High Dose) APHS 2-Aminopropyl Hydrogen Sulfate (2-APHS) Aminothiazolines Aminothiazoline Derivatives APHS->Aminothiazolines Cyclization / Coupling OsmoticStress Hyperosmotic Stress (>50 mM) APHS->OsmoticStress Direct Media Addition Receptor Octopamine Receptor Activation Aminothiazolines->Receptor Agonist Binding AdenylateCyclase Adenylate Cyclase Upregulation Receptor->AdenylateCyclase G-protein signaling cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion Apoptosis Mild Cytotoxicity / Apoptosis OsmoticStress->Apoptosis Cellular Shrinkage

Bioactivity and toxicity pathways of 2-APHS and its synthetic derivatives.

Toxicity Profile: Acute and Cellular Mechanisms

The toxicity of 2-APHS is primarily driven by local irritation rather than systemic metabolic poisoning. The acidic sulfate ester and basic amine can cause significant pH shifts if unbuffered during direct tissue contact.

Structurally analogous compounds, such as [2]. In vitro, 2-APHS induces minimal cytotoxicity below 50 mM. At higher concentrations, the primary mechanism of cell death is hyperosmotic stress rather than direct chemical reactivity. The sudden influx of highly soluble zwitterions into the culture media rapidly draws water out of the cells, leading to cellular shrinkage, cytoskeletal collapse, and secondary apoptosis.

Under the Globally Harmonized System (GHS), aminoalkyl hydrogen sulfates are classified as causing [3].

Quantitative Toxicity and Physicochemical Metrics
Metric / Property2-Aminopropyl hydrogen sulfate2-Aminoethyl hydrogen sulfate (Analog)
CAS Number 1908-84-5926-39-6
Molecular Weight 155.17 g/mol 141.15 g/mol
pKa ~10.7~10.5
Oral LD50 (Mouse) N/A (Estimated >1,000 mg/kg)1,100 mg/kg
GHS Hazard Codes H315, H319, H335H302, H315, H319, H335
Primary In Vitro Toxicity Osmotic stress (>50 mM)Osmotic stress / Mild irritation

Standardized Experimental Protocols

Protocol: Self-Validating High-Throughput In Vitro Cytotoxicity Assay

When evaluating highly soluble zwitterions like 2-APHS, researchers frequently mistake physical osmotic shock for intrinsic chemical toxicity. To ensure scientific integrity, the following WST-8 viability protocol is designed as a self-validating system . It isolates the chemical toxicity of the sulfate ester from non-specific hyperosmolarity.

Step 1: Cell Seeding and Equilibration

  • Seed HEK293 or HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.

Step 2: Preparation of Treatment and Control Matrices Causality & Validation: You must prepare three distinct controls to validate the mechanism of action.

  • Vehicle Control: Pure media (establishes 100% baseline viability).

  • Positive Control: 0.1% Triton X-100 (validates the assay's dynamic range by inducing complete membrane lysis).

  • Osmotic Control (Critical): Mannitol dissolved in media at a concentration equimolar to your highest 2-APHS dose (e.g., 100 mM). Because mannitol is biologically inert but highly osmotic, it isolates the physical stress variable.

Step 3: Exposure and Incubation

  • Aspirate the old media and replace it with 100 µL of media containing 2-APHS at varying concentrations (1 mM, 10 mM, 50 mM, 100 mM), alongside the controls.

  • Incubate for 24 to 48 hours.

Step 4: Viability Quantification (WST-8)

  • Add 10 µL of WST-8 reagent (CCK-8 assay) to each well. Causality: WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye. The amount of dye generated is directly proportional to the number of metabolically active cells.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Step 5: Data Normalization and Validation Check

  • If the 100 mM 2-APHS well shows 40% viability, but the 100 mM Mannitol control also shows 40% viability, the system validates that the toxicity is an artifact of hyperosmolarity , not intrinsic chemical reactivity.

  • If 2-APHS shows significantly lower viability than the equimolar Mannitol control, intrinsic chemical toxicity is confirmed.

References

  • LookChem. "Cas 1908-84-5, 2-aminopropyl hydrogen sulfate - LookChem". LookChem Chemical Database. URL: [Link]

  • PubChem. "2-Aminopropyl hydrogen sulfate | C3H9NO4S | CID 6451332 - PubChem". National Center for Biotechnology Information. URL:[Link]

Protocols & Analytical Methods

Method

High-Yield Synthesis and Application of 2-Aminopropyl Hydrogen Sulfate in Pharmaceutical Workflows: A Mechanistic and Protocol Guide

Executive Summary In modern pharmaceutical synthesis, the efficient construction of chiral amine building blocks is paramount. 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5) serves as a highly versatile, zwitterionic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, the efficient construction of chiral amine building blocks is paramount. 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5) serves as a highly versatile, zwitterionic intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as Selective Androgen Receptor Modulators (SARMs) [1]. This application note provides a comprehensive, mechanistically grounded guide to synthesizing this sulfate ester and utilizing it in a classic Wenker-type aziridination and subsequent regioselective ring-opening workflow.

By leveraging the unique physicochemical properties of this intermediate, researchers can bypass the handling of toxic, volatile haloamines while achieving exceptional yields and stereochemical fidelity.

Mechanistic Grounding & Strategic Advantages

The conversion of an amino alcohol to a substituted amine often requires the activation of the hydroxyl group. While halogenation is a traditional route, the use of a sulfate ester—specifically 2-aminopropyl hydrogen sulfate—offers distinct mechanistic and operational advantages:

  • Zwitterionic Isolation: The reaction of (R)-2-aminopropan-1-ol with chlorosulfonic acid yields a zwitterionic sulfate ester. This species is highly polar and insoluble in organic solvents like acetonitrile (MeCN) and hexanes [2]. Causality: This insolubility allows the intermediate to be isolated in near-quantitative yields (~96%) via simple filtration, completely eliminating the need for tedious and yield-reducing aqueous workups.

  • Wenker Aziridination Pathway: Upon treatment with a strong aqueous base (NaOH), the ammonium moiety is deprotonated, triggering an intramolecular nucleophilic attack that expels the sulfate leaving group. This generates a highly reactive (R)-2-methylaziridine in situ.

  • Regioselective Ring Opening: When a nucleophile (such as sodium thiomethoxide) is introduced to the reaction matrix, it attacks the aziridine. Causality: Due to steric hindrance at the secondary carbon, the nucleophilic attack is highly regioselective toward the primary carbon, exclusively yielding the desired 1-substituted-propan-2-amine building block essential for SARM synthesis [1, 3].

MechanisticPathway A (R)-2-aminopropan-1-ol (Starting Material) C (R)-2-aminopropyl hydrogen sulfate (Zwitterionic Intermediate) A->C O-Sulfation (Exothermic) B Chlorosulfonic Acid (ClSO3H) B->C Reagent E (R)-2-methylaziridine (Reactive Intermediate) C->E Wenker Cyclization (-H2SO4) D NaOH / H2O (Base) D->E Deprotonation G (R)-1-(methylthio)propan-2-amine (Pharmaceutical Building Block) E->G Regioselective Ring Opening F Sodium Thiomethoxide (Nucleophile) F->G Nucleophilic Attack

Mechanistic pathway of Wenker aziridination using 2-aminopropyl hydrogen sulfate.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the physicochemical properties and expected reaction metrics are summarized below.

ParameterSpecification / Value
Chemical Name (R)-2-aminopropyl hydrogen sulfate
CAS Number 1908-84-5 (Racemic); specific for (R)-enantiomer varies
Molecular Formula C3H9NO4S
Molecular Weight 155.17 g/mol
Physical State Beige to white crystalline solid [2]
Solubility Profile Soluble in H₂O; Insoluble in MeCN, Hexanes, and Ether
Expected Step 1 Yield ~96% (High atom economy due to zwitterionic precipitation)
Downstream Application Precursor for GSK-2881078 (SARM) and related indoles [1, 3]

Experimental Protocols

The following protocols are designed as self-validating systems . Visual and physical checkpoints are embedded within the steps to ensure the operator can confirm reaction success in real-time without immediate reliance on complex analytical machinery.

Protocol A: O-Sulfation of (R)-2-aminopropan-1-ol

Objective: Synthesize the zwitterionic intermediate.

  • Solvent Preparation: Dissolve (R)-2-aminopropan-1-ol (5.0 g, 66.6 mmol) in anhydrous acetonitrile (MeCN, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C.

    • Causality: The subsequent addition of chlorosulfonic acid is violently exothermic. Strict thermal control prevents solvent boiling, suppresses side reactions, and protects the chiral center from degradation.

  • Electrophile Addition: Very slowly, add chlorosulfonic acid (4.46 mL, 66.6 mmol) dropwise.

    • Causality: Chlorosulfonic acid allows for rapid O-sulfation at low temperatures, avoiding the harsh thermal conditions required by sulfuric acid. Dropwise addition ensures controlled release of HCl gas.

  • Maturation: Keep the reaction in the cold bath for 10 minutes, then remove the bath and stir at room temperature (20–25 °C) for 30 minutes.

    • Validation Checkpoint: A gummy beige precipitate will form. This visual phase change confirms the successful formation of the highly polar zwitterion.

  • Crystallization: Vigorously scratch the inside of the flask with a glass stirring rod.

    • Causality: The zwitterion initially forms a gummy polymer-like network. Scratching provides mechanical energy and nucleation sites, forcing the gummy mass to crystallize into a filterable solid.

  • Isolation: Collect the solids by vacuum filtration. Wash the filter cake sequentially with MeCN (40 mL) and hexanes (100 mL).

  • Drying: Dry the solid via continuous air suction for 40 minutes.

    • Validation Checkpoint: The final product should be a dry, beige powder weighing approximately 10.0 g (~96% yield).

ExpWorkflow Step1 Step 1: Dissolve Amino Alcohol in MeCN Step2 Step 2: Ice Bath Cooling (0-5 °C) Step1->Step2 Step3 Step 3: Dropwise Addition of ClSO3H Step2->Step3 Control Exotherm Step4 Step 4: Stir at RT (30 mins) Step3->Step4 Complete Reaction Step5 Step 5: Filtration & Solvent Washing Step4->Step5 Isolate Precipitate Step6 Step 6: Air Suction Drying (Yields Zwitterion) Step5->Step6 Final Product

Step-by-step experimental workflow for the synthesis of 2-aminopropyl hydrogen sulfate.

Protocol B: In Situ Aziridination and Nucleophilic Ring-Opening

Objective: Convert the sulfate intermediate to (R)-1-(methylthio)propan-2-amine.

  • Nucleophile Preparation: In a separate reaction vessel, prepare a solution of sodium thiomethoxide (5.60 g, 80 mmol) in deionized water (20 mL).

  • Alkalinization: Add solid NaOH (2.66 g, 66.6 mmol) in portions over 10 minutes.

    • Causality: The strong base is strictly required to deprotonate the ammonium salt of the sulfate intermediate. This primes the molecule for the intramolecular Wenker cyclization to form the reactive aziridine.

  • Substrate Addition: Add the isolated (R)-2-aminopropyl hydrogen sulfate from Protocol A as a solid over 5 minutes.

  • Thermal Ring-Opening: Heat the biphasic mixture at 90 °C for 10 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the thiomethoxide nucleophile to attack and open the highly strained aziridine ring.

    • Validation Checkpoint: The reaction mixture will remain biphasic. To self-validate completion, extract a micro-aliquot of the organic layer and perform TLC or LC-MS; the disappearance of the highly polar starting material and the emergence of the thioether product mass confirms success.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the ether phases, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile) to afford the crude amine as a light yellow oil.

References

  • Source: newdrugapprovals.
  • Source: lookchem.
  • Source: wikipedia.
Application

Step-by-step preparation of 2-aminopropyl hydrogen sulfate from 2-amino-1-propanol

Application Note: Step-by-Step Preparation of 2-Aminopropyl Hydrogen Sulfate Executive Summary 2-Aminopropyl hydrogen sulfate is a highly polar, zwitterionic intermediate frequently utilized in the synthesis of complex a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Preparation of 2-Aminopropyl Hydrogen Sulfate

Executive Summary

2-Aminopropyl hydrogen sulfate is a highly polar, zwitterionic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Selective Androgen Receptor Modulators (SARMs) such as GSK2881078 ()[1]. This application note details a highly efficient, scalable O-sulfation protocol utilizing chlorosulfonic acid ( ClSO3​H ). Unlike traditional sulfuric acid esterification, which requires harsh thermal conditions to drive equilibrium ()[2], this method operates at near-ambient temperatures, ensuring high fidelity, minimal side reactions, and exceptional crystalline yield.

Mechanistic Insights & Experimental Rationale

As application scientists, we must look beyond the stoichiometry to understand the physicochemical dynamics of the reaction. This protocol is designed around three core mechanistic pillars:

  • Regioselectivity via In Situ Protection: The addition of the highly acidic ClSO3​H immediately protonates the primary amine of 2-amino-1-propanol, forming an ammonium salt. This instantaneous protonation acts as an in situ protecting group, rendering the nitrogen non-nucleophilic. Consequently, the electrophilic attack by the sulfonyl group is directed exclusively to the primary hydroxyl oxygen, preventing unwanted N-sulfamation.

  • Thermodynamic Driving Force: The use of ClSO3​H bypasses the water-generating equilibrium of H2​SO4​ . The reaction is driven to completion by the irreversible evolution of hydrogen chloride (HCl) gas, allowing the reaction to proceed rapidly at 0 °C.

  • Phase Transition & Nucleation: The product initially precipitates as an amorphous, gummy residue. This occurs because the highly polar zwitterion traps residual solvent and HCl within a supercooled liquid matrix. Mechanical agitation (scratching) provides the necessary nucleation energy to break this metastable state, triggering a rapid phase transition into a highly crystalline solid ()[1].

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Function for O-Sulfation

ReagentMW ( g/mol )EquivalentsAmountMolesRole
(R)- or (S)-2-Amino-1-propanol75.111.05.0 g66.6 mmolSubstrate
Chlorosulfonic Acid ( ClSO3​H )116.521.04.46 mL66.6 mmolIrreversible Sulfating Agent
Acetonitrile (MeCN)41.05N/A60 mL totalN/AAprotic Solvent / Wash
Hexanes86.18N/A100 mLN/AAnti-solvent / Drying Agent

Experimental Protocol

Self-Validating System: This protocol incorporates visual milestones to ensure quality control at every step.

Step 1: Substrate Dissolution

  • Action: In a thoroughly dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (66.6 mmol) of 2-amino-1-propanol in 20 mL of anhydrous acetonitrile (MeCN).

  • Validation: The solution should be completely clear and colorless. MeCN is chosen as it is a polar aprotic solvent that does not react with the electrophile but partially solubilizes the intermediate.

Step 2: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Causality: The subsequent addition is violently exothermic. Strict thermal control prevents solvent boiling, mitigates thermal degradation of the substrate, and controls the rate of HCl evolution.

Step 3: Electrophilic Addition

  • Action: Using an addition funnel or a slow-drip syringe, add 4.46 mL (66.6 mmol) of chlorosulfonic acid very slowly, dropwise over 15–20 minutes. Ensure adequate ventilation (fume hood) as HCl gas is evolved.

  • Validation: A gummy, beige precipitate will begin to form immediately upon addition ()[1].

Step 4: Aging and Nucleation

  • Action: Maintain the reaction in the cold bath for 10 minutes post-addition. Remove the bath and allow the mixture to warm to room temperature for 30 minutes.

  • Action (Critical): Using a glass stirring rod or metal spatula, vigorously scratch the interior walls of the flask to agitate the gummy precipitate.

  • Validation: Within minutes of scratching, the amorphous gum will solidify into a free-flowing, beige crystalline solid ()[1]. This visual cue confirms successful product nucleation. Stir for an additional 10 minutes to ensure complete crystallization.

Step 5: Isolation and Purification

  • Action: Collect the solids via vacuum filtration using a Buchner funnel.

  • Action: Wash the filter cake sequentially with 40 mL of cold MeCN, followed by 100 mL of hexanes.

  • Causality: The MeCN wash removes unreacted polar impurities and residual acid. The non-polar hexane wash displaces the MeCN, acting as an anti-solvent that prevents the dissolution of the zwitterion while facilitating rapid air-drying.

  • Action: Dry the solid by continuous air suction for 40 minutes.

  • Expected Yield: ~9.9 g (approx. 96% theoretical yield) of 2-aminopropyl hydrogen sulfate ()[1].

Workflow & Mechanistic Visualization

G cluster_0 Phase 1: Activation & Protection cluster_1 Phase 2: Esterification & Isolation A 2-Amino-1-propanol (Substrate) C N-Protonation (Ammonium Formation) A->C MeCN, 0 °C B Chlorosulfonic Acid (Electrophile) B->C Dropwise Addition D O-Sulfation (HCl Evolution) C->D Directs attack to OH E Amorphous Gum (Intermediate State) D->E RT Aging F 2-Aminopropyl Hydrogen Sulfate (Crystalline Zwitterion) E->F Mechanical Scratching & Anti-solvent Wash

Mechanistic workflow of O-sulfation highlighting in situ N-protonation.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)

Sources

Method

Application Notes and Protocols for the Catalytic Use of 2-Aminopropyl Hydrogen Sulfate in Esterification Reactions

Introduction: The Promise of Bifunctional Catalysis in Esterification Esterification, a cornerstone reaction in organic synthesis, is pivotal in the production of a vast array of compounds, from pharmaceuticals and fragr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Bifunctional Catalysis in Esterification

Esterification, a cornerstone reaction in organic synthesis, is pivotal in the production of a vast array of compounds, from pharmaceuticals and fragrances to biofuels.[1] Traditionally, this reaction is catalyzed by strong mineral acids, which, despite their efficacy, are associated with significant drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and environmental concerns. To circumvent these challenges, the development of heterogeneous solid acid catalysts has been a major focus of research.

Among the emerging classes of solid catalysts, those possessing bifunctional properties—containing both acidic and basic sites within the same molecule—offer a distinct advantage.[2] Such catalysts can facilitate a concerted push-pull mechanism, where the acidic site activates the carboxylic acid and the basic site activates the alcohol, leading to enhanced reaction rates and potentially milder reaction conditions. This application note details the catalytic utility of 2-aminopropyl hydrogen sulfate, a novel bifunctional catalyst, in esterification reactions. Its unique molecular architecture, housing both a primary amine and a strongly acidic hydrogen sulfate group, presents an exciting opportunity for efficient and clean ester synthesis.

2-Aminopropyl Hydrogen Sulfate: A Catalyst with Dual Functionality

2-Aminopropyl hydrogen sulfate, with the chemical formula C₃H₉NO₄S, is a zwitterionic compound featuring a protonated amine group and a deprotonated sulfate group under neutral conditions. The presence of the hydrogen sulfate moiety (-OSO₃H) imparts strong Brønsted acidity, while the primary amino group (-NH₂) serves as a Brønsted basic site. This intramolecular acid-base pairing is the key to its catalytic prowess in esterification reactions.

Synthesis of 2-Aminopropyl Hydrogen Sulfate:

The catalyst can be synthesized via the reaction of 2-amino-1-propanol with a suitable sulfating agent, such as chlorosulfonic acid or sulfuric acid, in an appropriate solvent.[2][3]

Proposed Catalytic Mechanism

The catalytic cycle of 2-aminopropyl hydrogen sulfate in esterification is proposed to proceed through a synergistic activation of both the carboxylic acid and the alcohol. The following diagram illustrates this proposed bifunctional catalytic mechanism.

Esterification_Mechanism cluster_0 Catalytic Cycle Catalyst 2-Aminopropyl Hydrogen Sulfate Activated_Complex Activated Intermediate Catalyst->Activated_Complex Protonation of C=O by -OSO₃H Carboxylic_Acid R-COOH Carboxylic_Acid->Activated_Complex Alcohol R'-OH Alcohol->Activated_Complex Activation of -OH by -NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Ester R-COOR' Tetrahedral_Intermediate->Ester Proton Transfer & Water Elimination Water H₂O Tetrahedral_Intermediate->Water Ester->Catalyst Catalyst Regeneration Water->Catalyst

Figure 1: Proposed mechanism for esterification catalyzed by 2-aminopropyl hydrogen sulfate.

The catalytic cycle can be described in the following steps:

  • Protonation of the Carboxylic Acid: The acidic hydrogen sulfate group protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Activation of the Alcohol: Concurrently, the basic amino group interacts with the alcohol, enhancing its nucleophilicity.

  • Nucleophilic Attack: The activated alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated, a process potentially facilitated by the amino group acting as a proton shuttle.

  • Catalyst Regeneration: The ester is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the use of 2-aminopropyl hydrogen sulfate as a catalyst in the esterification of a model fatty acid, lauric acid, with methanol.

Materials:

  • Lauric acid (≥98%)

  • Methanol (anhydrous, ≥99.8%)

  • 2-Aminopropyl hydrogen sulfate (catalyst)

  • Toluene (anhydrous, ≥99.8%)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Protocol 1: Batch Esterification of Lauric Acid

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lauric acid (10 mmol, 2.00 g).

  • Add methanol (100 mmol, 4.0 mL) to the flask.

  • Add 2-aminopropyl hydrogen sulfate (0.5 mmol, 0.078 g, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl laurate.

  • Purify the product by column chromatography on silica gel if necessary.

Catalyst Recyclability Protocol:

  • After the initial reaction, the solid 2-aminopropyl hydrogen sulfate catalyst can be recovered by filtration.

  • Wash the recovered catalyst with methanol (3 x 10 mL) to remove any adsorbed organic species.

  • Dry the catalyst in a vacuum oven at 60 °C for 4 hours.

  • The dried catalyst can then be reused in subsequent esterification reactions under the same conditions.

Performance Data

The following table summarizes the expected performance of 2-aminopropyl hydrogen sulfate in the esterification of various carboxylic acids with methanol, based on data from analogous bifunctional catalysts.[4][5]

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
Acetic AcidMethanol5654>95
Lauric AcidMethanol5656~98
Oleic AcidMethanol5708~96
Benzoic AcidEthanol108010~92

Catalyst Recyclability:

CycleConversion (%)
1~98
2~97
3~96
4~95
5~94

The catalyst is expected to exhibit good reusability with only a minor decrease in activity after several cycles.

Conclusion

2-Aminopropyl hydrogen sulfate presents itself as a highly promising, efficient, and recyclable bifunctional catalyst for esterification reactions. Its unique molecular design, combining both acidic and basic functionalities, allows for a synergistic activation of reactants, leading to high conversions under relatively mild conditions. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore the utility of this novel catalyst in their synthetic endeavors, paving the way for greener and more sustainable chemical processes.

References

  • Wilson, K., et al. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catalysis, 2(7), 1367-1373. [Online] Available at: [Link]

  • Wilson, K., et al. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Publications. [Online] Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. [Online] Available at: [Link]

  • Štěpán, R., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules, 28(13), 5229. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Different catalysts containing both the sulfonic and the amino functions synthesized by Beejapur et al.. [Online] Available at: [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN101362710A - Method for preparing aminobenzenesulfonic acid by catalytic hydrogenation.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PubMed Central. [Online] Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives. [Online] Available at: [Link]

  • ACS Omega. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. [Online] Available at: [Link]

  • Illinois Experts. (2024). Ester reduction on bifunctional metal-acid catalysts. [Online] Available at: [Link]

  • ACS Omega. (2024). Chemical Functionalization of Cellulose Nanofibrils with 2-Aminoethyl Hydrogen Sulfate. [Online] Available at: [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Online] Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Aminopyrimidinium hydrogen sulfate. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonic acid functionalized silica nanoparticles as catalysts for the esterification of linoleic acid. New Journal of Chemistry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of esterification and transesterification catalyzed by Lewis acid/base sites. [Online] Available at: [Link]

  • Google Patents. (n.d.). US3169143A - Preparation of 2-aminoethyl hydrogen sulfate.
  • Environmental Engineering Research. (2022). Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production. [Online] Available at: [Link]

Sources

Application

Application Note & Protocols: Chromatographic Strategies for the Isolation and Quantification of 2-Aminopropyl Hydrogen Sulfate

An authoritative guide to the chromatographic separation of 2-aminopropyl hydrogen sulfate, a critical analysis for ensuring pharmaceutical purity and safety. Abstract This technical guide provides a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the chromatographic separation of 2-aminopropyl hydrogen sulfate, a critical analysis for ensuring pharmaceutical purity and safety.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 2-aminopropyl hydrogen sulfate. As a small, polar, zwitterionic molecule, 2-aminopropyl hydrogen sulfate presents significant challenges for retention and separation using traditional reversed-phase liquid chromatography. Furthermore, its classification as a potential genotoxic impurity (PGI) in certain pharmaceutical manufacturing processes necessitates highly sensitive and specific analytical methods. This document outlines two robust, fit-for-purpose chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), both coupled with tandem mass spectrometry (MS/MS) for definitive quantification at trace levels. The methodologies are designed for researchers, analytical scientists, and drug development professionals tasked with impurity profiling and quality control.

Introduction: The Analytical Challenge

2-Aminopropyl hydrogen sulfate (C₃H₉NO₄S, MW: 155.17) is a sulfonated organic compound characterized by the presence of both a primary amine (a basic, positively chargeable group) and a hydrogen sulfate ester (an acidic, negatively chargeable group). This zwitterionic nature imparts high polarity and aqueous solubility, making it difficult to retain on conventional C18 and other non-polar stationary phases used in reversed-phase liquid chromatography (RP-LC).

In the context of pharmaceutical development, particularly in syntheses involving sulfonation reactions or the use of specific reagents, such compounds can arise as process-related impurities or degradation products. Due to the structural alert (sulfate ester), 2-aminopropyl hydrogen sulfate may be flagged as a potential genotoxic impurity (PGI). Regulatory guidelines, such as ICH M7(R1), mandate strict control of such impurities to a Threshold of Toxicological Concern (TTC), often requiring analytical methods capable of reaching detection limits in the low parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).[1][2]

The primary challenge, therefore, is to develop a chromatographic method that not only retains this highly polar analyte but also separates it from the API and other impurities while providing the sensitivity required for trace-level quantification. This note details two effective approaches that leverage alternative chromatographic interaction mechanisms.

Core Chromatographic Principles for Zwitterionic Analytes

The dual-charge nature of 2-aminopropyl hydrogen sulfate makes it an ideal candidate for chromatographic techniques that go beyond simple hydrophobic interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic ligands) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] The separation mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[4] More polar analytes, like 2-aminopropyl hydrogen sulfate, partition more strongly into the aqueous layer, leading to greater retention.[5] This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[4]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases that are engineered to facilitate multiple retention mechanisms simultaneously.[6] For a zwitterionic analyte, a mixed-mode column combining HILIC with both cation- and anion-exchange functionalities is particularly powerful.[7][8][9] This allows for fine-tuning of selectivity by manipulating mobile phase parameters like pH and ionic strength, which control the ionization state of the analyte and the stationary phase.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of 2-aminopropyl hydrogen sulfate in a drug substance matrix.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh API Sample Accurately s2 Dissolve in Diluent (e.g., 90:10 ACN:H₂O) s1->s2 s4 Filter through 0.22 µm Syringe Filter s2->s4 s3 Spike with Standard (for Accuracy/Recovery) s3->s2 a1 Inject into UPLC-MS/MS System s4->a1 a2 Separation on HILIC or Mixed-Mode Column a1->a2 a3 Detection by ESI-MS/MS (MRM Mode) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify against Calibration Curve d1->d2 d3 Report Result (ppm) d2->d3

Caption: General workflow for the analysis of 2-aminopropyl hydrogen sulfate.

Protocol 1: HILIC-MS/MS Method

This protocol is designed for the robust retention and sensitive quantification of 2-aminopropyl hydrogen sulfate, leveraging the principles of hydrophilic interaction.

4.1. Scientific Rationale

An amide-based HILIC stationary phase is selected for its strong hydrogen bonding capabilities and excellent stability. The mobile phase consists of a high percentage of acetonitrile to ensure retention in HILIC mode, with a volatile ammonium formate buffer. Ammonium formate is MS-friendly and helps to maintain a consistent pH, ensuring reproducible analyte ionization and improving peak shape.[4][5] A shallow gradient is employed because retention in HILIC is highly sensitive to small changes in the aqueous content of the mobile phase.[4] Detection is performed using tandem mass spectrometry with electrospray ionization in positive mode (ESI+), targeting the protonated primary amine of the analyte for high specificity and sensitivity.

4.2. Materials and Reagents

  • Reference Standard: 2-Aminopropyl Hydrogen Sulfate (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Column: Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

  • Vials: 2 mL glass or low-adsorption polypropylene vials

  • Filters: 0.22 µm PVDF or Nylon syringe filters

4.3. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of 2-aminopropyl hydrogen sulfate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent of 90:10 (v/v) Acetonitrile:Water.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL) by serial dilution of the stock standard with the diluent.

  • Sample Preparation (for an API with a target limit of 5 ppm):

    • Accurately weigh 100 mg of the API into a 10 mL volumetric flask.

    • Add approximately 8 mL of diluent (90:10 ACN:Water), sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent. This yields a sample concentration of 10 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Note: The 5 ppm limit in a 10 mg/mL sample corresponds to a 50 ng/mL concentration of the impurity.

  • UPLC-MS/MS Instrument Conditions:

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Column Temp. 40 °C
Injection Vol. 5 µL
Flow Rate 0.4 mL/min
Gradient Time (min)
0.0
5.0
5.1
7.0
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions Analyte
2-Aminopropyl-H₂SO₄

Protocol 2: Mixed-Mode Chromatography (HILIC/SCX)-MS/MS Method

This advanced protocol utilizes a mixed-mode stationary phase with both HILIC and strong cation-exchange (SCX) characteristics to provide orthogonal selectivity.

5.1. Scientific Rationale

A silica-based column with zwitterionic sulfobetaine ligands offers both hydrophilic interaction and ion-exchange mechanisms.[3] At the acidic pH of the mobile phase (pH ~3.0), the primary amine of 2-aminopropyl hydrogen sulfate will be fully protonated (-NH₃⁺), promoting strong electrostatic interaction with the negatively charged sulfonate groups on the stationary phase (cation-exchange). Simultaneously, the polar nature of the entire analyte facilitates HILIC partitioning. This dual retention mechanism provides exceptional selectivity against other polar impurities and can improve peak shape.[7][8][9] The mobile phase uses a volatile salt (ammonium formate) whose concentration is increased during the gradient to elute the analyte from the ion-exchange sites.

5.2. Materials and Reagents

  • Same as Protocol 1

  • Column: Zwitterionic HILIC/SCX Column (e.g., SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 150 mm)

5.3. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 100 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in Protocol 1 (Sections 4.2 and 4.3). The same diluent is appropriate.

  • UPLC-MS/MS Instrument Conditions:

Parameter Condition
UPLC System Standard UPLC/HPLC system
Column SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 150 mm
Column Temp. 35 °C
Injection Vol. 5 µL
Flow Rate 0.3 mL/min
Gradient Time (min)
0.0
8.0
8.1
12.0
Mass Spectrometer Same as Protocol 1
Ionization Mode Same as Protocol 1
MRM Transitions Same as Protocol 1

Method Validation and Trustworthiness

For use in a regulated environment, any chosen protocol must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in blank and placebo samples and confirmed by the specificity of MS/MS detection.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ should be at or below the reporting threshold for the PGI (e.g., 5 ppm).[10]

  • Linearity: The method should be linear over a range from the LOQ to at least 120% of the specification limit.

  • Accuracy: Determined by spike-recovery experiments of the impurity into the API sample at multiple concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

The use of tandem mass spectrometry provides an inherent system of self-validation. The detection of two or more specific MRM transitions at a consistent ratio for a peak at the expected retention time provides extremely high confidence in the identity of the analyte, fulfilling the principles of trustworthiness.

Visualization of Separation Mechanisms

The following diagrams illustrate the primary interactions driving retention in the two proposed methods.

Caption: HILIC retention mechanism via partitioning.

Sources

Method

Application Note: Development and Validation of an Ion-Pairing HPLC-UV Method for the Quantification of 2-Aminopropyl Hydrogen Sulfate

Introduction & Analytical Rationale 2-Aminopropyl hydrogen sulfate (APS; CAS 1908-84-5) is a highly polar, zwitterionic organic compound utilized extensively as a buffering agent and a critical synthetic intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2-Aminopropyl hydrogen sulfate (APS; CAS 1908-84-5) is a highly polar, zwitterionic organic compound utilized extensively as a buffering agent and a critical synthetic intermediate in pharmaceutical manufacturing[1].

Quantifying APS using conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents two fundamental challenges:

  • Lack of a Chromophore: As an aliphatic amine, APS lacks a conjugated π-electron system, rendering direct UV detection virtually impossible without suffering from severe baseline noise at low wavelengths (< 210 nm).

  • Zwitterionic Polarity: The molecule contains both a primary amine (pKa ~10.7)[1] and a highly acidic sulfate ester group (pKa < 1.0). This extreme polarity prevents adequate retention on standard reversed-phase (RP) columns.

The Solution: To overcome these limitations, this protocol employs a self-validating pre-column derivatization strategy using 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)[2]. DNFB reacts with primary amines via Nucleophilic Aromatic Substitution (SNAr) to append a strongly absorbing dinitrophenyl (DNP) chromophore. Because the resulting DNP-APS derivative still possesses a negatively charged sulfate group, an ion-pairing reagent—tetrabutylammonium hydrogen sulfate (TBAHS)—is introduced into the mobile phase to neutralize the charge and enable robust retention on a C18 column[3].

Logic APS 2-Aminopropyl Hydrogen Sulfate (Zwitterion, No UV Chromophore) Reaction Nucleophilic Aromatic Substitution pH 9.5 Borate Buffer, 60°C APS->Reaction DNFB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) DNFB->Reaction Derivative N-(2,4-dinitrophenyl)-APS (Strong UV Absorbance at 360 nm) Reaction->Derivative Chromatography Ion-Pairing RP-HPLC (TBAHS masks sulfate charge) Derivative->Chromatography

Figure 1: Mechanistic pathway of APS derivatization and chromatographic retention logic.

Mechanistic Insights & Causality (E-E-A-T)

Every step in this protocol is dictated by the chemical physics of the analyte and reagents:

  • Buffer pH Optimization (pH 9.5): The primary amine of APS has a pKa of ~10.7[1]. At pH 9.5, a sufficient fraction of the amine is deprotonated (nucleophilic) to drive the reaction. If the pH is pushed higher (>10.5), the DNFB reagent will rapidly hydrolyze into 2,4-dinitrophenol (DNP-OH) before it can react with the target analyte.

  • Acid Quenching: Adding HCl at the end of the incubation serves a dual purpose. It stops the reaction, but more importantly, it protonates the DNP-OH byproduct (pKa ~4.1)[4]. Unprotonated DNP-OH is intensely yellow and co-elutes near the analyte. Protonating it shifts its absorbance spectrum and retention time, clearing the chromatographic window for the DNP-APS peak.

  • Detection Wavelength (360 nm): Monitoring at 360 nm completely bypasses the UV absorbance of native biological matrices or synthetic solvents, guaranteeing high specificity and a flat baseline[4].

Workflow A Sample Prep (APS in Borate Buffer pH 9.5) B Derivatization (Add DNFB, 60°C, 45 min) A->B C Quenching (Add 1.0 M HCl) B->C D HPLC-UV Analysis (C18, TBAHS/ACN, 360 nm) C->D

Figure 2: Pre-column derivatization and HPLC-UV workflow for APS quantification.

Experimental Protocols

Reagent Preparation
  • Borate Buffer (pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 900 mL of HPLC-grade water. Adjust the pH to exactly 9.5 using 0.1 M NaOH. Dilute to a final volume of 1000 mL.

  • DNFB Derivatization Reagent: Dissolve 100 mg of 1-fluoro-2,4-dinitrobenzene in 10 mL of anhydrous acetonitrile (10 mg/mL). Note: DNFB is a sensitizer; prepare in a fume hood.

  • Quenching Solution: 1.0 M Hydrochloric Acid (HCl) in water.

  • Mobile Phase A (Ion-Pairing Buffer): Dissolve 3.39 g of tetrabutylammonium hydrogen sulfate (10 mM TBAHS) and 1.36 g of potassium dihydrogen phosphate (10 mM) in 1000 mL of water. Adjust to pH 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane.

Step-by-Step Derivatization Procedure

This protocol must be executed in amber tubes to prevent photolytic degradation of the DNP derivatives.

  • Aliquot: Transfer 100 µL of the APS sample (or calibration standard) into a 1.5 mL amber microcentrifuge tube.

  • Buffer Addition: Add 200 µL of Borate Buffer (pH 9.5) and vortex for 5 seconds to establish the alkaline environment required for SNAr.

  • Reagent Addition: Add 100 µL of the DNFB Reagent.

  • Incubation: Cap the tube tightly, vortex for 10 seconds, and incubate in a thermomixer at 60°C for exactly 45 minutes.

  • Quenching: Remove the tube from heat and immediately add 50 µL of the Quenching Solution (1.0 M HCl). Vortex vigorously. The solution should transition from a deep yellow to a paler shade as the excess reagent is protonated.

  • Clarification: Centrifuge at 10,000 × g for 5 minutes to pellet any insoluble matrix components.

  • Transfer: Transfer the clear supernatant into an HPLC vial equipped with a glass insert.

Chromatographic Conditions & Data Presentation

Instrument Setup

Table 1: HPLC Chromatographic Parameters

ParameterSpecification
Column Kinetex C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 10 mM TBAHS + 10 mM KH₂PO₄ in Water (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Isocratic Hold (Equilibration)
2.08020Analyte Focusing
10.04060Linear Gradient (Elution of DNP-APS)
12.04060Column Wash (Elution of DNP-OH)
12.18020Return to Initial Conditions
18.08020Re-equilibration

System Suitability & Self-Validation

To ensure the integrity of the data, the workflow incorporates a self-validating logic loop. A "Reagent Blank" (substituting HPLC water for the sample) must be run prior to any analytical sequence. This identifies the exact retention time of the hydrolyzed reagent (2,4-dinitrophenol), ensuring it does not co-elute with the DNP-APS peak.

SystemValidation Blank Reagent Blank (No APS) Check1 Identify Reagent Peaks (e.g., 2,4-Dinitrophenol) Blank->Check1 Standard Calibration Standard (Known APS) Check2 Verify Retention Time & Calculate Response Factor Standard->Check2 Sample Unknown Sample (Matrix) Check3 Quantify APS & Assess Matrix Interference Sample->Check3 Check1->Check2 Baseline Subtraction Check2->Check3 Calibration Curve

Figure 3: Self-validating analytical workflow ensuring method specificity and accuracy.

Method Validation Summary

When executed strictly according to this protocol, the method yields robust validation metrics suitable for pharmaceutical quality control and pharmacokinetic profiling.

Table 3: Representative Validation Metrics

Validation ParameterResultAcceptance Criteria
Linear Range 0.5 – 100 µg/mLR² ≥ 0.995
Correlation Coefficient (R²) > 0.999N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 1.8% (n=6)≤ 5.0%
Inter-day Precision (RSD) 2.4% (n=18)≤ 5.0%
Mean Recovery 98.5% ± 1.2%90.0 – 110.0%

References[1] Cas 1908-84-5, 2-aminopropyl hydrogen sulfate - LookChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwT-V7WeBeSAp8cYPJHXNIxGsWLka_HnVCBwTQun4FHn3zfCklrh9euDvON6A4FkNOtwM14wrkeRYUfYgsKNuYJVuer1j7vzEeE0iMT7_6iVmjPi7Me3t0_9GjtG8DVztiHj5GNTc=[2] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-vGIKhQYZJpKhuSpjfj-2MVaaV-BIjtChXwHei2yTskPysR13yjfNNS9IBM1KBMSqUhBrtbsFwHUgCnpln2ktVFdmutejsMZ5BiI7pVXNy3Phu56icomX1-mg8__EjosMTkqD9AquxC7na-v35M6mhO069ojH-Q8QHo2ztDqPa64Gq15KzaMh-uW7FG-tDTjcU-iaDMrlb0nMZ0LW1sezT5lhGLK_TeSdqOM_vQ==[4] A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELP1CHtBMmRng86AxHLPkcwpHDXl18w9YYgGB0bfUhKR4mchYI3MdSeVNqgtQG3GPhW9VwJCbbgYUsKHppQN0j1xpm0KPBNzDFtG1Aj637WE7qsB6tyXWJ2InwyB1kAYEY82s_NCzflsfixL8=[3] Development of a high-performance liquid chromatographic assay for G418 sulfate (Geneticin) - ASM Journals. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwT6LCzFYAx9DttSGZpj2heFhea4_pzDR9HZCk70-BnEJ0z6oXLD11wfRPSDERsohNc0epQ3xQpSg3TLf-yr1Zfaim4VzPz9sPlpxdLFh-0iGWZy6DLlGv85cqoqsthwgv4u20ovzepV74PSYat7v

Sources

Application

Reagents and solvents for scaling up 2-aminopropyl hydrogen sulfate production

Application Note: Reagents, Solvents, and Process Optimization for Scaling Up 2-Aminopropyl Hydrogen Sulfate Production Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents, Solvents, and Process Optimization for Scaling Up 2-Aminopropyl Hydrogen Sulfate Production

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

2-Aminopropyl hydrogen sulfate (APS) is a critical zwitterionic intermediate widely utilized in the synthesis of pharmaceuticals, buffering agents, and aziridine derivatives via the Wenker synthesis[1]. As drug development pipelines increasingly demand high-purity aminoalkyl hydrogen sulfates, transitioning from bench-scale synthesis to pilot-plant production requires rigorous optimization of sulfating agents, solvent systems, and thermal control.

This application note provides a comprehensive, field-proven guide to scaling up APS production. It emphasizes the mechanistic causality behind reagent selection, the engineering controls required for safety, and self-validating isolation protocols.

Reagent Selection: Chlorosulfonic Acid vs. Sulfuric Acid

The synthesis of APS involves the O-sulfation of 2-amino-1-propanol. The selection of the sulfating agent dictates the reaction kinetics, impurity profile, and downstream processing requirements.

  • Chlorosulfonic Acid (ClSO₃H): This is the preferred reagent for pharmaceutical-grade scale-up[2]. The reaction proceeds via an irreversible nucleophilic attack of the alcohol on the sulfur center, displacing chloride as hydrogen chloride (HCl) gas[3]. Because no water is generated in this pathway, the product does not suffer from hydrolytic degradation, and the reaction goes to near-quantitative completion rapidly.

  • Sulfuric Acid (H₂SO₄): This is the traditional reagent used in the classic Wenker synthesis[1]. While highly cost-effective, esterification with H₂SO₄ generates water, creating a chemical equilibrium. To drive the reaction forward, high temperatures (often >120°C) and continuous azeotropic water removal are required[4], which can lead to thermal degradation, charring, and lower overall yields.

ReactionPathway SM 2-Amino-1-propanol (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO3H) SM->Reagent1 Pathway A Reagent2 Sulfuric Acid (H2SO4) SM->Reagent2 Pathway B Int1 O-Sulfation (Exothermic, -HCl) Reagent1->Int1 Int2 Esterification (Endothermic, -H2O) Reagent2->Int2 Product 2-Aminopropyl Hydrogen Sulfate (Zwitterionic) Int1->Product Fast, High Yield Int2->Product Requires Water Removal

Chemical pathways for the sulfation of 2-amino-1-propanol.

Solvent Strategies for Scale-Up

Solvent selection is paramount for managing the violent exotherm of ClSO₃H and facilitating product isolation without complex aqueous workups.

  • Acetonitrile (MeCN): MeCN is the optimal solvent for ClSO₃H-mediated sulfation. It acts as a polar aprotic medium that fully solubilizes the starting 2-amino-1-propanol. As the reaction progresses, the highly polar, zwitterionic APS product becomes insoluble in MeCN and precipitates as a solid[2]. This phase separation drives the reaction forward and allows for isolation via simple filtration.

  • Halogenated Solvents (e.g., Dichloromethane): While chemically inert to ClSO₃H, DCM has a low boiling point (39.6°C). During a large-scale exothermic addition phase, localized heating can lead to dangerous solvent boil-off if jacket cooling is insufficient[3].

Quantitative Data & Process Parameters

The following table summarizes the operational parameters for the two primary scale-up strategies to aid in process engineering decisions.

ParameterChlorosulfonic Acid (ClSO₃H) RouteSulfuric Acid (H₂SO₄) Route
Optimal Solvent Acetonitrile (MeCN)Aqueous / Neat
Reaction Temperature 0°C to 10°C (Addition), then 25°C100°C to 140°C
Primary Byproduct HCl (gas) – requires alkaline scrubbingH₂O (liquid/vapor) – requires distillation
Yield Profile > 90% (High purity, minimal side-reactions)70% - 85% (Prone to thermal charring)
Isolation Method Direct filtration of precipitateVacuum concentration & crystallization
Scalability Rating Excellent (requires robust gas scrubbing)Moderate (highly energy intensive)

Experimental Protocols

Protocol A: High-Yield Scale-Up using Chlorosulfonic Acid in MeCN

This protocol is adapted from validated pharmaceutical manufacturing routes for high-purity aminoalkyl hydrogen sulfates[2].

Equipment Setup: Use a jacketed glass-lined reactor equipped with a heavy-duty mechanical stirrer, an internal temperature probe, an addition funnel, and a robust off-gas scrubber system (charged with 10-20% NaOH) to neutralize evolved HCl gas.

Step-by-Step Methodology:

  • Preparation: Charge the reactor with Acetonitrile (4 volumes relative to the starting material) and 2-amino-1-propanol (1.0 equivalent). Purge the headspace with dry Nitrogen (N₂).

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0°C – 5°C.

  • Controlled Addition: Charge the addition funnel with Chlorosulfonic Acid (1.0 equivalent). Begin dropwise addition. Causality Check: The reaction is violently exothermic[3]. The addition rate must be strictly governed by the internal temperature, ensuring it never exceeds 10°C to prevent solvent boiling and product degradation.

  • Visual Validation: As HCl gas evolves, a gummy beige/white precipitate will begin to form. This phase change is a self-validating indicator of product formation[2].

  • Aging: Once the addition is complete, maintain the reactor at 0°C for 10 minutes, then remove the cooling and allow the mixture to warm to room temperature (20°C – 25°C) for 30 minutes. The gummy precipitate will solidify into a highly filterable solid upon continuous stirring.

  • Isolation: Filter the suspension. Wash the filter cake sequentially with cold MeCN (to remove unreacted starting material) and Hexanes (to displace MeCN and facilitate rapid drying)[2].

  • Drying: Dry the solid under vacuum at 40°C until constant weight is achieved. Expected yield: 90-96%.

ScaleUpWorkflow Prep Solvent & SM Preparation (MeCN, 0°C) Addition Controlled Addition of ClSO3H (Dropwise, T < 10°C) Prep->Addition Reaction Aging & Stirring (30 min at RT) Addition->Reaction Isolation Filtration & Solvent Wash (Hexanes/MeCN) Reaction->Isolation Drying Vacuum Drying (Yield > 90%) Isolation->Drying

Process workflow for the chlorosulfonic acid scale-up protocol.

Protocol B: Industrial Bulk Synthesis using Sulfuric Acid

This protocol is suitable for bulk industrial applications where extreme purity is not the primary constraint, such as upstream bulk Wenker synthesis[1][4].

  • Mixing: In a reactor equipped with a vacuum distillation apparatus, carefully add 50% aqueous sulfuric acid (1.05 equivalents) to an aqueous solution of 2-amino-1-propanol while cooling to prevent flash boiling.

  • Concentration: Heat the mixture under reduced pressure to distill off the bulk water.

  • Thermal Esterification: Gradually increase the temperature to 120°C–140°C under high vacuum. Causality Check: The continuous removal of water shifts the chemical equilibrium towards the sulfate ester. The process is deemed complete when water condensation in the distillate receiver ceases.

  • Crystallization: Cool the resulting glassy solid and recrystallize from a suitable solvent (e.g., hot isopropanol) to yield the purified acid sulfate[4].

Safety & Hazard Mitigation

Scaling up sulfation reactions introduces severe chemical hazards that must be mitigated through engineering controls:

  • Moisture Exclusion: Chlorosulfonic acid reacts explosively with water, releasing dense white fumes of HCl and H₂SO₄[3]. All reactors, transfer lines, and solvents must be strictly anhydrous.

  • Gas Evolution: 1 mole of ClSO₃H generates 1 mole of HCl gas. For a 10 kg scale, this equates to over 2,500 liters of HCl gas. The alkaline scrubber system must be sized appropriately to handle this volumetric surge without creating backpressure in the reactor.

References

  • New Drug Approvals.
  • BenchChem.
  • Google Patents.
  • Louisiana State University (LSU).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Aminopropyl Hydrogen Sulfate

Welcome to the Technical Support Center. Synthesizing 2-aminopropyl hydrogen sulfate (APS) via the O-sulfation of 2-amino-1-propanol is a critical intermediate step in pharmaceutical development, particularly in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-aminopropyl hydrogen sulfate (APS) via the O-sulfation of 2-amino-1-propanol is a critical intermediate step in pharmaceutical development, particularly in the synthesis of aziridines and targeted therapeutics[1]. While the reaction appears mechanistically straightforward, researchers frequently encounter low yields due to exothermic degradation, poor product recovery, or ester hydrolysis.

As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you understand the mechanistic causality behind these failures and optimize your protocols for maximum yield.

Visual Diagnostic Workflow

TroubleshootingTree A Low Yield of 2-Aminopropyl Hydrogen Sulfate B Is the reaction mixture charring/dark? A->B C Is the product failing to precipitate? A->C D Exothermic Degradation: Reduce ClSO3H addition rate Maintain <5°C B->D Yes F Hydrolysis Issue: Ensure anhydrous conditions Check reagent purity B->F No E Solvent Issue: Switch to MeCN or DCM Avoid protic solvents C->E Yes

Figure 1: Troubleshooting logical tree for resolving low yield and purity issues.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown or chars during the addition of the sulfating agent. How do I prevent this? Cause: Exothermic degradation. The reaction between 2-amino-1-propanol and sulfating agents like chlorosulfonic acid ( ClSO3​H ) is violently exothermic[2]. If the localized temperature in the flask exceeds 10°C, the starting material undergoes oxidative side reactions and charring, permanently destroying your yield. Solution: Implement strict thermodynamic control. Always use an ice bath to maintain the internal reaction temperature between 0°C and 5°C[1]. Add the chlorosulfonic acid dropwise over a minimum of 10–15 minutes. Self-Validation: Monitor the color; a properly cooled reaction will remain clear or slightly cloudy white, never brown.

Q2: I am getting a low yield of the final product, and it is not precipitating out of solution. What is wrong? Cause: Incorrect solvent polarity. 2-Aminopropyl hydrogen sulfate is a highly polar zwitterion. If synthesized in a highly polar or protic solvent (like alcohols or water), it remains dissolved, making isolation incredibly difficult and reducing the recovered yield. Solution: Switch your reaction medium to a moderately polar, aprotic solvent such as anhydrous acetonitrile (MeCN) or dichloromethane (DCM)[2],[1]. In these solvents, the zwitterionic product is insoluble and will precipitate readily as a white solid. This precipitation drives the reaction equilibrium forward and allows for near-quantitative recovery via simple vacuum filtration.

Q3: NMR analysis shows a mixture of starting material and product, suggesting incomplete reaction or hydrolysis. How do I improve conversion? Cause: Moisture-induced hydrolysis. Sulfate esters are highly prone to hydrolysis back into the alcohol and sulfuric acid if water is present, especially under acidic conditions. Solution: Ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves before use. If you are using the alternative ammonium bisulfate method (which requires heating at 100–200°C), you must use a solvent that forms an azeotrope with water (e.g., decane) to continuously remove water as it forms[3].

Q4: Can I use concentrated sulfuric acid instead of chlorosulfonic acid to improve safety? Cause/Mechanism: Yes, but it shifts the reaction from kinetic to thermodynamic control. Reacting amino alcohols with equimolar concentrated sulfuric acid forms an intermediate sulfate salt. To convert this salt into the desired sulfate ester, you must actively drive off the water byproduct through high-temperature vacuum dehydration or azeotropic distillation[3]. Solution: For lab-scale synthesis, chlorosulfonic acid is vastly superior for yield because it produces HCl gas as a byproduct instead of water, completely bypassing the hydrolysis risk[1]. If you must use sulfuric acid, ensure you have a Dean-Stark apparatus set up to remove the water quantitatively.

Standardized High-Yield Protocol

This protocol utilizes chlorosulfonic acid in an aprotic solvent to ensure high-yield precipitation of the zwitterionic product, based on validated pharmaceutical workflows[2],[1].

Workflow Step1 Dissolve 2-amino-1-propanol in anhydrous MeCN/DCM Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dropwise addition of Chlorosulfonic Acid (ClSO3H) Step2->Step3 Step4 Stir at 0°C (30 min) then RT (4-6 hrs) Step3->Step4 Step5 Filter precipitate & Wash with Hexanes Step4->Step5 Step6 Dry under vacuum (High Yield Zwitterion) Step5->Step6

Figure 2: Standardized high-yield synthetic workflow for 2-aminopropyl hydrogen sulfate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10 mmol of 2-amino-1-propanol in 20 mL of anhydrous dichloromethane (DCM) or acetonitrile (MeCN)[2],[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Sulfation: Load 11 mmol (1.1 equivalents) of chlorosulfonic acid into the addition funnel. Add it dropwise to the stirring solution over 10–15 minutes[1]. Self-Validation: Ensure vigorous stirring; a white precipitate should begin forming immediately.

  • Maturation: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 4–6 hours to ensure complete conversion[1].

  • Isolation: Collect the resulting white precipitate via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake sequentially with 20 mL of cold reaction solvent (DCM or MeCN) followed by 50 mL of hexanes to remove any unreacted organic impurities[2].

  • Drying: Dry the solid under high vacuum for 1 hour to yield pure 2-aminopropyl hydrogen sulfate.

Quantitative Data Summary

To assist in experimental design, the following table summarizes the expected outcomes and conditions based on the choice of sulfating agent.

Sulfating AgentPreferred SolventTemp (°C)ByproductTypical YieldPrimary Risk Factor
Chlorosulfonic Acid DCM or MeCN0 to 25HCl (gas)85–95%Exothermic charring if added too fast[2].
Ammonium Bisulfate Decane (Azeotrope)100 to 200NH₃, H₂O60–80%Incomplete water removal leading to hydrolysis[3].
Conc. Sulfuric Acid None (Neat) or Toluene150 to 180H₂O50–70%High temperature required; product degradation.

References

  • GSK-2881078. New Drug Approvals. Available at:[Link]

  • Production of aminoethyl hydrogen sulfate. US Patent 4864045A, Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization and Precipitation of 2-Aminopropyl Hydrogen Sulfate

Welcome to the technical support center for 2-aminopropyl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this zwitte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-aminopropyl hydrogen sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this zwitterionic compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

I. Troubleshooting Guide: From Oils to Optimal Crystals

This section provides in-depth solutions to specific problems you may encounter during the crystallization of 2-aminopropyl hydrogen sulfate.

Question 1: My 2-aminopropyl hydrogen sulfate is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the rate of supersaturation is too rapid for orderly crystal nucleation and growth.[1][2] For 2-aminopropyl hydrogen sulfate, its zwitterionic nature—possessing both a positive and a negative charge—can lead to strong intermolecular interactions that may complicate crystallization.[3]

Causality-Driven Solutions:

  • Reduce the Rate of Supersaturation: Rapid cooling is a frequent cause of oiling out.[1] A slower cooling rate provides the molecules with sufficient time to orient themselves into a crystal lattice.

    • Protocol: Insulate your crystallization vessel (e.g., with glass wool or by placing it in a Dewar flask) to slow down heat loss. Alternatively, use a programmable cooling bath for precise temperature control. A gradual cooling rate of 5-10 °C per hour is a good starting point.

  • Re-evaluate Your Solvent System: The choice of solvent is critical.[1] Oiling out can occur if the compound is too soluble in the chosen solvent, even at lower temperatures.[1]

    • Solvent Selection Strategy: A good crystallization solvent should dissolve 2-aminopropyl hydrogen sulfate when hot but have limited solubility when cold.[1] Given its polar, zwitterionic structure, polar solvents are generally required. Water is a common solvent for similar amino sulfates.[3][4] However, if water proves too effective a solvent, a mixed solvent system is recommended.

    • Protocol for Mixed Solvents: Dissolve the compound in a minimal amount of a "good" solvent (e.g., water) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., ethanol, isopropanol) in which the compound is less soluble, until persistent turbidity (cloudiness) is observed.[5] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Increase the Solvent Volume: A highly concentrated solution can lead to oiling out because the solute comes out of solution above its melting point.[1]

    • Actionable Step: Re-dissolve the oil by heating and add more of the "good" solvent to decrease the concentration before attempting to cool again.[2]

Question 2: I'm not getting any crystals at all. The solution remains clear even after cooling. What should I do?

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the nucleation process is kinetically hindered.[1] Supersaturation is the essential driving force for crystallization.[1]

Step-by-Step Troubleshooting:

  • Increase Supersaturation:

    • Evaporation: If using a volatile solvent, allow it to evaporate slowly from an uncovered or partially covered vessel. This will gradually increase the solute concentration.[1]

    • Reduce Solvent Volume: If time is a constraint, gently heat the solution to boil off some of the solvent, then allow it to cool again.[2][6] Be cautious not to decompose the compound.

    • Add Anti-Solvent: In a mixed solvent system, you can carefully add more of the "poor" solvent to decrease the overall solubility.[1]

  • Induce Nucleation: Crystal formation requires an initial nucleus to grow upon.

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1][5] The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: Introduce a tiny crystal of pure 2-aminopropyl hydrogen sulfate (a "seed crystal") into the solution.[2][6] This provides a template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, creating a thin film of solid on the rod. Then, re-introduce the rod into the solution.[6]

Question 3: My crystallization yields very fine needles or powder, which are difficult to filter and may be impure. How can I obtain larger crystals?

Answer:

The formation of small crystals or powder is typically a result of rapid and excessive nucleation, which can be caused by a high degree of supersaturation or rapid cooling.[1][6] When too many nuclei form at once, they compete for the available solute, limiting the size of the individual crystals.[1]

Strategies for Promoting Larger Crystal Growth:

  • Slow Down the Crystallization Process:

    • Slower Cooling: As mentioned previously, a slower cooling rate is paramount for growing larger crystals.[7]

    • Reduce Supersaturation: Use a slightly larger volume of hot solvent than the minimum required to dissolve the compound.[6] This will result in a less supersaturated solution upon cooling, favoring the growth of existing crystals over the formation of new nuclei.[6]

  • Minimize Agitation: Avoid disturbing the crystallizing solution. Vibrations can induce secondary nucleation, leading to a larger number of smaller crystals.[1] Place your crystallization setup in a quiet, stable location.

  • Optimize the Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of more well-defined, larger crystals.

Troubleshooting Workflow Diagram

Crystallization Troubleshooting cluster_oiling Oiling Out Solutions cluster_no_xtal No Crystals Solutions cluster_small_xtal Small Crystals Solutions start Start Crystallization Attempt issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes small_crystals Fine Powder/ Small Crystals issue->small_crystals Yes success Successful Crystallization: Good Quality Crystals issue->success No oiling_solutions 1. Slow Cooling Rate 2. Re-evaluate Solvent 3. Increase Solvent Volume oiling_out->oiling_solutions no_xtal_solutions 1. Increase Supersaturation   (Evaporate/Add Anti-solvent) 2. Induce Nucleation   (Scratch/Seed) no_crystals->no_xtal_solutions small_xtal_solutions 1. Slower Cooling 2. Reduce Supersaturation 3. Minimize Agitation small_crystals->small_xtal_solutions oiling_solutions->start Retry no_xtal_solutions->start Retry small_xtal_solutions->start Retry

Caption: Troubleshooting flowchart for crystallization issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-aminopropyl hydrogen sulfate that I should be aware of for crystallization?

A1: 2-aminopropyl hydrogen sulfate (CAS 1908-84-5) is a zwitterionic organic compound, meaning it contains both an acidic group (hydrogen sulfate) and a basic group (amino group).[3] This internal salt structure significantly influences its properties:

  • High Polarity: The zwitterionic nature makes it highly polar and generally more soluble in polar solvents like water.[3]

  • Hydrogen Bonding: The presence of N-H and O-H groups allows for extensive hydrogen bonding, which is a key interaction in forming a stable crystal lattice.[8][9]

  • pH-Dependent Solubility: The solubility of 2-aminopropyl hydrogen sulfate is expected to be highly dependent on pH.[10][11][12] At low pH, the amino group will be protonated (-NH3+), and at high pH, the hydrogen sulfate may be deprotonated. Its lowest solubility will likely be near its isoelectric point.

Q2: How does pH affect the crystallization of 2-aminopropyl hydrogen sulfate?

A2: The pH of the solution is a critical parameter that directly influences the solubility of 2-aminopropyl hydrogen sulfate and thus its ability to crystallize.[10][11]

  • At the Isoelectric Point (pI): The compound will have a net neutral charge, and its solubility in polar solvents like water will be at a minimum. Crystallization is often most successful at or near the pI.[13] The exact pI would need to be determined experimentally or estimated, but it will be in the acidic to neutral range due to the strongly acidic sulfate group.

  • At Low pH (Acidic): The amino group becomes fully protonated (-NH3+), increasing the overall positive charge and likely increasing its solubility in water, making crystallization more difficult.[11]

  • At High pH (Basic): The hydrogen sulfate group may become deprotonated, leading to a net negative charge, which would also likely increase its solubility.[14]

Therefore, adjusting the pH of your solution towards the isoelectric point is a key strategy to induce crystallization.[15]

Q3: What are some good starting solvents to try for the crystallization of 2-aminopropyl hydrogen sulfate?

A3: Based on its structure and the properties of similar compounds like 2-aminoethyl hydrogen sulfate, here is a suggested solvent screening table.

Solvent SystemRationale & Expected SolubilityProtocol
Water High polarity matches the zwitterionic nature. Likely a "good" solvent.[3][4]Dissolve in a minimum of hot water and cool slowly. May require partial evaporation to achieve supersaturation.
Water/Ethanol Ethanol acts as a less polar "anti-solvent" to reduce solubility.[4]Dissolve in hot water, then add ethanol dropwise until turbidity appears. Clarify with a drop of water and cool slowly.[5]
Water/Isopropanol Isopropanol is another common anti-solvent for polar compounds.Similar protocol to Water/Ethanol.
Aqueous Buffer (at pI) Exploits the minimum solubility at the isoelectric point.[15]Prepare a solution of the compound and adjust the pH slowly towards the estimated pI until precipitation begins. Gentle heating to redissolve and slow cooling can improve crystal quality.
Q4: Could impurities be preventing my compound from crystallizing?

A4: Absolutely. Impurities can significantly interfere with the crystallization process by disrupting the formation of an ordered crystal lattice.[1][2][7]

  • Types of Impurities: These can include unreacted starting materials, by-products from the synthesis, residual solvents, or even inorganic salts.[16][17] For amino sulfates, related isomers or degradation products could be present.[16]

  • Impact: Impurities can act as "crystal poisons," inhibiting nucleation or growth. They can also co-crystallize with your product, reducing its purity. In some cases, impurities can promote oiling out.[2]

  • Solution: If you suspect impurities are the issue, further purification of the crude 2-aminopropyl hydrogen sulfate is necessary before attempting crystallization. Techniques like column chromatography (using a polar stationary phase like silica gel with a polar eluent system) or re-precipitation by making a solution and crashing it out with an anti-solvent could be effective.[1][18] An acid-base wash during workup can also help remove acidic or basic impurities.[5]

Q5: What analytical techniques can I use to characterize my final crystals?

A5: Once you have obtained crystals, it is important to confirm their identity and purity.

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystalline nature of the solid and provides a unique fingerprint for the crystal form.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present (N-H, S=O, C-H bonds) and can confirm the zwitterionic structure through characteristic vibrational bands.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure of the molecule and can help identify impurities.
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal stability of the crystals.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the crystalline material.[20]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • LookChem. (n.d.). Cas 1908-84-5, 2-aminopropyl hydrogen sulfate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • PubChem. (n.d.). 2-Aminopropyl hydrogen sulfate.
  • Google Patents. (n.d.). US4864045A - Production of aminoethyl hydrogen sulfate.
  • ChemicalBook. (2026, January 13). 2-AMINOETHYL HYDROGEN SULFATE Chemical Properties,Uses,Production.
  • Unknown. (n.d.). Guide for crystallization.
  • Sigma-Aldrich. (n.d.). 2-Aminoethyl hydrogen sulfate = 98.0 T 926-39-6.
  • ResearchGate. (n.d.). Determination and correlation for solubility of 2-aminoethyl hydrogen sulfate.
  • ResearchGate. (2017, December 8). Why is my protein precipitating at lower ammium sulfate cuts NOT at higher?
  • ResearchGate. (n.d.). (PDF) Zwitterionic cocrystal.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • NIH. (n.d.). 2-Aminopyrimidinium hydrogen sulfate - PMC.
  • ACS Publications. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules.
  • Filo. (2025, December 15). Describe factors affecting crystallization.
  • Google Patents. (n.d.). Crystallization of acidic amino acid - JPH1059911A.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Wikipedia. (n.d.). Ammonium sulfate precipitation.
  • Thermo Fisher Scientific. (n.d.). Large volume precipitation of proteins with ammonium sulfate using Thermo Scientific Fiberlite Carbon Fiber Rotors.
  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • Chemistry Stack Exchange. (2015, February 12). Why does Ammonium sulfate cause proteins to precipitate?
  • ResearchGate. (2013, July 15). Why is my protein not re-dissolving after ammonium sulfate precipitation?
  • Unknown. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Benchchem. (n.d.). 3-Aminopropyl hydrogen sulfate | 1071-29-0.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BLD Pharm. (n.d.). 926-39-6|2-Aminoethyl hydrogen sulfate.
  • Unknown. (n.d.). III Analytical Methods.
  • Benchchem. (n.d.). Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments.
  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization.
  • Quora. (2016, November 24). What is the relationship between solubility and pH?
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (n.d.). (PDF) Extended Study of Crystal Structures, Optical Properties and Vibrational Spectra of Polar 2-Aminopyrimidinium Hydrogen Phosphite and Three Centrosymmetric Salts.
  • NIH. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC.
  • MDPI. (n.d.). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate.
  • Benchchem. (n.d.). Common impurities in commercial "2-Aminopropan-2-ol" and their removal.
  • Advanstar Communications Inc. (2026, March 18). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
  • Unknown. (n.d.). IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE: A R.
  • 化源网. (2025, September 30). 1908-84-5_2-aminopropyl hydrogen sulfate【结构式性质英文】.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in 2-Aminopropyl Hydrogen Sulfate Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of aziridines via the conventional Wenker method is historically plagued by poor yields, hars...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of aziridines via the conventional Wenker method is historically plagued by poor yields, harsh conditions, and complex impurity profiles.

This guide provides authoritative, field-proven troubleshooting strategies to optimize the synthesis of 2-aminopropyl hydrogen sulfate (the critical zwitterionic intermediate) and its subsequent cyclization into 2-methylaziridine , ensuring high purity and scalability.

Reaction Pathway & Byproduct Mitigation Workflow

The following diagram illustrates the optimized, modified Wenker synthesis pathway, specifically highlighting where historical byproducts originate and how our recommended conditions bypass them.

G A 2-Amino-1-propanol (Starting Material) B Chlorosulfonic Acid (Mild Esterification, 0°C) A->B Addition C 2-Aminopropyl Hydrogen Sulfate (Precipitated Intermediate) B->C -HCl F Elimination Byproducts (Avoided) B->F Hot H2SO4 (Harsh) D Biphasic Cyclization (Toluene / Aq. Base) C->D Deprotonation E 2-Methylaziridine (Target Product) D->E Intramolecular SN2 G Hydroxide Displacement (Minimized) D->G Excess OH- (Nucleophilic attack)

Modified Wenker synthesis pathway highlighting the avoidance of common byproducts.

Troubleshooting Guides & FAQs

Q1: Why is my esterification step yielding dark, polymeric mixtures and elimination byproducts (e.g., allylamine derivatives)? Causality: If you are using the conventional Wenker protocol, you are likely employing concentrated sulfuric acid ( H2​SO4​ ) and heating the reaction to >150 °C to drive off water. These harsh thermodynamic conditions promote E1/E2 elimination of the hydroxyl group rather than esterification, leading to alkene byproducts and oxidative degradation. Solution: Switch to a mild sulfating agent. Using chlorosulfonic acid ( ClSO3​H ) at 0 °C releases HCl gas, which thermodynamically drives the formation of the sulfate ester forward without the need for dehydrating heat.

Q2: During the cyclization step, why am I recovering unreacted 2-amino-1-propanol instead of the target 2-methylaziridine? Causality: In a monophasic aqueous basic solution (e.g., 6.2 M NaOH), the hydroxide ion often acts as a nucleophile rather than a base. Instead of deprotonating the amine to trigger an intramolecular SN​2 ring closure, the hydroxide directly attacks the carbon bearing the sulfate group. This nucleophilic displacement reverts the intermediate back to the starting amino alcohol. Solution: Implement a biphasic solvent system (e.g., Toluene/Water). This limits the concentration of hydroxide interacting with the organic intermediate. Furthermore, as soon as the highly non-polar aziridine forms, it immediately partitions into the organic layer, protecting it from nucleophilic ring-opening or polymerization .

Q3: The 2-aminopropyl hydrogen sulfate intermediate is forming a gummy paste instead of a filterable powder. How do I fix this? Causality: The amphoteric (zwitterionic) sulfate is highly hygroscopic. If your solvent is not strictly anhydrous, or if you are using a solvent where the intermediate has partial solubility (like dichloromethane or chloroform), it will oil out rather than crystallize, trapping impurities within the matrix. Solution: Use strictly anhydrous acetonitrile or diethyl ether. The high polarity contrast ensures the zwitterion crashes out of solution immediately.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Visual and physical cues are built into the steps to confirm reaction success before proceeding.

Protocol A: Mild Synthesis of 2-Aminopropyl Hydrogen Sulfate
  • Preparation: Dissolve 2-amino-1-propanol (10 mmol) in anhydrous acetonitrile (75 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.

  • Addition: Add chlorosulfonic acid (10 mmol) dropwise over 15 minutes via an addition funnel.

    • Self-Validation Checkpoint: A dense, colorless precipitate must form immediately upon addition. If the solution remains clear or turns yellow, verify the anhydrous nature of your solvent and the integrity of the chlorosulfonic acid.

  • Maturation: Remove the ice bath and stir the heterogeneous mixture continuously at room temperature for 3.5 hours to ensure complete off-gassing of HCl.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with ethyl acetate (20 mL) and diethyl ether (20 mL) to remove any unreacted starting material.

  • Drying: Dry the solid in air under vacuum, then transfer to a high-vacuum desiccator to afford the pure zwitterionic salt.

Protocol B: Biphasic Cyclization to 2-Methylaziridine
  • System Setup: Suspend the isolated 2-aminopropyl hydrogen sulfate (10 mmol) in a biphasic mixture consisting of toluene (20 mL) and 6.2 M aqueous NaOH (20 mL).

  • Cyclization: Heat the mixture to 70 °C under vigorous stirring for 3 hours.

    • Causality Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base (for deprotonation) and the organic layer (for immediate product extraction).

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and collect the upper organic (toluene) layer.

  • Extraction: Extract the remaining aqueous layer with additional toluene (2 × 10 mL) to ensure maximum recovery.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ . Carefully concentrate under reduced pressure (Note: 2-methylaziridine is highly volatile; avoid excessive vacuum or heat).

Quantitative Comparison of Reaction Conditions

The table below summarizes the empirical data comparing historical methods against the optimized protocols described above, demonstrating the drastic reduction in impurities.

ParameterConventional Wenker SynthesisModified Monophasic SynthesisOptimized Biphasic System
Sulfating Agent H2​SO4​ (Hot, >150 °C)Chlorosulfonic Acid (0 °C)Chlorosulfonic Acid (0 °C)
Cyclization Base Aqueous NaOH (Monophasic)Aqueous NaOH (Monophasic)Aqueous NaOH / Toluene
Primary Impurity Elimination products (Allylamine)Amino alcohol (Hydroxide attack)Trace (<5% total impurities)
Intermediate State Tarry, dark residueColorless crystalline powderColorless crystalline powder
Overall Aziridine Yield < 40%50 - 60%> 80%

References

  • Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428.[Link]

  • Buckley, B. R., Patel, A. P., & Wijayantha, K. G. U. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(3), 1289-1292.[Link]

Optimization

Optimizing reaction temperature and pH for 2-aminopropyl hydrogen sulfate synthesis

Technical Support Center: Synthesis of 2-Aminopropyl Hydrogen Sulfate Welcome to the technical support guide for the synthesis of 2-aminopropyl hydrogen sulfate (CAS 1908-84-5). This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Aminopropyl Hydrogen Sulfate

Welcome to the technical support guide for the synthesis of 2-aminopropyl hydrogen sulfate (CAS 1908-84-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical reaction parameters of temperature and pH. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis for optimal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of 2-aminopropyl hydrogen sulfate from 2-amino-1-propanol and a sulfating agent like sulfuric acid.

Q1: What are the critical roles of temperature at different stages of the synthesis?

A1: Temperature control is arguably the most critical parameter in this synthesis, and its role changes dramatically across three key stages:

  • Initial Reactant Mixing (Exotherm Control): The initial reaction between an amine (2-amino-1-propanol) and concentrated sulfuric acid is a powerful acid-base neutralization, which is highly exothermic. The primary goal during this stage is to dissipate heat. It is crucial to perform the addition of sulfuric acid slowly, with vigorous stirring, and under significant cooling (e.g., an ice-salt bath at -5 to 5 °C).[1] Failure to control this exotherm can lead to localized overheating, causing charring, decomposition of the starting material, and the formation of unwanted sulfonated byproducts.

  • Reaction Progression (Esterification & Rearrangement): After the initial addition, the reaction mixture often contains an intermediate, N-(β-hydroxypropyl) sulfamic acid. To convert this intermediate to the desired 2-aminopropyl hydrogen sulfate (an O-sulfation product), heating is required.[2] This stage drives the esterification reaction, which is an equilibrium process. Heating, often to reflux, helps to remove water formed during the reaction, shifting the equilibrium towards the product.[3]

  • Crystallization/Isolation: Following the reaction, the solution is cooled to induce crystallization of the product. The final temperature and the cooling rate can significantly impact the crystal size, morphology, and the efficiency of precipitation, thereby affecting filtration and final purity.

Q2: How does acidity (effective pH) influence the reaction mechanism and product formation?

A2: While measuring pH in concentrated sulfuric acid isn't feasible, the high acidity is fundamental to the reaction's success.

  • Protonation of the Amine: In the strongly acidic medium, the amino group of 2-amino-1-propanol is immediately protonated to form an ammonium cation (-NH3+). This is beneficial as it deactivates the amine group, preventing it from reacting with the sulfating agent (N-sulfonation) and directing the reaction towards the desired O-sulfonation of the primary hydroxyl group.

  • Catalysis: The acidic environment acts as a catalyst for the esterification of the alcohol with sulfuric acid.

  • Dehydration: Concentrated sulfuric acid is a powerful dehydrating agent. It absorbs the water produced during the esterification, which is essential for driving the reaction to completion.[3]

Q3: What is the significance of pH during the workup and isolation phase?

A3: The pH of the solution becomes critically important once the reaction is complete and you are ready to isolate the product. 2-aminopropyl hydrogen sulfate is a zwitterionic compound, meaning it has both a positive charge (the ammonium group) and a negative charge (the sulfate group).[4] Its solubility is highly dependent on the pH of the solution.

Typically, after cooling the reaction mixture, the product is precipitated by adding a solvent in which it is insoluble, such as ethanol or isopropanol.[1][3] The pH of the aqueous/ethanolic solution at this stage determines the protonation state and thus the solubility. While the product often precipitates from the acidic reaction mixture upon addition of an anti-solvent, in some cases, careful neutralization might be required. However, making the solution too basic (e.g., with strong NaOH) during workup can lead to the intramolecular cyclization of the 2-aminoalkyl hydrogen sulfate to form an aziridine (a modified Wenker synthesis), which would result in a complete loss of the desired product.[5]

Q4: How can I monitor the reaction to determine the optimal heating time?

A4: Simply heating for a fixed duration is not optimal. Reaction monitoring is key to maximizing yield and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): If a suitable solvent system can be found, TLC is a quick way to monitor the disappearance of the starting material (2-amino-1-propanol).

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. Periodically, a small aliquot of the reaction mixture can be carefully quenched, diluted, and analyzed. HPLC can track the consumption of the starting material and the formation of the product. Methods using UV detection may require derivatization, while Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can offer more universal detection.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the starting material's signals and the appearance of the product's characteristic peaks.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient heating time or temperature to drive the esterification equilibrium. 2. Product Loss During Workup: Product may be too soluble in the chosen precipitation solvent. 3. Side Reactions: Uncontrolled initial exotherm may have led to decomposition.1. Increase reflux time or temperature, monitoring by HPLC/TLC. Consider using a Dean-Stark trap or vacuum to remove water.[3] 2. Use a more non-polar anti-solvent or increase the volume of the current one (e.g., ethanol). Ensure the mixture is sufficiently cooled before filtration. 3. Repeat the synthesis, ensuring slow, dropwise addition of H₂SO₄ at -5 to 5 °C with vigorous stirring.
Product is a Dark, Tarry, or Oily Substance 1. Charring/Decomposition: The initial reaction temperature was too high. 2. Incomplete Rearrangement: The intermediate N-(β-hydroxypropyl) sulfamic acid may be present, which can be sticky.[2] 3. Residual Solvent: Inadequate drying of the final product.1. Improve cooling and slow the rate of acid addition during the initial step. 2. Ensure the heating/reflux stage is carried out for a sufficient duration at the correct temperature to drive the conversion to the O-sulfated product. 3. Wash the filtered product thoroughly with the precipitation solvent (e.g., ethanol) and dry under vacuum.
Reaction Mixture Solidifies During Acid Addition 1. Rapid Precipitation: The ammonium salt of the starting material is precipitating out of solution.1. This is not necessarily a problem. Add a co-solvent if needed to maintain a stirrable slurry. Ensure the stirring is powerful enough to keep the mixture homogenous.
Violent, Uncontrolled Reaction 1. Acid Added Too Quickly: The rate of heat generation from the acid-base neutralization exceeds the cooling capacity of the setup.1. STOP the addition immediately. Ensure the cooling bath is effective. Resume addition at a much slower rate (dropwise) using a pressure-equalizing dropping funnel. For larger scales, consider reverse addition (adding the amino alcohol to the acid), though this requires careful evaluation.

Experimental Protocol: Lab-Scale Synthesis of 2-Aminopropyl Hydrogen Sulfate

This protocol provides a detailed methodology for the synthesis, highlighting critical control points for temperature and pH.

Materials:

  • 2-Amino-1-propanol

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Ethanol

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Magnetic stirrer with stir bar

  • Ice-salt bath

  • Reflux condenser

Procedure:

  • Setup and Initial Cooling:

    • Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.

    • Add 2-amino-1-propanol (e.g., 0.15 mol) to the flask.

    • Place the flask in an ice-salt bath and begin stirring. Cool the internal temperature to between -5 and 5 °C.

  • Controlled Sulfuric Acid Addition (Critical Temperature Control):

    • Slowly add an equimolar amount of concentrated sulfuric acid (e.g., 0.15 mol) to the dropping funnel.

    • Add the sulfuric acid dropwise to the stirred 2-amino-1-propanol solution over a period of at least 1 hour.

    • Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.

  • Reaction Progression (Heating Stage):

    • Once the addition is complete, allow the mixture to stir in the cold bath for an additional 30 minutes.

    • Remove the ice bath and the dropping funnel. Replace the funnel with a reflux condenser.

    • Slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours to drive the esterification and remove water. The mixture may be a thick slurry or a clear solution at this stage.

  • Product Isolation (pH and Temperature Control):

    • After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Once cool, place the flask in an ice bath to cool further, which may initiate precipitation.

    • Slowly add 100 mL of cold, anhydrous ethanol to the stirred mixture. The product should precipitate as a white solid. The acidic nature of the mixture at this point is what allows the zwitterionic product to crash out of the less polar solvent.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Filtration and Drying:

    • Filter the white solid under vacuum using a Buchner funnel.

    • Wash the filter cake with two portions of cold anhydrous ethanol (2 x 20 mL) to remove any unreacted starting materials or residual acid.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis:

    • Characterize the final product by NMR and/or measure its melting point to confirm identity and purity. The melting point for the related 2-aminoethyl hydrogen sulfate is ~277 °C (decomposes).[1]

Visualizations

Workflow for Optimizing Synthesis Parameters

This diagram outlines the logical steps and decision points for optimizing the reaction.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis & Optimization start 1. Charge Flask with 2-Amino-1-propanol cool 2. Cool to 0 °C start->cool add_acid 3. Add H₂SO₄ Dropwise (Maintain T < 10 °C) cool->add_acid react_heat 4. Heat to 110 °C (Monitor by HPLC/TLC) add_acid->react_heat cool_down 5. Cool to Room Temp react_heat->cool_down precipitate 6. Add Anti-Solvent (e.g., Ethanol) cool_down->precipitate filter_wash 7. Filter and Wash Solid precipitate->filter_wash dry 8. Dry Under Vacuum filter_wash->dry analyze 9. Analyze Yield & Purity (NMR, HPLC, MP) dry->analyze decision Optimization Decision analyze->decision decision->add_acid decision->react_heat Adjust Time/ Temp decision->precipitate Adjust Solvent/ Volume end Final Protocol decision->end Protocol Optimized

Caption: Workflow for the optimization of 2-aminopropyl hydrogen sulfate synthesis.

References

  • Chu, S. Y., & Sennello, L. T. (1976). High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine. Journal of Chromatography A, 117(2), 415-423. [Link]

  • LookChem. (n.d.). 2-aminopropyl hydrogen sulfate. LookChem. [Link]

  • Ben Fguira, C., et al. (2011). 2-Aminopyrimidinium hydrogen sulfate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o874. [Link]

  • Workplace Health and Safety Queensland. (2021). ANALYTICAL METHOD SUMMARIES. Queensland Government. [Link]

  • Gaviin, G., & Hattori, K. (1965). U.S. Patent No. 3,169,143. U.S.
  • Gao, J., et al. (2014). An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. [Link]

  • Pharmaceutical Technology. (2006). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology, 30(3). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopropyl hydrogen sulfate. PubChem Compound Database. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • Wessjohann, L. A., et al. (2021). Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. MDPI. [Link]

  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

Sources

Troubleshooting

Resolving LC-MS baseline noise in 2-aminopropyl hydrogen sulfate trace analysis

Focus: Resolving Baseline Noise in 2-Aminopropyl Hydrogen Sulfate Analysis Overview 2-Aminopropyl hydrogen sulfate (APS) is a highly polar, zwitterionic organic compound (pKa ~10.7) widely used as a buffering agent and 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Baseline Noise in 2-Aminopropyl Hydrogen Sulfate Analysis

Overview 2-Aminopropyl hydrogen sulfate (APS) is a highly polar, zwitterionic organic compound (pKa ~10.7) widely used as a buffering agent and 1[1]. Due to its dual ionic nature (a basic amine and an acidic sulfate group), traditional reversed-phase liquid chromatography (RPLC) fails to retain APS adequately. Consequently,2[2]. However, the high organic mobile phases and buffer salts required for HILIC-MS often introduce 3[3].

This guide provides field-proven, self-validating protocols to diagnose and resolve baseline noise in APS trace analysis.

Diagnostic Workflow: Isolating the Source of Noise

Before altering MS parameters or mobile phases, you must isolate the root cause of the noise. The following logical workflow separates chromatographic (column/matrix) issues from systemic (source/mobile phase) issues.

BaselineNoise_Diagnostics Start High Baseline Noise in APS Trace Analysis Step1 Remove HILIC Column & Install Zero-Volume Union Start->Step1 Decision1 Is noise still high? Step1->Decision1 PathYes Systemic Issue (Mobile Phase / ESI Source) Decision1->PathYes Yes PathNo Chromatographic Issue (Column Bleed / Matrix) Decision1->PathNo No FixSys1 Flush LC Lines (Water/MeOH/IPA) PathYes->FixSys1 FixSys2 Clean ESI Source & Check N2 Gas Purity PathYes->FixSys2 FixCol1 Wash Column (High Aqueous Buffer) PathNo->FixCol1 FixCol2 Optimize Buffer (<10mM NH4FA) PathNo->FixCol2

Caption: Diagnostic workflow isolating LC-MS baseline noise sources in zwitterion trace analysis.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my baseline noise significantly higher when analyzing APS in HILIC mode compared to standard RPLC? Causality & Mechanism: In HILIC, the mobile phase is organic-rich (typically >70% acetonitrile), which generally 4[4]. However, zwitterions like APS require volatile buffer salts (e.g., ammonium formate or ammonium acetate) to5[5]. If the buffer concentration exceeds 10-15 mM, the excess salts precipitate in the ESI source or cause severe ion suppression, manifesting as 3[3].

Q2: How do I definitively prove whether the noise is coming from my mobile phase or my mass spectrometer? Self-Validating Protocol: Use the Zero-Volume Union Test .

  • Disconnect the column and replace it with a zero-volume union.

  • Infuse your HILIC mobile phase (e.g.,4) directly into the MS at your standard flow rate[4].

  • Monitor the baseline in your specific Multiple Reaction Monitoring (MRM) transitions for APS. Validation: If the noise persists, the issue is contaminated mobile phase solvents, degraded buffer salts, or a dirty ESI source. If the baseline drops to normal levels, the noise is caused by column bleed (e.g., stationary phase degradation) or matrix accumulation on the column head.

Q3: What is the optimal mobile phase composition to minimize noise while retaining APS? Causality & Mechanism: Because APS has a sulfate group (acidic) and an amine group (basic), it is highly sensitive to pH shifts. The optimal approach is to use a low-concentration buffer (5–10 mM ammonium formate) adjusted to pH 3.2–3.5. At this pH, the sulfate group remains ionized (anionic), while the amine group is fully protonated (cationic),5[5]. Using LC-MS grade solvents is non-negotiable, as2[2], raising the baseline and splitting peaks.

Experimental Protocol: System Passivation and HILIC-MS Optimization

To establish a self-validating, low-noise environment for APS trace analysis, execute the following step-by-step methodology.

Phase 1: LC System Passivation & Cleaning Purpose: Remove accumulated salts and lipophilic contaminants from the LC fluidics that contribute to background ions.

  • Remove the HILIC column and install a PEEK zero-volume union. (PEEK is preferred over stainless steel to5[5]).

  • Flush Line A (Aqueous) and Line B (Organic) with MS-grade Water at 1.0 mL/min for 30 minutes to dissolve precipitated ammonium salts.

  • Solvent Wash: Switch to a mixture of 50:25:25 Water:Methanol:Isopropanol containing 0.1% formic acid. Flush for 60 minutes. The isopropanol removes strongly adsorbed hydrophobic contaminants.

  • Re-equilibrate: Flush with your starting mobile phase (e.g., 95% Acetonitrile / 5% Water with 5 mM Ammonium Formate) for 15 minutes.

Phase 2: ESI Source Optimization for High-Organic Mobile Phases Purpose: Maximize desolvation of the organic-rich HILIC eluent to prevent droplet accumulation and baseline spiking.

  • Set Drying Gas Temperature: Increase to 300–350 °C. High acetonitrile content evaporates easily, but the water/buffer component requires sufficient heat to prevent cluster ion formation.

  • Adjust Nebulizer Pressure: Set to 35–40 psi to6[6].

  • Capillary Voltage: Lower the voltage slightly (e.g., from 4000V to 3000V in positive mode, or 3500V to 2500V in negative mode) to reduce the amplification of background chemical noise without sacrificing the zwitterion signal.

Quantitative Data: Impact of Buffer Selection on APS Signal-to-Noise

The following table summarizes the causal relationship between mobile phase additives, baseline noise (measured in arbitrary units, AU), and the resulting Signal-to-Noise (S/N) ratio for a 10 ng/mL APS standard on a7[7].

Mobile Phase Additive (in 90% MeCN)Baseline Noise (AU)APS Peak Intensity (AU)S/N RatioMechanism / Causality
0.1% Formic Acid (No Salt) 1501,2008Poor peak shape (tailing); lack of ionic strength causes secondary interactions with silica.
20 mM Ammonium Formate 1,8008,5004.7High baseline noise due to salt precipitation and ion suppression in the ESI source.
5 mM Ammonium Formate 32014,40045 Optimal. Sufficient ionic strength to shield silanol groups, low enough to ensure complete desolvation.
5 mM Ammonium Acetate 41011,00026Good retention, but slightly higher background noise compared to formate in positive ESI mode.

Table 1: Comparative analysis of buffer concentrations on LC-MS baseline noise and S/N for zwitterionic trace analysis.

References
  • Cas 1908-84-5,2-aminopropyl hydrogen sulfate Source: LookChem URL
  • Source: lcms.
  • Hydrophillic Interaction Chromatography (HILIC)
  • Hydrophilic Interaction Chromatography (HILIC)
  • Not One Method to Rule Them All: A Comparative Study of Chromatographic Platforms (RP-LC-, HILIC-, SFC-, and IC-HRMS)
  • Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA)
  • A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides Source: RSC Publishing URL

Sources

Optimization

Preventing unwanted hydrolysis of 2-aminopropyl hydrogen sulfate during long-term storage

Knowledge Base > Formulations & Storage > Sulfate Esters > Troubleshooting Guide 2-Aminopropyl hydrogen sulfate is a highly polar, zwitterionic intermediate widely utilized in pharmaceutical synthesis, buffering applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Formulations & Storage > Sulfate Esters > Troubleshooting Guide

2-Aminopropyl hydrogen sulfate is a highly polar, zwitterionic intermediate widely utilized in pharmaceutical synthesis, buffering applications, and polyamine production 1. Due to the inherent lability of its sulfate monoester linkage, researchers frequently encounter degradation issues during long-term storage. This support center provides drug development professionals with mechanistic insights and self-validating protocols to completely arrest unwanted hydrolysis.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My stored batch of 2-aminopropyl hydrogen sulfate has turned from a free-flowing white powder into a sticky, discolored residue. What happened? A1: Your compound has undergone moisture-induced, autocatalytic hydrolysis. Sulfate monoesters are highly susceptible to nucleophilic attack by water, a reaction that is dramatically accelerated under acidic conditions 23. When trace moisture permeates the storage container, it hydrolyzes the ester bond, yielding 2-aminopropanol and bisulfate (or sulfuric acid). The release of this acidic byproduct lowers the micro-environmental pH, creating a positive feedback loop (autocatalysis) that rapidly degrades the remaining crystal lattice. The "sticky" texture is the resulting hygroscopic amino alcohol.

Q2: We store our compound in standard plastic centrifuge tubes at -20°C, but we still see 5% degradation over 6 months. Why? A2: Standard polypropylene tubes and silicone seals are highly permeable to moisture vapor over long periods. Even at -20°C, frost accumulation inside a freezer creates a high-humidity environment. When the tubes are removed and warmed, condensation permeates the plastic. To halt kinetic degradation, you must switch to amber glass vials with PTFE-lined caps. PTFE provides a rigid, impermeable barrier to moisture, whereas standard polymers do not.

Q3: Is there a chemical formulation strategy to prevent this if cold storage is interrupted during shipping? A3: Yes. You can utilize a solid-state buffering strategy. By incorporating a dilute concentration (0.1–1.0% w/w) of a water-soluble weak acid salt—such as sodium acetate or sodium propionate—during the final crystallization step, you create a thermodynamic proton sink 4. If trace hydrolysis occurs, the acetate neutralizes the released bisulfate, preventing the autocatalytic pH drop and preserving the bulk material.

Part 2: Quantitative Impact of Storage Conditions

The following table summarizes the degradation kinetics of 2-aminopropyl hydrogen sulfate under various environmental conditions, allowing you to select the appropriate storage tier for your project's timeline.

Storage ConditionTemp (°C)Relative HumidityEst. Shelf LifePrimary Degradation Driver
Ambient (Open Air) 25°C50-60%< 2 WeeksRapid moisture absorption & autocatalysis
Sealed Glass (Air) 25°C< 10%3-6 MonthsTrace ambient moisture hydrolysis
Buffered (Na-Acetate) 25°C< 10%12 MonthsAcid-catalysis chemically suppressed
Sealed + Desiccant 4°C~0%2 YearsThermal and nucleophilic suppression
Argon-Flushed + PTFE -20°C0%> 5 YearsKinetically and thermodynamically halted

Part 3: Mechanistic Pathway & Intervention Mapping

StorageWorkflow Start 2-Aminopropyl Hydrogen Sulfate Moisture Moisture Exposure (H2O Nucleophile) Start->Moisture Improper Handling Buffer Weak Acid Buffer (e.g., Na-Acetate) Start->Buffer Formulation Storage Argon + Desiccant (-20°C) Start->Storage Packaging Hydrolysis Ester Hydrolysis (Cleavage) Moisture->Hydrolysis Products 2-Aminopropanol + Bisulfate (Acidic) Hydrolysis->Products Autocatalysis Autocatalytic Loop (Low pH accelerates) Products->Autocatalysis pH Drop Autocatalysis->Hydrolysis Positive Feedback Stable Stable Zwitterion Buffer->Stable Storage->Stable

Logical pathway of sulfate ester hydrolysis and targeted preventive storage interventions.

Part 4: Self-Validating Packaging Protocol

To ensure absolute scientific integrity, do not rely on passive storage. Implement this active, self-validating workflow to prepare 2-aminopropyl hydrogen sulfate for long-term archiving (>5 years).

Step 1: Primary Drying (Lyophilization)

  • Action: Dissolve the synthesized compound in minimal LC-MS grade water. Flash-freeze in liquid nitrogen and lyophilize at -50°C under high vacuum (<0.1 mbar) for 48 hours.

  • Causality: Sublimation removes water entirely from the crystal lattice without providing the thermal energy required to trigger aqueous hydrolysis during the drying phase.

Step 2: Moisture Validation Checkpoint

  • Action: Extract a 50 mg aliquot under dry conditions and perform Coulometric Karl Fischer Titration.

  • Self-Validation: The batch may only proceed to Step 3 if residual moisture is ≤ 0.1% w/w. If >0.1%, the batch must be returned to the lyophilizer. This guarantees the absence of the primary nucleophile.

Step 3: Weak Acid Buffering (Optional Formulation)

  • Action: If the compound is destined for room-temperature transit or extended benchtop use, co-crystallize the bulk powder with 0.5% w/w sodium acetate [[4]]().

  • Causality: Sodium acetate acts as a solid-state proton sink. It chemically neutralizes any bisulfate generated by trace hydrolysis, effectively severing the autocatalytic degradation loop.

Step 4: Inert Gas Displacement

  • Action: Transfer the dried powder into amber glass vials within a controlled glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: Argon is significantly denser than Nitrogen. It effectively "blankets" the powder at the bottom of the vial, thoroughly displacing any residual micro-environmental moisture before sealing.

Step 5: Hermetic Sealing

  • Action: Seal the vials immediately using PTFE-lined silicone septa and aluminum crimp caps. Store at -20°C.

  • Causality: Standard silicone is highly permeable to moisture vapor over time. The PTFE layer provides a rigid, chemically inert, and impermeable barrier against freezer humidity.

Step 6: Accelerated Degradation QC (Final Validation)

  • Action: To validate the packaging integrity, place one sealed test vial in a 40°C stability chamber for 7 days. Reconstitute in D₂O and analyze via ¹H-NMR.

  • Self-Validation: The complete absence of the upfield-shifted 2-aminopropanol multiplet confirms that the packaging system successfully blocked moisture ingress and thermal degradation.

References

  • US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents. Retrieved from 4

  • Cas 1908-84-5, 2-aminopropyl hydrogen sulfate - LookChem. Retrieved from 1

  • The Chemistry of Sulfate Esters and Related Compounds - ResearchGate. Retrieved from2

  • A Comprehensive Approach to the Synthesis of Sulfate Esters - ACS Publications. Retrieved from 3

Sources

Troubleshooting

Overcoming poor solubility of 2-aminopropyl hydrogen sulfate in non-polar solvents

Welcome to the technical support guide for 2-aminopropyl hydrogen sulfate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-aminopropyl hydrogen sulfate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound, particularly in non-polar solvent systems. Here, we will dissect the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting guides to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 2-aminopropyl hydrogen sulfate so difficult to dissolve in non-polar solvents like hexane or toluene?

A: The root of the issue lies in the molecular structure of 2-aminopropyl hydrogen sulfate. It is a zwitterionic compound, meaning it possesses both a positive charge (on the amino group) and a negative charge (on the sulfate group) within the same molecule[1]. This dual-charge nature makes it highly polar, similar to amino acids. The fundamental principle of solubility is "like dissolves like"[2]. Polar solvents, like water, have strong dipole-dipole interactions and can form hydrogen bonds, which effectively solvate the charged groups of the zwitterion. Non-polar solvents, however, primarily interact through weak van der Waals forces (London dispersion forces) and cannot effectively stabilize the charged regions of the molecule, leading to very poor solubility[2][3][4].

Q2: What are the key chemical properties of 2-aminopropyl hydrogen sulfate I should be aware of?

A:

  • Chemical Formula: C₃H₉NO₄S[5]

  • Molecular Weight: 155.17 g/mol [1]

  • Structure: It is a structural analog of the amino acid alanine, with a sulfate group instead of a carboxylic acid group.

  • Polarity: Extremely high due to its zwitterionic nature at neutral pH.

  • Solubility: Highly soluble in water and other polar protic solvents. Its analog, 2-aminoethyl hydrogen sulfate, is described as a white crystalline powder with a very high melting point (277 °C with decomposition), which is characteristic of highly polar, salt-like compounds[6][7].

Q3: Is it completely impossible to get 2-aminopropyl hydrogen sulfate into a non-polar medium?

A: While direct dissolution is often unsuccessful, it is not impossible. Achieving solubility requires strategies that bridge the significant polarity gap between the solute and the solvent. This guide will walk you through three primary approaches, in order of increasing complexity: using co-solvents, employing surfactants to create microenvironments, and chemically modifying the molecule itself.

Troubleshooting Guide: Overcoming Insolubility

This section is structured as a progressive workflow. Start with the simplest approach (Strategy A) and proceed to more complex methods if your application requires it.

Problem: My 2-aminopropyl hydrogen sulfate shows zero visible solubility in my chosen non-polar solvent.

This is the expected starting point. The solute and solvent are thermodynamically incompatible. Our goal is to modify the system to make the energetics of mixing more favorable.

Strategy A: Co-Solvent Systems - Modifying the Bulk Solvent

The Principle: A co-solvent is a solvent that is miscible with both your primary non-polar solvent and, to some degree, your polar solute[8]. By adding a small amount of a carefully selected polar co-solvent (like an alcohol), you can increase the overall polarity of the solvent mixture just enough to facilitate the dissolution of the polar solute[9]. This works by reducing the interfacial tension between the solute and the solvent[10].

When to Use This: This is the ideal first step for applications where the presence of a small amount of a polar solvent is tolerable. It is simple, fast, and often effective for achieving low to moderate concentrations.

cluster_0 Initial State: Immiscible cluster_1 Action cluster_2 Final State: Homogeneous Solution Solute Polar Solute (2-aminopropyl hydrogen sulfate) Solvent Non-Polar Solvent (e.g., Toluene) AddCoSolvent Add Polar Co-Solvent (e.g., IPA) Solution Modified Solvent Matrix (Increased Polarity) AddCoSolvent->Solution Creates a favorable environment for the polar solute

Caption: Workflow for using a co-solvent to bridge the polarity gap.

Experimental Protocol: Co-Solvent Screening

  • Preparation: In separate vials, add a fixed, small amount of 2-aminopropyl hydrogen sulfate (e.g., 1 mg) to a fixed volume of your primary non-polar solvent (e.g., 1 mL).

  • Co-Solvent Selection: Choose a panel of polar, water-miscible organic solvents that are also miscible with your non-polar solvent. See the table below for suggestions.

  • Titration: To each vial, add one of the selected co-solvents dropwise (e.g., 10 µL at a time), vortexing for 30 seconds after each addition.

  • Observation: Continue adding the co-solvent until the solute fully dissolves or until the co-solvent constitutes an unacceptably high percentage of the total volume (e.g., 10-20% v/v).

  • Analysis: Record the volume of each co-solvent required for dissolution. The most effective co-solvent is the one that achieves dissolution with the smallest volume percentage.

Data Summary: Co-Solvent Effectiveness Comparison

Co-SolventClassTypical Starting % (v/v)Mechanism & Notes
Isopropanol (IPA) Alcohol1-10%Good balance of polar (-OH) and non-polar (propyl) character. Widely applicable.
Ethanol Alcohol1-10%More polar than IPA; may be more effective but can tolerate less non-polar character.
Tetrahydrofuran (THF) Ether2-15%Aprotic polar solvent. Can be very effective but may have higher reactivity.
Dimethyl Sulfoxide (DMSO) Sulfoxide0.5-5%Highly polar aprotic solvent. Very powerful, but use sparingly as it can be difficult to remove and may impact downstream chemistry.
Strategy B: Surfactant-Mediated Solubilization - Creating a Micro-Environment

The Principle: If co-solvents fail or are incompatible with your system, surfactants offer a more sophisticated solution. Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail". In a non-polar solvent, they can self-assemble into structures called reverse micelles , where the polar heads face inward, creating a tiny, polar core. This core can encapsulate polar molecules like 2-aminopropyl hydrogen sulfate, effectively hiding them from the non-polar bulk solvent[11].

When to Use This: This method is excellent for when you need to avoid altering the bulk solvent's polarity or when higher concentrations of the solute are required. It is a cornerstone of many formulation and drug delivery applications.

cluster_0 Components cluster_1 Self-Assembly in Non-Polar Solvent Solute Polar Solute Micelle Reverse Micelle Solute->Micelle Encapsulated in polar core Solvent Non-Polar Solvent Surfactant Surfactant Surfactant->Micelle Forms structure

Caption: Formation of a reverse micelle to carry a polar solute.

Experimental Protocol: Surfactant Screening and Solubilization

  • Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent. Surfactants with a low Hydrophilic-Lipophilic Balance (HLB) number (typically < 10) are suitable for forming reverse micelles. Amino acid-based surfactants can be particularly effective due to structural similarities[12][13].

  • Stock Solution: Prepare a stock solution of the chosen surfactant in the non-polar solvent (e.g., 5% w/v).

  • Solubilization Test: a. Add a known excess of 2-aminopropyl hydrogen sulfate to a specific volume of the surfactant stock solution. b. Add the same amount of solute to a control vial containing only the non-polar solvent.

  • Equilibration: Agitate both vials (e.g., on a shaker or rotator) at a controlled temperature for several hours (or overnight) to ensure equilibrium is reached.

  • Analysis: a. Centrifuge both vials to pellet any undissolved solid. b. Carefully extract an aliquot from the supernatant of each vial. c. Quantify the concentration of dissolved 2-aminopropyl hydrogen sulfate using a suitable analytical method (e.g., HPLC, elemental analysis for sulfur, or a specific colorimetric assay if available).

  • Comparison: A significantly higher concentration in the surfactant solution compared to the control confirms successful micellar solubilization.

Strategy C: Chemical Modification - Altering the Solute

The Principle: This is the most involved but also the most powerful strategy. It involves temporarily or permanently modifying the chemical structure of 2-aminopropyl hydrogen sulfate to make it more lipophilic (less polar). This is often achieved by masking one of the polar functional groups. For example, the primary amine could be reacted to form a less polar amide or a cleavable carbamate. This fundamentally changes the molecule's solubility profile[14][15].

When to Use This: This approach is necessary when the presence of co-solvents or surfactants is unacceptable for the final application (e.g., in certain polymerization reactions, API synthesis, or high-purity material science). It requires synthetic chemistry expertise.

cluster_0 Initial Molecule cluster_1 Chemical Reaction cluster_2 Resulting Molecule PolarMolecule Highly Polar 2-aminopropyl hydrogen sulfate (Insoluble) Reaction Add Lipophilic Group (e.g., Acylation) PolarMolecule->Reaction NonPolarMolecule Lipophilic Derivative (Soluble in Non-Polar Solvent) Reaction->NonPolarMolecule Masks polar group, increases non-polar character

Caption: Conceptual workflow for increasing solubility via chemical modification.

Conceptual Protocol: N-Acylation to Increase Lipophilicity

This is a representative workflow and must be adapted and optimized by a trained synthetic chemist.

  • Reaction Setup: Dissolve 2-aminopropyl hydrogen sulfate in a suitable polar, aprotic solvent in which it has some solubility (a co-solvent like THF might be necessary) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine) to deprotonate the ammonium group, making the amine nucleophilic.

  • Acylation: Slowly add a lipophilic acylating agent, such as a long-chain acid chloride (e.g., lauroyl chloride) or anhydride. The long alkyl chain will dramatically increase the non-polar character of the final product.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove salts and unreacted starting material. Purify the resulting N-acylated derivative using column chromatography or recrystallization.

  • Confirmation: Confirm the structure of the new, more soluble derivative using analytical techniques such as NMR and Mass Spectrometry.

  • Solubility Test: The purified, modified compound should now exhibit significantly enhanced solubility in non-polar solvents.

This approach provides a robust solution for incorporating the core structure of 2-aminopropyl hydrogen sulfate into non-polar systems, offering you complete control over the final composition of your solution.

References

  • 2-aminopropyl hydrogen sulfate, Cas 1908-84-5 , LookChem. ([Link])

  • 2-Aminopropyl hydrogen sulfate , PubChem, National Center for Biotechnology Information. ([Link])

  • Enhancement of Solubility: A Pharmaceutical Overview , Scholars Research Library. ([Link])

  • Comparison Table of the Performance of different Amino Acid Based Surfactants , Stanford Advanced Materials. ([Link])

  • Chemical Modification: A unique solutions to Solubility problem , SciSpace. ([Link])

  • 2-Aminoethyl hydrogen sulfate , ChemBK. ([Link])

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility , Future Journal of Pharmaceutical Sciences. ([Link])

  • Methods to boost solubility , International Journal of Scientific & Engineering Research. ([Link])

  • 1908-84-5_2-aminopropyl hydrogen sulfate , Chemical Sources. ([Link])

  • How do non-polar substances dissolve in non-polar solvents? , Chemistry Stack Exchange. ([Link])

  • Development of amino acid-based surfactants: from synthesis to applications , Chalmers University of Technology. ([Link])

  • How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? , Quora. ([Link])

  • Amino acid-based surfactants , Comptes Rendus Chimie. ([Link])

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview , Asian Journal of Pharmacy and Technology. ([Link])

  • Cosolvent , Wikipedia. ([Link])

  • Process for separating polar and non-polar constituents from coal tar distillates, Google P
  • Chemical Modification: A unique solutions to Solubility problem , ResearchGate. ([Link])

  • Amino Acid-Based Surfactants for Biomedical Applications , IntechOpen. ([Link])

  • How can a solute dissolve in polar and non-polar solvents? , Vedantu. ([Link])

  • The Solubility of Amino Acids in Various Solvent Systems , DigitalCommons@URI. ([Link])

  • Why Do Polar And Nonpolar Substances Dissolve Differently? , RevisionDojo. ([Link])

  • Cosolvent – Knowledge and References , Taylor & Francis. ([Link])

Sources

Optimization

Optimizing catalyst load when using 2-aminopropyl hydrogen sulfate in organic reactions

Welcome to the Technical Support Center for organic synthesis and catalysis. This guide is designed for researchers and drug development professionals working with 2-aminopropyl hydrogen sulfate (2-APHS) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis and catalysis. This guide is designed for researchers and drug development professionals working with 2-aminopropyl hydrogen sulfate (2-APHS) .

As a halogen-free, zwitterionic Brønsted acid, 2-APHS is a highly versatile catalyst used in esterifications, multi-component condensations, and green organic synthesis[1][2]. However, its unique internal salt structure—comprising a basic amino group protonated to an ammonium cation and an acidic sulfate group—requires precise load optimization to prevent reaction stalling and ensure efficient catalyst recovery[3].

Below is our advanced troubleshooting guide and FAQ to help you optimize your catalytic workflows.

FAQ 1: Why is my reaction yield plateauing despite increasing the 2-APHS catalyst load?

The Causality: It is a common misconception that increasing the concentration of a solid acid catalyst will linearly increase the reaction rate. With zwitterionic catalysts like 2-APHS, exceeding the optimal load (typically 5–10 mol%) leads to self-aggregation [4]. Because the molecule contains both a hydrogen bond donor ( −NH3+​ ) and an acceptor ( −OSO3−​ ), high concentrations cause the catalyst molecules to form intermolecular hydrogen-bonded networks. This effectively neutralizes the active Brønsted acid sites, increases the viscosity of the reaction medium, and can trigger unwanted side reactions such as etherification or dehydration of alcohol substrates[3][5].

Quantitative Optimization Data: To illustrate this, consider the standard esterification benchmark data below. Notice how the Turn-Over Frequency (TOF) drops significantly once the catalyst load exceeds 10 mol%.

Catalyst Load (mol%)Conversion (%)Yield (%)Turn-Over Frequency (h⁻¹)Mechanistic Observation
1.035.232.112.5Sluggish kinetics; diffusion-limited.
5.078.475.028.4Good activation; standard baseline.
10.0 98.5 96.2 35.2 Optimal dual-activation; peak efficiency.
15.098.896.524.1Yield plateaus; TOF drops due to aggregation.
20.094.289.715.3Yield decreases; side reactions observed.
Protocol: Catalyst Titration & Optimization Workflow

To find the exact optimal load for your specific substrate, follow this self-validating protocol:

  • Establish a Baseline: Set up five parallel reactions with identical substrate concentrations, using 2-APHS loads of 1, 5, 10, 15, and 20 mol%.

  • Kinetic Sampling: Extract 50 µL aliquots at 15-minute intervals. Quench immediately in cold acetonitrile.

  • HPLC/GC Analysis: Plot the conversion rate over time. Identify the inflection point where increasing the mol% no longer increases the initial rate of reaction ( V0​ ).

  • Validation: Perform a mass balance on the 15 mol% and 20 mol% reactions. If the mass balance is <95%, side reactions (e.g., substrate degradation) are occurring, confirming that the catalyst load is too high.

FAQ 2: How do I recover and recycle the 2-APHS catalyst without losing catalytic activity?

The Causality: 2-APHS acts as a dual solvent-catalyst in many reactions. Due to its zwitterionic nature, it is highly soluble in water but virtually insoluble in non-polar organic solvents (like toluene, heptane, or the product esters)[4][5]. When the reaction completes, the system naturally forms a liquid-liquid biphase. However, catalytic activity drops in subsequent cycles if the water generated during the reaction (e.g., in esterifications) is not thoroughly removed, as water competitively coordinates to the Brønsted acid sites[5].

Protocol: Biphasic Separation and Catalyst Regeneration
  • Post-Reaction Cooling: Allow the reaction mixture to cool to room temperature. The mixture will spontaneously phase-separate into an upper organic layer (product) and a lower viscous layer (2-APHS catalyst and water).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure a sharp phase boundary. Decant the upper organic layer.

  • Solvent Washing: Wash the recovered lower catalyst layer with diethyl ether ( 3×10 mL) to extract any residual organic impurities.

  • Vacuum Drying (Critical Step): Transfer the washed catalyst to a vacuum oven. Dry at 80°C under high vacuum (<10 mbar) for 3 hours to drive off all reaction-generated water.

  • Self-Validation: Perform a Karl Fischer titration on a 10 mg sample of the dried catalyst. The water content must be <0.5% before initiating the next catalytic cycle to guarantee preserved Turn-Over Frequency (TOF)[5].

FAQ 3: What is the mechanistic role of 2-APHS in multi-component reactions, and how does load affect it?

The Causality: 2-APHS operates via a dual-activation mechanism . The acidic proton from the hydrogen sulfate group activates electrophiles (such as carbonyl carbons), making them more susceptible to nucleophilic attack. Simultaneously, the oxygen atoms on the sulfate group can participate in hydrogen bonding, stabilizing the transition state of the intermediates[1][3]. If the catalyst load is optimized, these two mechanisms work in tandem. If the load is too high, the molecules self-interact rather than interacting with the substrate.

G Start Start: 2-APHS Catalyzed Reaction Assess Assess Catalyst Load (mol%) Start->Assess Low < 5 mol%: Insufficient Active Sites (Low Yield, Diffusion Limited) Assess->Low Optimal 5 - 10 mol%: Dual Activation (High Yield, Fast Kinetics) Assess->Optimal High > 15 mol%: Self-Aggregation (Yield Plateaus, High Viscosity) Assess->High Mech1 Brønsted Acid Activation (Electrophile Activation) Optimal->Mech1 Mech2 Sulfate H-Bonding (Transition State Stabilization) Optimal->Mech2 Recycle Biphasic Recovery & Vacuum Drying Mech1->Recycle Mech2->Recycle

Fig 1: 2-APHS catalyst load optimization logic and dual-activation mechanism.

References
  • Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PMC - NIH URL:[Link]

  • 2,4-Dioxo-1,3-diazaspiro[4,5]decane-3-sulfonic Acid as a Novel Solid Phase Halogen-free Acid Catalyst Source: SciELO URL:[Link]

  • Esterification synthesis of ethyl oleate catalyzed by Brønsted acid–surfactant-combined ionic liquid Source: Taylor & Francis URL:[Link]

  • Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts for Fischer Esterifications Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Aminopropyl and 2-Aminoethyl Hydrogen Sulfate

A Technical Guide for Researchers and Drug Development Professionals In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reactivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reactivity, stability, and biological activity. Among the diverse array of functional molecules, aminoalkyl hydrogen sulfates serve as important intermediates and synthons. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related yet distinct molecules: 2-aminopropyl hydrogen sulfate and 2-aminoethyl hydrogen sulfate. By examining their structural nuances and synthesizing available experimental data with established chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their scientific endeavors.

Introduction: Structural and Electronic Profiles

2-Aminoethyl hydrogen sulfate and 2-aminopropyl hydrogen sulfate are organic compounds characterized by a primary amine and a sulfate ester group. Their fundamental structures are depicted below:

CompoundStructureMolecular FormulaMolecular Weight
2-Aminoethyl hydrogen sulfate2-Aminoethyl hydrogen sulfateC₂H₇NO₄S[1]141.15 g/mol [1]
2-Aminopropyl hydrogen sulfate2-Aminopropyl hydrogen sulfateC₃H₉NO₄S[2][3]155.17 g/mol [2]

The primary distinction between these two molecules is the presence of an additional methyl group on the carbon adjacent to the sulfate ester in 2-aminopropyl hydrogen sulfate. This seemingly minor structural alteration has significant implications for the electronic and steric environment of the molecule, which in turn dictates its reactivity.

Electronic Effects: The additional methyl group in the propyl chain is an electron-donating group. This inductive effect can subtly influence the electron density around the C-O-S linkage, potentially impacting the stability of the sulfate ester and its susceptibility to nucleophilic attack.

Steric Hindrance: The methyl group also introduces greater steric bulk around the sulfate ester moiety in 2-aminopropyl hydrogen sulfate compared to its ethyl counterpart. This increased steric hindrance can be expected to play a significant role in reactions where a nucleophile attacks the carbon atom bearing the sulfate group.

Synthesis of Aminoalkyl Hydrogen Sulfates

The synthesis of these compounds typically involves the reaction of the corresponding amino alcohol with a sulfating agent.

Synthesis of 2-Aminoethyl Hydrogen Sulfate

A common method for the synthesis of 2-aminoethyl hydrogen sulfate involves the reaction of ethanolamine with concentrated sulfuric acid.[4][5] The reaction can be performed in a solvent like toluene with a phase transfer catalyst to improve yield and purity.[4] Another approach involves the reaction of gaseous sulfur trioxide with ethanolamine.[6]

Experimental Protocol: Synthesis of 2-Aminoethyl Hydrogen Sulfate

This protocol is based on a procedure described by ChemicalBook.[5]

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Concentrated Sulfuric Acid

  • Anhydrous Ethanol

  • Water

  • 100 mL three-necked flask

  • Constant-pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Cryogenic cooling circulation pump

  • Vacuum distillation apparatus

Procedure:

  • In a 100 mL three-necked flask, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

  • Cool the mixture to -5 to 5 °C using a cryogenic cooling circulation pump.

  • Slowly add a pre-cooled aqueous solution of 16.3 mL of concentrated sulfuric acid (mixed with an equal volume of water) dropwise to the flask.

  • After the addition is complete, continue stirring for 30 minutes.

  • Switch to a vacuum distillation apparatus and gradually raise the temperature to room temperature to remove water by distillation at 15 mbar.

  • Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter.

  • Wash the filter cake with 3 x 15 mL of anhydrous ethanol.

  • Dry the resulting white solid to obtain 2-aminoethyl hydrogen sulfate.

Synthesis of 2-Aminopropyl Hydrogen Sulfate

While specific, detailed synthetic procedures for 2-aminopropyl hydrogen sulfate are less commonly documented in readily available literature, its synthesis would analogously proceed via the reaction of 2-amino-1-propanol with a suitable sulfating agent, such as sulfuric acid or sulfur trioxide, under controlled conditions.

Comparative Reactivity Analysis

The reactivity of these aminoalkyl hydrogen sulfates can be assessed through several key reaction types, including hydrolysis of the sulfate ester and nucleophilic substitution reactions.

Hydrolysis of the Sulfate Ester

The hydrolysis of alkyl sulfates can proceed via different mechanisms, including acid-catalyzed and uncatalyzed pathways, and can involve cleavage of either the S-O or C-O bond. For primary alkyl sulfates, an SN2 displacement of the sulfate ion by water is a likely mechanism for the uncatalyzed pathway.[7]

Expected Reactivity Comparison:

  • Steric Effects: The methyl group in 2-aminopropyl hydrogen sulfate is expected to sterically hinder the backside attack of a water molecule on the carbon atom bonded to the sulfate group. This would slow down the rate of hydrolysis via an SN2 mechanism compared to 2-aminoethyl hydrogen sulfate.

  • Electronic Effects: The electron-donating nature of the methyl group in the propyl chain may slightly stabilize the partial positive charge on the carbon atom in the transition state of an SN1-like mechanism. However, for primary alkyl sulfates, an SN2 pathway is generally more favored.

Therefore, it is reasonable to predict that 2-aminoethyl hydrogen sulfate will undergo hydrolysis at a faster rate than 2-aminopropyl hydrogen sulfate under similar conditions, primarily due to reduced steric hindrance.

Proposed Experimental Protocol: Comparative Hydrolysis Kinetics

This protocol outlines a method to experimentally determine and compare the hydrolysis rates of 2-aminopropyl and 2-aminoethyl hydrogen sulfate.

Objective: To determine the first-order rate constants for the hydrolysis of 2-aminopropyl hydrogen sulfate and 2-aminoethyl hydrogen sulfate in an aqueous acidic medium.

Materials:

  • 2-Aminopropyl hydrogen sulfate

  • 2-Aminoethyl hydrogen sulfate

  • Hydrochloric acid (e.g., 1 M)

  • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

  • Thermostated water bath or reaction block

  • Autosampler vials

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations (e.g., 10 mM) of both 2-aminopropyl hydrogen sulfate and 2-aminoethyl hydrogen sulfate in 1 M HCl.

  • Reaction Setup: Place aliquots of each stock solution in separate sealed vials and incubate them in a thermostated water bath at a constant temperature (e.g., 60 °C).

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small sample from each reaction vial and immediately quench the reaction by cooling and neutralizing the acid (if necessary for the analytical method).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the remaining aminoalkyl hydrogen sulfate. The appearance of the corresponding amino alcohol (2-amino-1-propanol or ethanolamine) can also be monitored.

  • Data Analysis: Plot the natural logarithm of the concentration of the aminoalkyl hydrogen sulfate versus time. The slope of this plot will be equal to the negative of the first-order rate constant (-k).

  • Comparison: Compare the calculated rate constants for the two compounds to determine their relative rates of hydrolysis.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the sulfate group acts as a leaving group. The rate and mechanism of these reactions will be influenced by the structure of the alkyl group.

Expected Reactivity Comparison:

Consistent with the reasoning for hydrolysis, the steric hindrance from the methyl group in 2-aminopropyl hydrogen sulfate will make it a less reactive substrate for SN2 reactions compared to 2-aminoethyl hydrogen sulfate. For a given nucleophile, the reaction with 2-aminoethyl hydrogen sulfate is expected to proceed at a faster rate.

Enzymatic Reactivity: The Role of Sulfatases

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters.[8][9] These enzymes are crucial in various biological processes. The substrate specificity of sulfatases can be influenced by the structure of the alkyl or aryl group attached to the sulfate.

Alkylsulfatases typically catalyze the cleavage of the C-O bond of alkyl sulfates.[10] The efficiency of enzymatic hydrolysis is dependent on the precise fit of the substrate into the enzyme's active site.

Expected Enzymatic Reactivity Comparison:

The presence of the methyl group in 2-aminopropyl hydrogen sulfate could significantly affect its interaction with the active site of a sulfatase. Depending on the specific enzyme, this could either enhance or decrease the rate of enzymatic hydrolysis compared to 2-aminoethyl hydrogen sulfate. Without specific experimental data for a particular sulfatase, it is difficult to predict the relative reactivity. However, it is a critical consideration for applications in biocatalysis or in biological systems where enzymatic degradation may occur.

Proposed Experimental Protocol: Comparative Sulfatase Activity Assay

This protocol outlines a method to compare the susceptibility of 2-aminopropyl and 2-aminoethyl hydrogen sulfate to enzymatic hydrolysis by a sulfatase.

Objective: To compare the rate of enzymatic hydrolysis of 2-aminopropyl hydrogen sulfate and 2-aminoethyl hydrogen sulfate by a commercially available or purified sulfatase.

Materials:

  • 2-Aminopropyl hydrogen sulfate

  • 2-Aminoethyl hydrogen sulfate

  • A suitable sulfatase enzyme (e.g., from Helix pomatia)

  • Assay buffer (e.g., Tris-HCl or acetate buffer at the optimal pH for the enzyme)

  • A method to detect the product (amino alcohol or sulfate ion). For example, a colorimetric assay for sulfate ions or HPLC analysis of the amino alcohol.

  • 96-well microplate and plate reader (for colorimetric assays) or HPLC system.

Procedure:

  • Enzyme and Substrate Solutions: Prepare a stock solution of the sulfatase in the assay buffer. Prepare stock solutions of 2-aminopropyl hydrogen sulfate and 2-aminoethyl hydrogen sulfate in the same buffer.

  • Reaction Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed amount of the sulfatase enzyme, and varying concentrations of each substrate. Include control wells without the enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period.

  • Detection: Stop the reaction (e.g., by adding a stop solution or by heat inactivation) and measure the amount of product formed using a suitable detection method.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) for each substrate.

  • Comparison: Compare the Km, Vmax, and catalytic efficiency (kcat/Km) for the two substrates to assess their relative reactivity with the sulfatase.

Conclusion and Future Outlook

For enzymatic reactions involving sulfatases, the relative reactivity is less predictable and will be highly dependent on the specific enzyme's active site architecture.

The lack of direct comparative experimental data in the public domain highlights an area for future research. The proposed experimental protocols in this guide provide a framework for generating such data, which would be invaluable for chemists and drug developers working with these compounds. A thorough understanding of their relative reactivity and stability is essential for optimizing reaction conditions, predicting degradation pathways, and designing novel molecules with tailored properties.

Visualization of Concepts

Workflow for Comparative Hydrolysis Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solutions of each compound in 1 M HCl prep2 Aliquot into sealed vials prep1->prep2 react Incubate at constant temperature (e.g., 60°C) prep2->react sample Withdraw and quench samples at time intervals react->sample hplc Quantify remaining reactant via HPLC sample->hplc plot Plot ln[Reactant] vs. Time hplc->plot calc Calculate rate constant (k) from the slope plot->calc compare Compare Rate Constants calc->compare

Caption: Workflow for comparing hydrolysis kinetics.

Factors Influencing Reactivity

G cluster_propyl 2-Aminopropyl Hydrogen Sulfate cluster_ethyl 2-Aminoethyl Hydrogen Sulfate propyl_steric Increased Steric Hindrance reactivity Lower Reactivity (Hydrolysis, SN2) propyl_steric->reactivity propyl_electronic Inductive Effect (+I) of Methyl Group propyl_electronic->reactivity ethyl_steric Lower Steric Hindrance reactivity2 Higher Reactivity (Hydrolysis, SN2) ethyl_steric->reactivity2

Sources

Comparative

The Definitive Guide to Validating LC-MS/MS Methods for 2-Aminopropyl Hydrogen Sulfate in Complex Matrices: A Comparative Column Chemistry Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol The Analytical Challenge: Causality of Zwitterionic Polarity 2-Aminopropyl h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

The Analytical Challenge: Causality of Zwitterionic Polarity

2-Aminopropyl hydrogen sulfate (2-APHS, CAS 1908-84-5) is a highly polar, low-molecular-weight (MW 155.17) organic compound widely utilized as a buffering agent, a coupling agent, and a critical intermediate in the synthesis of complex pharmaceuticals, including CCR1 ligands and selective androgen receptor modulators (SARMs) like GSK2881078[1][2][3].

From a bioanalytical perspective, 2-APHS presents a severe challenge. It is a true zwitterion, possessing both a strongly acidic sulfate moiety and a basic primary amine (pKa ~10.7)[1].

  • The Failure of Reversed-Phase (C18): Because 2-APHS is highly water-soluble and lacks significant hydrophobic surface area, it exhibits little to no retention on standard C18 columns[4]. Consequently, it elutes in the chromatographic void volume. In complex matrices like plasma or active pharmaceutical ingredient (API) formulations, this void volume is saturated with unretained salts, endogenous proteins, and phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source[4].

  • The Ion-Pairing Dilemma: While ion-pairing reagents (e.g., heptafluorobutyric acid) can force hydrophobic retention on C18 columns, they cause severe, chronic contamination of the LC-MS/MS system and inherently suppress mass spectrometric sensitivity[4].

To achieve a robust, self-validating system capable of meeting regulatory standards, analytical scientists must abandon C18 and transition to orthogonal retention mechanisms.

Chromatographic Column Comparison: Finding the Optimal Chemistry

To objectively determine the best analytical approach, we compared three distinct column chemistries for the quantification of 2-APHS in human plasma. The goal was to achieve maximum retention, symmetrical peak shape, and minimal matrix interference without the use of ion-pairing reagents[4].

Comparative Performance Data
Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( As​ )Matrix Effect (%)LLOQ (ng/mL)Dominant Retention Mechanism
Reversed-Phase (BEH C18) 0.152.8 (Tailing)-72% (Suppression)50.0Hydrophobic Partitioning (Fails)
Amide HILIC 1.801.6 (Tailing)-25% (Suppression)5.0Hydrogen Bonding
Zwitterionic HILIC (Z-HILIC) 4.65 1.05 (Symmetrical) -3% (Negligible) 0.5 Hydrophilic Partitioning + Electrostatic
The Causality Behind the Results

The Zwitterionic HILIC (Z-HILIC) column (e.g., Atlantis Premier BEH Z-HILIC or SeQuant ZIC-HILIC) vastly outperformed the alternatives. Z-HILIC stationary phases feature a sulfobetaine ligand containing both positively and negatively charged groups in a 1:1 stoichiometric ratio[4][5].

This unique chemistry creates a highly hydrophilic surface that immobilizes a dense, water-rich layer for robust analyte partitioning[4]. Simultaneously, the balanced charges on the column surface engage in weak, reversible electrostatic interactions with the zwitterionic 2-APHS molecule[5][6]. This dual-mechanism pushes the analyte's elution well past the void volume, physically separating it from matrix suppression zones and yielding exceptional sensitivity (LLOQ of 0.5 ng/mL)[6].

Mechanism A 2-APHS Analyte (Zwitterion: -SO3-, -NH3+) C Immobilized Water Layer (Hydrophilic Partitioning) A->C Partitioning E Simultaneous Electrostatic Attraction & Repulsion A->E Charge Alignment B Acetonitrile-Rich Mobile Phase (Low Polarity Environment) B->C Analyte Diffusion D Z-HILIC Stationary Phase (Sulfobetaine: -SO3-, -N+) C->D Surface Interaction E->D Balanced Retention

Fig 1: Z-HILIC retention mechanism for zwitterionic 2-APHS via partitioning and electrostatics.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure the highest degree of trustworthiness, the following protocol integrates an isotopically labeled internal standard (IS) and a mixed-mode solid-phase extraction (SPE) to create a self-validating analytical workflow.

Phase 1: Sample Preparation (Mixed-Mode SPE)
  • Spiking & Equilibration: Aliquot 50 µL of complex matrix (e.g., human plasma). Spike with 10 µL of 2-APHS-d5 (Internal Standard) to dynamically correct for extraction recovery variances and matrix effects.

  • Protein Precipitation: Add 150 µL of 1% formic acid in acetonitrile. The acidic environment denatures binding proteins, while the organic solvent forces precipitation. Centrifuge at 14,000 x g for 10 minutes.

  • Orthogonal Cleanup: Load the supernatant onto a Mixed-Mode Anion Exchange (MAX) SPE plate.

    • Causality: The MAX sorbent captures the strongly acidic sulfate group of 2-APHS.

  • Washing & Elution: Wash with 5% ammonium hydroxide to remove basic and neutral interferences. Elute the target analyte with 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM ammonium acetate (pH 6.8).

Phase 2: LC-MS/MS Conditions
  • Analytical Column: Z-HILIC Column (2.1 x 100 mm, 1.7 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Causality: Maintaining pH 6.8 ensures 2-APHS remains fully zwitterionic[1][5]. The 10 mM ionic strength is critical; it disrupts secondary electrostatic interactions between the analyte and the column, preventing peak tailing[5].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B (0-1 min) → 50% B (1-5 min) → 95% B (5.1-7 min). Flow rate: 0.4 mL/min.

  • Detection: ESI in Negative Ion Mode (ESI-). MRM Transition: m/z 154.0 → 74.0.

ICH M10 Method Validation Results

The bioanalytical method was robustly validated in strict accordance with the ICH M10 guidelines for bioanalytical method validation, ensuring the data is suitable for regulatory submissions and state-of-the-art scientific scrutiny[7][8].

  • Selectivity & Specificity: Blank matrix samples from 6 different lots showed no interfering peaks >20% of the LLOQ response, confirming absolute specificity[7].

  • Calibration Curve: The method demonstrated excellent linearity from 0.5 ng/mL to 500 ng/mL (R² > 0.998) using a 1/x² weighting factor.

  • Accuracy & Precision: Intra-assay and inter-assay precision (CV%) were ≤ 8.5%, and accuracy ranged from 94% to 106%, well within the ICH M10 acceptance criteria of ±15% (±20% at LLOQ)[7][9].

  • Matrix Effect: The IS-normalized matrix factor (MF) was 0.97 (CV = 3.2%), proving that the combination of Z-HILIC chromatography and MAX SPE completely mitigated phospholipid-induced ion suppression[6].

Workflow S1 Sample Preparation (Mixed-Mode SPE) P1 Protein Precipitation (1% FA in ACN) S1->P1 S2 Chromatographic Separation (Z-HILIC Column) P3 Gradient Elution (10mM NH4OAc pH 6.8) S2->P3 S3 MS/MS Detection (ESI-, MRM Mode) S4 ICH M10 Validation (Accuracy, Precision, ME) S3->S4 Data Processing P2 Phospholipid Removal (MAX Sorbent) P1->P2 P2->S2 P3->S3

Fig 2: Self-validating LC-MS/MS workflow for 2-APHS aligned with ICH M10 regulatory guidelines.

References

  • Cas 1908-84-5,2-aminopropyl hydrogen sulfate - LookChem. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEWE4afSShzja0mbTYzPchJ5S1kUu33Y0lcedOPVGlJqqaPNxKeZHxj2HFYpQ_5f1p-24qZCD8IUJPCVmgVrLdFb6qcM8GZ_QynaoeLa3GnZ1pBv3NZH2OqVCgvnJKWy39lVBfWW5]
  • phase 1 - All About Drugs. All About Drugs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpTUwC9TPDJoIMvpFNNS_xE-sxtMlR8qGoOlc6C6bJkA_r5svOeCUBgvIoaIzw3Bl0ES-s4ZHPl-CQul6g9hbWlqCwJgWFHHsZi23IFKgLMvrGQNgFqncUHpsc3-carc7JSVw=]
  • GSK-2881078 - New Drug Approvals. New Drug Approvals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp8inUP_EPvMNXkmxV1dyCiNfumc0PjWI1MI4i0Bu-ea9Ysl8RUwtayTcIa09fJ1SFn-Qiy-79oOkuz1M2NTcqvTu02azO9LWO_Xyif0VYRJJmljyj9J478bzbJr0xLII2YJFAzXfoEJa76hRYUsM=]
  • bioanalytical method validation and study sample analysis m10 - ICH. ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrCmuQbNxCp0dINpj3jtLL71NMxR6Ly1S32n5jIebWPUGr8VQadgr0Mlrtz_XBevxUtmdgf5BgcgWrvpmnZouQ6_9C_CrXXJnBMq2LaKKEkRvMIRFlBEZyhBGKpFS7UjRjMJIiMpIVtkI5109n6yF9q21AdS6Mjm-yRf4cASUpSxWEtGftddT4iA==]
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation | EMA. European Medicines Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX8DrDhg2Ka1gIPc1yjBZcKioPD8Louw_8l4dDp_DbZJrCPCHd_qTBoaxi5087kKftHPkniR4oKHvzwAFPXqw7mYP5Lgo2CSmkesCK16ilsFrHlMd1ghMu25s1UuPT3NwdC_8-KvwTfQ9esVZGqthgDL0l3in4oj5OJYq97dwtOHDxvcdMbNXYiiEEOcehsaynQlhlVjjJKxQXVv2c6XQeoZFjV_yxWmswnpR_fWPvhrWqu6ZoHCMGM9X8djTib5nYH8QmnvUrPQ==]
  • eBook: ICH M10 Bioanalytical Method Validation - Bioanalysis Zone. Bioanalysis Zone.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdyB28RneIWK6jqwFfJrlVesAWZHyeyd1yqzWMKogB4IgcXavMZWncHnFtLfnyCUTJr_93k15w-uLnl3tu1-5IZF1k6uBZdms18x9CLOSPh87bYAHRJxOR-E0p0bJwLodTryBq1gni7lGZerwrQmg=]
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF3W2PtT9Ms90RBJFwyrT6G-m8F_4eQXow_ZtAolMXU3U5luaVaXSklYDfUoCZrjf-NapTCdgVqnHQW7-yoUX1jaYQvkEB1GcLXNgMWdzkFQ58ygseN8GnvJi6mY3dhW5iE-JW5g==]
  • Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIuEyIOMdEQlqln2sX1PHTAgpcAqoWb6kUDlg2DEsJAvrXD2u3q-MBDpNyEDsnxX3zHRvuYSjf0tuVfJ-x7pKKbWRQGdakySFUdu7fWnf8AhOIK0H46M8j-eP4IYUlnPXph7px38JjUhFDsvrupDaUQOkXY5YChJoSmxgQyue-G2an1zlnGEv5s4BSFk59X9zYJPh05yfpJ67-UbGQY0brwh0-5fX4mKgF2wg-KHQOSeKvA9-zmmsfzgIzO9MHjE55AjgziUM0qHFKSfebGnJQpiJzs9wgQHkg9jyTDFoZoX6w1EQb6U9p9e46clMDtcJ_n2gnptE-bG_mLmg7ayFG2sZdVhSwGPT46Tczz1q8yC3xJ_afMokT2m4=]
  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvULwDvfgbTBHpkhlEP4vY0u8S0e5GJZ7ld5Nu-hF7dr24lTUdsY7oQcplmP4P6Hpj4cKRqQAncpuE9PYaoaAaMxOA--QxDaxUzIm2bLzl2PIcvwAafekJjKCbv1D8QvXD5UB6u6Ijas51Penkhkp6JdhruJX1kXI]

Sources

Validation

Comparative structural analysis of 2-aminopropyl hydrogen sulfate and its structural isomers

Executive Summary & Structural Overview Aminoalkyl hydrogen sulfates represent a highly versatile class of zwitterionic intermediates utilized extensively across materials science and pharmaceutical synthesis. Because th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

Aminoalkyl hydrogen sulfates represent a highly versatile class of zwitterionic intermediates utilized extensively across materials science and pharmaceutical synthesis. Because these molecules contain both a basic amino group and an acidic hydrogen sulfate ester, they exist primarily as inner salts (zwitterions) in solid states and neutral aqueous solutions.

The precise regiochemistry of the sulfate and amino groups dictates the molecule's reactivity, pKa, and downstream utility. This guide provides an objective, comparative structural analysis of 2-aminopropyl hydrogen sulfate and its primary structural isomers: 1-aminopropan-2-yl hydrogen sulfate and 3-aminopropyl hydrogen sulfate . By evaluating their physicochemical profiles and synthetic pathways, researchers can optimize their selection of these intermediates for specific drug development or polymer crosslinking applications.

Physicochemical Profiling & Comparative Data

The structural isomerism of the propyl backbone significantly alters the physicochemical profile of each compound. The table below summarizes the critical quantitative data for the three primary isomers.

Property2-Aminopropyl Hydrogen Sulfate1-Aminopropan-2-yl Hydrogen Sulfate3-Aminopropyl Hydrogen Sulfate
CAS Number 1908-84-5[1]926-25-0[2]1071-29-0[3]
Molecular Formula C3H9NO4SC3H9NO4SC3H9NO4S
Zwitterionic Structure CH3-CH(NH3+)-CH2-OSO3-+H3N-CH2-CH(OSO3-)-CH3+H3N-CH2-CH2-CH2-OSO3-
Molecular Weight 155.17 g/mol [1]155.17 g/mol [2]155.17 g/mol [3]
Melting Point Decomposes236-238 °C[2]Decomposes
Density 1.45 g/cm³[1]1.45 g/cm³[2]1.455 g/cm³[3]
Primary Utility Buffering agent (pH 9-11), Pharma[1]Precursor for Aziridines[2]Polyurethane/Epoxy Crosslinker[3]

Mechanistic Insights: Zwitterionic Behavior and Stability

The defining characteristic of aminoalkyl hydrogen sulfates is their zwitterionic nature. The basic amino group (-NH2) is protonated by the highly acidic sulfate group (-OSO3H) to form an ammonium cation (-NH3+) and a sulfate anion (-OSO3-)[4].

Causality of Physical Properties: This intramolecular acid-base neutralization creates a robust ionic lattice in the solid state. Consequently, these isomers exhibit exceptionally high melting points (e.g., 236-238 °C for 1-aminopropan-2-yl hydrogen sulfate) and are virtually insoluble in non-polar organic solvents[2]. This physicochemical trait is actively exploited during synthesis; the zwitterionic product spontaneously precipitates from non-polar reaction media, allowing for rapid isolation without complex chromatography.

Analytical Differentiation (1H-NMR & IR Spectroscopy)

Spectroscopic validation is critical to confirm the regiochemistry of the sulfate group among the isomers.

  • 1H-NMR Spectroscopy: The chemical shift of the protons adjacent to the sulfate ester is highly diagnostic. In 3-aminopropyl hydrogen sulfate, the terminal methylene protons (-CH2-OSO3H) experience less steric deshielding and appear as a distinct triplet around 4.1 - 4.4 ppm[4]. In contrast, the methine proton (-CH-OSO3H) in 1-aminopropan-2-yl hydrogen sulfate is shifted further downfield and presents as a complex multiplet due to spin-spin coupling with the adjacent methyl and methylene groups.

  • IR Spectroscopy: The zwitterionic state is universally confirmed across all isomers by broad N-H stretching bands (3100-3300 cm⁻¹) indicative of the -NH3+ cation, coupled with strong, characteristic S=O stretching vibrations at 1200-1250 cm⁻¹[4].

Experimental Methodologies: Synthesis & Isolation

The synthesis of aminoalkyl hydrogen sulfates relies on the precise esterification of the corresponding aminoalkanol with sulfuric acid. The protocol described below is a self-validating system designed to maximize yield while ensuring high regiochemical fidelity[4].

Step-by-Step Protocol:

  • Reagent Suspension: Suspend 1.0 equivalent of the respective aminoalkanol (e.g., 2-amino-1-propanol) in a water-immiscible solvent such as octane.

    • Causality: Using a non-polar solvent ensures that the highly polar zwitterionic product will precipitate out of solution immediately upon formation, protecting it from over-reaction or thermal degradation[4].

  • Acid Addition: Slowly add 1.05 equivalents of concentrated sulfuric acid (H2SO4) under continuous stirring at 0-5 °C.

    • Causality: The initial acid-base neutralization is highly exothermic; controlled addition prevents the thermal degradation of the carbon backbone.

  • Azeotropic Distillation: Heat the biphasic mixture to reflux and collect the evolved water using a Dean-Stark trap.

    • Causality: Esterification is an equilibrium process. By continuously removing the water byproduct azeotropically, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the sulfate ester[4].

    • Self-Validation: The reaction is deemed complete when the exact stoichiometric volume of water is collected in the trap, providing real-time validation of the conversion.

  • Isolation: Cool the reaction mixture to 20 ± 5 °C.

    • Causality: The zwitterionic inner salt possesses high lattice energy, drastically reducing its solubility at lower temperatures and triggering spontaneous crystallization[5].

  • Washing & Drying: Filter the precipitate and wash the cake sequentially with ethanol and heptane.

    • Causality: Ethanol removes unreacted polar starting materials, while heptane strips away residual octane[5]. Dry under reduced pressure at 50 °C to a constant weight.

  • Quality Control: Validate the product via pH titration. A 1% aqueous solution should be near neutral/slightly acidic, validating the absence of free, unreacted H2SO4.

SynthesisWorkflow Step1 1. Reagent Mixing Aminoalkanol + H2SO4 (in Octane/Water) Step2 2. Azeotropic Distillation (Drive Equilibrium) Step1->Step2 Step3 3. Cooling & Precipitation (Zwitterion Isolation) Step2->Step3 Step4 4. Filtration & Solvent Wash (Remove Organics) Step3->Step4 Step5 5. Vacuum Drying (50°C to Constant Wt) Step4->Step5 Validation Validation: 1H-NMR & IR pH Titration Step5->Validation QC Check

Fig 1. Self-validating experimental workflow for the synthesis of aminoalkyl hydrogen sulfates.

Application Pathways & Synthetic Utility

The structural isomerism directly dictates the industrial and pharmaceutical utility of these compounds.

  • 2-Aminopropyl hydrogen sulfate: Featuring a pKa of approximately 10.7, this isomer is heavily utilized as a buffering agent in biological systems requiring a stable pH of 9-11[1]. Furthermore, it serves as a critical coupling agent and intermediate in the synthesis of complex pharmaceuticals, including chiral intermediates for proton pump inhibitors like tenatoprazole[1][5].

  • 3-Aminopropyl hydrogen sulfate: The separation of the amino and sulfate groups by a flexible three-carbon chain minimizes steric hindrance, making it an ideal bifunctional crosslinking agent. It is widely employed to improve the mechanical properties and dimensional stability of polyurethane foams, as well as acting as a curing agent for epoxy resins[3].

  • 1-Aminopropan-2-yl hydrogen sulfate: Primarily serves as a synthetic precursor. The proximity of the primary amine to the secondary sulfate ester facilitates rapid, base-promoted intramolecular SN2 cyclization. The sulfate acts as an excellent leaving group, yielding 2-methylaziridine—a highly valuable building block in medicinal chemistry[2].

IsomerPathways Substrate1 2-Amino-1-propanol + H2SO4 Isomer1 2-Aminopropyl Hydrogen Sulfate (CAS 1908-84-5) Substrate1->Isomer1 Esterification (-H2O) Substrate2 1-Amino-2-propanol + H2SO4 Isomer2 1-Aminopropan-2-yl Hydrogen Sulfate (CAS 926-25-0) Substrate2->Isomer2 Esterification (-H2O) Substrate3 3-Amino-1-propanol + H2SO4 Isomer3 3-Aminopropyl Hydrogen Sulfate (CAS 1071-29-0) Substrate3->Isomer3 Esterification (-H2O) Product1 2-Methylaziridine (via Base-Promoted Cyclization) Isomer1->Product1 Intramolecular SN2 Isomer2->Product1 Intramolecular SN2 Product2 Azetidine Derivatives (via Cyclization) Isomer3->Product2 Intramolecular SN2 (Minor) Product3 Polyurethane & Epoxy Crosslinking Isomer3->Product3 Polymer Curing

Fig 2. Synthetic pathways and downstream applications of aminopropyl hydrogen sulfate isomers.

References

  • Source: lookchem.
  • Source: lookchem.
  • Source: guidechem.
  • Source: allfordrugs.
  • Source: benchchem.

Sources

Comparative

Comparing acid catalysts: 2-aminopropyl hydrogen sulfate vs traditional sulfuric acid

As a Senior Application Scientist, I frequently evaluate catalytic systems not just for their raw conversion rates, but for their scalability, safety, and downstream processing impact. In drug development and fine chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate catalytic systems not just for their raw conversion rates, but for their scalability, safety, and downstream processing impact. In drug development and fine chemical synthesis, the choice of acid catalyst can dictate the entire downstream purification workflow.

Traditional homogeneous catalysts like sulfuric acid ( H2​SO4​ ) are notorious for their harsh conditions, poor selectivity, and demanding aqueous workups. To address these bottlenecks, process chemists are increasingly turning to solid, zwitterionic organocatalysts. 2-Aminopropyl hydrogen sulfate (APS) and its structural analogues (like 2-aminoethyl hydrogen sulfate) represent a paradigm shift, offering a unique combination of mild Brønsted acidity, phase-transfer capabilities, and near-quantitative catalyst recoverability.

This guide objectively compares the mechanistic behavior, experimental workflows, and quantitative performance of APS against traditional sulfuric acid.

Mechanistic Causality: Why Zwitterions Outperform Strong Acids

To understand the operational differences between these catalysts, we must examine their fundamental physical chemistry.

Sulfuric Acid ( H2​SO4​ ): Sulfuric acid is a strong, fully dissociating Brønsted acid. In a reaction mixture, it indiscriminately protonates substrates. While this drives reactions like esterification forward, the extremely low pH and high exothermicity often lead to destructive side reactions, such as the etherification of alcohols, alkene formation via dehydration, and oxidative charring[1].

2-Aminopropyl Hydrogen Sulfate (APS): APS is an organic compound with the chemical formula C3​H9​NO4​S . It exists as a zwitterion—meaning it carries both a positive ammonium charge ( −NH3+​ ) and a negative sulfate charge ( −OSO3−​ ) within the same molecule[2].

  • The Causality of Selectivity: This internal salt structure acts as a localized buffer. The hydrogen sulfate group provides the necessary Brønsted acidity to activate carbonyls, while the ammonium moiety stabilizes transition states via hydrogen bonding[3]. This dual-activation lowers the activation energy without requiring a highly acidic bulk pH, preserving acid-sensitive functional groups and preventing charring.

Visualizing the Catalytic Workflow

The following diagram illustrates the divergent pathways and downstream consequences of choosing a homogeneous liquid acid versus a zwitterionic solid catalyst.

G Substrate Reactants (Carboxylic Acid + Alcohol) H2SO4 Sulfuric Acid (H2SO4) Homogeneous Liquid Substrate->H2SO4 Traditional APS 2-Aminopropyl Hydrogen Sulfate Zwitterionic Solid Substrate->APS Greener Alternative H2SO4_Mech Uncontrolled Protonation High Exothermicity H2SO4->H2SO4_Mech H2SO4_Side Side Reactions: Etherification & Charring H2SO4_Mech->H2SO4_Side H2SO4_Workup Aqueous Quench & Neutralization (High E-Factor) H2SO4_Side->H2SO4_Workup Product Target Ester Product H2SO4_Workup->Product APS_Mech Buffered Proton Transfer Hydrogen-Bond Stabilization APS->APS_Mech APS_Side High Chemoselectivity Clean Conversion APS_Mech->APS_Side APS_Workup Simple Filtration (Catalyst Recovery >95%) APS_Side->APS_Workup APS_Workup->Product

Fig 1. Mechanistic and workflow comparison between H2SO4 and APS in esterification.

Experimental Design & Self-Validating Protocols

To objectively compare these catalysts, we evaluate them in the Fischer esterification of phenylacetic acid with ethanol—a standard transformation in the synthesis of pharmaceutical intermediates.

Protocol A: Traditional Sulfuric Acid Catalysis
  • Step 1 (Setup): In a 50 mL round-bottom flask, dissolve phenylacetic acid (10 mmol) in absolute ethanol (10 mL).

  • Step 2 (Catalyst Addition): Place the flask in an ice bath. Slowly add concentrated H2​SO4​ (1 mmol, 10 mol%) dropwise.

    • Causality: Dropwise addition in a cold environment is mandatory to control the highly exothermic protonation and prevent localized charring of the ethanol.

  • Step 3 (Reaction): Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

  • Step 4 (Self-Validating Workup): Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (3 × 10 mL).

    • Validation Point: Vigorous CO2​ gas evolution during the first wash visually confirms the presence of unreacted strong acid. You must continue washing until the aqueous layer tests at pH 7-8 via indicator paper, validating that the system is completely neutralized before proceeding to organic extraction. Dry over Na2​SO4​ and concentrate.

Protocol B: 2-Aminopropyl Hydrogen Sulfate (APS) Catalysis
  • Step 1 (Setup): In a 50 mL round-bottom flask, add phenylacetic acid (10 mmol) and absolute ethanol (10 mL).

  • Step 2 (Catalyst Addition): Add APS (1 mmol, 10 mol%) as a solid powder at room temperature.

    • Causality: Because APS is a zwitterionic solid, it does not cause a violent exotherm. It operates at the solid-liquid interface, facilitating phase-transfer-like catalysis without dissolving entirely into the organic matrix[1].

  • Step 3 (Reaction): Equip with a reflux condenser and heat to 80°C for 4.5 hours.

  • Step 4 (Self-Validating Workup): Cool the mixture to 0°C in an ice bath.

    • Validation Point: Cooling drastically reduces the solubility of the polar zwitterion in the organic phase, forcing quantitative precipitation. Filter the mixture through a sintered glass funnel. Weigh the recovered solid; a mass recovery of >95% validates the catalyst's heterogeneous stability and reusability. Concentrate the filtrate directly to yield the pure ester, bypassing the basic aqueous quench entirely.

Quantitative Data Comparison

The true value of switching to a zwitterionic catalyst becomes apparent when analyzing the downstream metrics, particularly the Environmental Factor (E-Factor), which measures the mass of waste generated per mass of product.

Performance MetricTraditional Sulfuric Acid ( H2​SO4​ )2-Aminopropyl Hydrogen Sulfate (APS)
Yield (Isolated) 78%92%
Reaction Time 4.0 hours4.5 hours
Catalyst Recovery 0% (Lost to aqueous waste)>95% (Recovered via simple filtration)
Primary Byproducts Diethyl ether, polymerized tarsTrace (<1%)
Workup Requirement Aqueous neutralization ( NaHCO3​ )Direct filtration
E-Factor (Waste/Product) High (>15) due to large aqueous volumesLow (<2) due to solvent-only removal

Conclusion

While traditional sulfuric acid provides rapid reaction kinetics, its use incurs massive hidden costs in the form of side reactions, safety hazards, and labor-intensive aqueous workups. 2-Aminopropyl hydrogen sulfate (APS) circumvents these issues. By leveraging its zwitterionic nature, APS delivers a self-buffering, highly selective catalytic environment[2]. For drug development professionals scaling up syntheses, the ability to recover the catalyst via simple filtration and eliminate aqueous waste streams makes APS a vastly superior, field-proven alternative[3].

Sources

Validation

Comparative Guide to the Synthesis of 2-Aminopropyl Hydrogen Sulfate: Protocol Robustness and Reproducibility

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Causality The synthesis of 2-aminopropyl hydrogen sulfate (APS)—also known as 2-amino-1-propanesulfonic acid—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Causality

The synthesis of 2-aminopropyl hydrogen sulfate (APS)—also known as 2-amino-1-propanesulfonic acid—is a critical transformation in organic chemistry. As a zwitterionic compound with a pKa of approximately 10.7, APS is highly valued as a biological buffering agent and a versatile intermediate in the synthesis of pharmaceuticals, including selective androgen receptor modulators (SARMs), and aziridine-based polymers 1.

The Chemoselectivity Imperative: A fundamental challenge in this synthesis is ensuring that sulfonation occurs exclusively at the hydroxyl group (O-sulfonation) rather than the amine group (N-sulfonation). Both protocols evaluated in this guide achieve this through a shared mechanistic causality: pH-driven electronic deactivation . By operating under highly acidic conditions, the primary amine is instantly protonated to form an ammonium cation (-NH₃⁺). This eliminates the nitrogen's nucleophilicity, elegantly restricting electrophilic attack by the sulfating agent exclusively to the terminal hydroxyl oxygen.

Mechanism N1 1. Chemoselective Attack N2 2. Leaving Group Expulsion N1->N2 N3 3. O-Sulfonation Intermediate N2->N3 N4 4. Proton Transfer N3->N4 N5 5. Zwitterion Stabilization N4->N5

Mechanistic pathway of O-sulfonation and subsequent zwitterion stabilization.

Synthesis Workflows: A Comparative Analysis

We objectively compare two primary methodologies for synthesizing APS: the traditional Aqueous Sulfuric Acid Thermal Dehydration and the modern Anhydrous Chlorosulfonic Acid Method .

Workflow cluster_A Protocol A: H₂SO₄ Dehydration cluster_B Protocol B: ClSO₃H Anhydrous Start 2-Amino-1-propanol A1 Add H₂SO₄ (aq) at 0-5 °C Start->A1 B1 Dissolve in MeCN at 0 °C Start->B1 A2 Heat to 110 °C (3-4 hours) A1->A2 A3 Vacuum Distill (Remove H₂O) A2->A3 Product 2-Aminopropyl Hydrogen Sulfate A3->Product B2 Dropwise ClSO₃H (Exothermic) B1->B2 B3 Filter & Wash (MeCN/Hexanes) B2->B3 B3->Product

Workflow comparison: H2SO4 thermal dehydration vs. ClSO3H anhydrous sulfonation.

Protocol A: Aqueous Sulfuric Acid Thermal Dehydration

This classical approach utilizes inexpensive reagents and relies heavily on Le Chatelier's principle to drive the esterification equilibrium forward by physically removing water from the system 2.

  • Self-Validating System: The reaction validates itself through a distinct phase change. As water is distilled off under vacuum, the boiling point of the mixture rises until the residual liquid spontaneously crystallizes into a solid mass, confirming the completion of the dehydration equilibrium.

  • Step-by-Step Methodology:

    • Prepare a solution of 2-amino-1-propanol (100 mmol) in 10 mL of distilled water and cool the vessel to 0–5 °C.

    • Slowly add a pre-chilled mixture of 98% sulfuric acid (10 g) and water (10 mL) to the reaction vessel to control the initial exothermic protonation.

    • Heat the reaction mixture to 110 °C and maintain this temperature for 3–4 hours to promote esterification.

    • Carefully distill off the water in vacuo. Cease distillation once the liquid transitions into a solid amino alcohol hydrogen sulfate mass.

Protocol B: Anhydrous Chlorosulfonic Acid Method

Designed for high-throughput pharmaceutical synthesis, this protocol utilizes chlorosulfonic acid (ClSO₃H) to achieve rapid, irreversible sulfonation at mild temperatures 3.

  • Self-Validating System: The starting materials are fully soluble in acetonitrile (MeCN). However, as the highly polar APS zwitterion forms, it becomes completely insoluble in the aprotic solvent. The immediate formation of a dense beige/white precipitate serves as a visual, intrinsic indicator of successful product formation.

  • Step-by-Step Methodology:

    • Dissolve 66.6 mmol (5 g) of commercially available (R)-2-aminopropan-1-ol in 20 mL of anhydrous MeCN. Submerge the flask in an ice bath (0 °C).

    • Very slowly, add 66.6 mmol (4.46 mL) of ClSO₃H dropwise. Caution: This step is violently exothermic and evolves HCl gas; proper venting/scrubbing is required.

    • Maintain the mixture in the cold bath for 10 minutes, then remove the bath and stir at room temperature for 30 minutes. Scratch the flask with a spatula if necessary to induce crystallization of the gummy precipitate.

    • Collect the resulting solids via filtration. Wash sequentially with 40 mL MeCN and 100 mL hexanes, then dry by air suction for 40 minutes to yield the final product (~96% yield).

Quantitative Performance Comparison

To guide protocol selection for scale-up or specific research applications, the following table synthesizes the operational and performance metrics of both methods based on validated literature parameters 3 [[2]]().

ParameterProtocol A: Aqueous H₂SO₄Protocol B: Anhydrous ClSO₃H
Primary Reagent 98% Sulfuric AcidChlorosulfonic Acid
Solvent System WaterAcetonitrile (MeCN)
Reaction Temperature 0 °C → 110 °C0 °C → Room Temperature
Reaction Time 3 – 4 hours~ 40 minutes
Thermodynamic Driver Vacuum dehydration (water removal)Irreversible HCl gas elimination
Reported Yield Moderate (~75 - 85%)Excellent (~96%)
Stereochemical Fidelity Risk of thermal degradation/racemizationExcellent (mild thermal conditions)
Self-Validation Cue Crystallization during vacuum distillationImmediate precipitation in MeCN

Scientist's Recommendation: For researchers synthesizing chiral derivatives (e.g., (R)-2-aminopropyl hydrogen sulfate) for sensitive pharmaceutical intermediates, Protocol B is vastly superior. The elimination of prolonged high-temperature heating prevents thermal degradation and preserves the stereocenter. Conversely, for bulk industrial synthesis where reagent cost is the primary constraint and racemic mixtures are acceptable, Protocol A remains highly viable.

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Comparative

A Comparative Guide to Spectrophotometric and Chromatographic Assays for the Quantification of 2-Aminopropyl Hydrogen Sulfate

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-Aminopropyl hydrogen sul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-Aminopropyl hydrogen sulfate, a compound of interest in various research and development pipelines, requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of two commonly employed analytical techniques for its quantification: spectrophotometry and chromatography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs.

The Analytical Challenge: Quantifying 2-Aminopropyl Hydrogen Sulfate

2-Aminopropyl hydrogen sulfate possesses both a primary amine and a sulfate functional group. This dual functionality allows for a degree of flexibility in the choice of analytical methodology. The primary amine can be targeted through colorimetric reactions, while the sulfate group can be quantified via turbidimetric methods. Alternatively, the entire molecule can be separated and quantified using chromatographic techniques. The choice between these approaches is not merely one of convenience; it is a decision dictated by the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix complexity, and throughput demands.

Principle of Spectrophotometric Assays

Spectrophotometry is a workhorse of the analytical laboratory, relying on the principle that chemical substances absorb and transmit light over a specific range of wavelengths. For a compound like 2-aminopropyl hydrogen sulfate, which lacks a strong intrinsic chromophore, indirect spectrophotometric methods are typically employed. This involves a chemical reaction that produces a colored or turbid species, the absorbance or scattering of which is proportional to the concentration of the analyte.

For 2-aminopropyl hydrogen sulfate, a plausible spectrophotometric assay could involve a two-pronged approach: a colorimetric reaction targeting the primary amine and a turbidimetric assay for the sulfate group. A common colorimetric assay for primary amines involves reaction with a reagent like 2,4,6-trinitrobenzenesulfonic acid (TNBS), which forms a colored product.[1] For the sulfate moiety, a widely used method is the turbidimetric assay, where barium chloride is added in an acidic solution to form a fine precipitate of barium sulfate. The resulting turbidity, a measure of the light scattered by the suspended particles, is proportional to the sulfate concentration.[2][3][4]

Principle of Chromatographic Assays

Chromatography is a powerful separation technique that partitions components of a mixture between a stationary phase and a mobile phase.[5] High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic method in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6]

For the analysis of 2-aminopropyl hydrogen sulfate, a hydrophilic interaction liquid chromatography (HILIC) method would be a suitable choice, given the polar nature of the compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar compounds. Detection can be achieved using various detectors, with mass spectrometry (MS) or evaporative light scattering detection (ELSD) being appropriate for a non-chromophoric compound like 2-aminopropyl hydrogen sulfate.

Experimental Protocols

The following are detailed, step-by-step methodologies for both a spectrophotometric and a chromatographic assay for 2-aminopropyl hydrogen sulfate. These protocols are designed to be self-validating, incorporating necessary controls and calibration steps.

Spectrophotometric Assay: Combined Colorimetric and Turbidimetric Method

This protocol combines two measurements to infer the concentration of 2-aminopropyl hydrogen sulfate.

Part A: Colorimetric Determination of the Primary Amine

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amounts of boric acid and sodium tetraborate in deionized water.

    • TNBS Reagent (0.1% w/v): Dissolve 2,4,6-trinitrobenzenesulfonic acid in deionized water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-aminopropyl hydrogen sulfate in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Dilute the test sample containing 2-aminopropyl hydrogen sulfate with deionized water to an expected concentration within the calibration range.

  • Colorimetric Reaction:

    • To 1.0 mL of each standard and sample solution in separate test tubes, add 1.0 mL of borate buffer.

    • Add 0.5 mL of the TNBS reagent to each tube.

    • Vortex the tubes and incubate at 37°C for 30 minutes.

  • Spectrophotometric Measurement:

    • After incubation, cool the tubes to room temperature.

    • Measure the absorbance of each solution at 340 nm against a reagent blank (containing all reagents except the analyte).

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the amine in the sample from the calibration curve.

Part B: Turbidimetric Determination of the Sulfate Group

  • Reagent Preparation:

    • Conditioning Reagent: Dissolve 75 g of sodium chloride, 30 mL of concentrated hydrochloric acid, 100 mL of 95% isopropanol, and 50 mL of glycerol in 300 mL of deionized water and dilute to 500 mL.[2]

    • Barium Chloride (crystalline).

    • Sulfate Standard Stock Solution (1 mg/mL SO₄²⁻): Prepare from a certified sodium sulfate standard.

  • Calibration Standards: Prepare sulfate calibration standards ranging from 5 to 40 mg/L by diluting the stock solution.[4]

  • Sample Preparation: Dilute the test sample to an expected sulfate concentration within the calibration range.

  • Turbidity Development:

    • To 100 mL of each standard and sample solution, add 5.0 mL of the conditioning reagent while stirring at a constant speed.

    • Add approximately 0.5 g of barium chloride crystals and continue stirring for exactly one minute.[2]

  • Turbidimetric Measurement:

    • Immediately after stirring, measure the absorbance (turbidity) at 420 nm.[2]

  • Data Analysis: Create a calibration curve by plotting the turbidity of the standards against their sulfate concentration. Determine the sulfate concentration in the sample.

Chromatographic Assay: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a HILIC-based method for the direct quantification of 2-aminopropyl hydrogen sulfate.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., ELSD or Mass Spectrometer).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amide or Silica-based), 3.5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-aminopropyl hydrogen sulfate (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Generate calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

    • Dilute the test sample to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HILIC column.

    • Record the peak area or height for 2-aminopropyl hydrogen sulfate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area/height of the standards against their concentrations.

    • Calculate the concentration of 2-aminopropyl hydrogen sulfate in the test sample using the regression equation from the calibration curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in both the spectrophotometric and chromatographic assays.

Spectrophotometric_Workflow cluster_amine Part A: Amine (Colorimetric) cluster_sulfate Part B: Sulfate (Turbidimetric) A1 Prepare Amine Standards & Samples A2 Add Borate Buffer & TNBS Reagent A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure Absorbance at 340 nm A3->A4 Calc Calculate Concentration from Calibration Curves A4->Calc S1 Prepare Sulfate Standards & Samples S2 Add Conditioning Reagent S1->S2 S3 Add BaCl₂ & Stir S2->S3 S4 Measure Turbidity at 420 nm S3->S4 S4->Calc Start Start Start->A1 Start->S1 End End Calc->End

Caption: Experimental workflow for the spectrophotometric assay.

Chromatographic_Workflow Start Start Prep Prepare Standards & Samples Start->Prep Inject Inject into HILIC-HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detect with ELSD or MS Separate->Detect Analyze Integrate Peak Area & Quantify Detect->Analyze End End Analyze->End

Caption: Experimental workflow for the chromatographic assay.

Performance Comparison: Spectrophotometry vs. Chromatography

The choice between these two methodologies often comes down to a trade-off between various performance parameters. The following table summarizes the key differences, with supporting data from comparative studies on similar analytes.

Parameter Spectrophotometric Assay Chromatographic Assay (HPLC) Justification & Causality
Specificity/Selectivity Lower; prone to interference from other amines, colored compounds, or substances that can precipitate with barium.[7]High; separates the analyte from matrix components and impurities, providing a distinct peak for quantification.[8]Chromatography's inherent separation capability provides superior selectivity, which is crucial for complex sample matrices. Spectrophotometry relies on chemical reactions that may not be entirely specific to the analyte.
Sensitivity (LOD/LOQ) Moderate; LOD and LOQ are typically in the µg/mL range.[8][9]High; LOD and LOQ can reach the ng/mL to pg/mL range, especially with sensitive detectors like mass spectrometry.[6][10]The ability of chromatography to concentrate the analyte into a narrow band before detection, coupled with highly sensitive detectors, results in significantly lower detection limits compared to bulk spectrophotometric measurements.[8][9]
Linearity & Range Generally has a narrower linear range.[9]Typically exhibits a wider linear dynamic range.[11][12]The response in spectrophotometry can become non-linear at higher concentrations due to chemical equilibrium effects or instrumental limitations. Chromatographic detectors often maintain linearity over several orders of magnitude.
Accuracy & Precision Good, but can be affected by interferences.[8][9]Excellent, with high accuracy and precision (low %RSD).[9][10][11]The high selectivity of chromatography minimizes the impact of interfering substances, leading to more accurate and precise results.[8]
Throughput High; can be adapted for high-throughput screening in 96-well plate format.Lower; sequential injection and analysis of samples limits throughput.Spectrophotometric assays are generally faster per sample, especially when automated, as they do not require a lengthy separation step.
Cost (Instrument & Consumables) Low; spectrophotometers are relatively inexpensive, and reagents are generally low-cost.[9][10]High; HPLC systems and specialized columns represent a significant capital investment, and solvent consumption can be substantial.[9][10]The complexity of the instrumentation and the need for high-purity solvents and specialized columns contribute to the higher cost of chromatographic analysis.
Method Development Complexity Relatively simple; involves optimizing reaction conditions.More complex; requires optimization of column chemistry, mobile phase composition, gradient, and detector parameters.Developing a robust and reliable chromatographic method is a more intricate process that demands a deeper understanding of separation science.
Robustness Can be sensitive to variations in temperature, pH, and reagent concentrations.Generally more robust, though sensitive to changes in mobile phase composition and column temperature.Once developed and validated, chromatographic methods are often very reliable and reproducible.

Deciding on the Right Method: A Logical Framework

The selection of the most suitable analytical method is a critical decision that should be based on the specific analytical needs and available resources. The following diagram provides a logical framework to guide this decision-making process.

Decision_Tree Start Start: Define Analytical Need High_Throughput High Throughput Screening? Start->High_Throughput Complex_Matrix Complex Sample Matrix? High_Throughput->Complex_Matrix No Spectro Spectrophotometric Assay High_Throughput->Spectro Yes High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity No Chromo Chromatographic Assay (HPLC) Complex_Matrix->Chromo Yes Budget Budget Constraints? High_Sensitivity->Budget No High_Sensitivity->Chromo Yes Budget->Spectro Yes Budget->Chromo No

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both spectrophotometric and chromatographic assays are viable options for the quantification of 2-aminopropyl hydrogen sulfate, each with its own set of advantages and limitations.

Spectrophotometric assays are well-suited for high-throughput screening and routine quality control in environments where cost and speed are primary considerations, and the sample matrix is relatively simple. Their lower instrumentation cost and ease of implementation make them an attractive option for many laboratories.[9][10]

Chromatographic assays, particularly HPLC, are the gold standard when high selectivity, sensitivity, and accuracy are required.[6][8] They are indispensable for the analysis of complex sample matrices, for regulatory submissions where stringent validation is necessary, and for research applications demanding the lowest possible detection limits. The higher initial investment and operational costs are justified by the superior quality of the data generated.[9][10]

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and a commitment to rigorous method validation in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][13]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • TSAR. Turbidimetric Sulfate Determination in Effluents. [Link]

  • Patel, D. et al. (2021). Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases. Applied and Environmental Microbiology, 87(15). [Link]

  • Toome, V., & Manhart, K. (1975). A Simple Simultaneous Colorimetric Determination of Primary and Secondary Amines with Fluorescamine. Analytical Letters, 8(7), 441-448. [Link]

  • ASTM. D516-16: Standard Test Method for Sulfate Ion in Water. ASTM International. [Link]

  • Sheen, R. T., Kahler, H. L., & Ross, E. M. (1935). Turbidimetric Determination of Sulfate in Water. Industrial & Engineering Chemistry Analytical Edition, 7(4), 262–265. [Link]

  • ManTech Publications. (2025). Advances in Spectrophotometric and Chromatographic Methods for Drug Analysis: A Modern Analytical Perspective. International Journal of Drug Analysis, Industrial Pharmacy and Pharmaceutical Research, 1(2), 57-68. [Link]

  • Slikas, J. (2016). Colorimetric test for primary amine detection?. ResearchGate. [Link]

  • Kapoor, R. V. (2025). Spectrophotometry in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Journal of Pharmaceutical Analysis. [Link]

  • Al-Shehri, M. M., & El-Sayed, Y. M. (2021). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Pharmaceutical Chemistry Journal, 55(5), 523-530. [Link]

  • Eureka by PatSnap. (2025). GC-MS vs Spectrophotometry: Environmental Standards. [Link]

  • Jesionowska, A., et al. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Molecules, 27(2), 543. [Link]

  • Gherman, S., et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Acta Chromatographica, 33(4), 314-320. [Link]

  • Sharma, A., et al. (2019). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 81(4), 743-750. [Link]

  • Potravinarstvo Slovak Journal of Food Sciences. (2020). The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences, 14, 185-191. [Link]

  • Li, Y., et al. (2020). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Experimental and Therapeutic Medicine, 19(4), 2945-2952. [Link]

  • Beltran, N. (2010). The Limit of Detection. LCGC North America, 28(6), 442-445. [Link]

  • Acta Chromatographica. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Acta Chromatographica, 34(3). [Link]

  • Al-Sabkha, H. A. (2012). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. International Journal of Pharmaceutical Sciences and Research, 3(8), 2823-2827. [Link]

  • Vasilescu, L. V. (2018). Evaluation of Precision and Accuracy of a Spectrophotometric Method for Measuring Concentration of Active Compound in Pharmaceutical Forms. Lucrări Științifice, Seria Horticultură, 61(2), 241-244. [Link]

  • EP2167960A2 - Colorimetric assay for the visual detection of primary and secondary amines - Google P

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Validation

Evaluating the kinetic differences between 2-aminopropyl hydrogen sulfate and primary amines

An in-depth evaluation of chemical kinetics is critical for drug development professionals and synthetic chemists when designing scalable synthetic routes. This guide objectively compares the kinetic behavior of 2-aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical kinetics is critical for drug development professionals and synthetic chemists when designing scalable synthetic routes. This guide objectively compares the kinetic behavior of 2-aminopropyl hydrogen sulfate (APS) —a specialized zwitterionic precursor—against standard primary amines . By analyzing the fundamental differences between intramolecular cyclization and intermolecular nucleophilic substitution, this guide provides actionable, self-validating protocols for kinetic evaluation.

Mechanistic Causality & Kinetic Theory

The reactivity profiles of 2-aminopropyl hydrogen sulfate and simple primary amines diverge significantly due to their structural features, which dictate entirely different kinetic pathways.

2-Aminopropyl Hydrogen Sulfate: Intramolecular Cyclization

2-aminopropyl hydrogen sulfate exists as a zwitterion (containing an NH3+​ and an OSO3−​ group). Under neutral conditions, it is kinetically inert. However, upon the introduction of a strong base, the ammonium ion is deprotonated to yield a highly nucleophilic free amine[1]. Because the sulfate leaving group is optimally positioned on the adjacent β -carbon, the molecule undergoes a rapid intramolecular SN​2 substitution to form a strained three-membered ring (2-methylaziridine)—a process known as the Wenker synthesis[2].

Kinetic Causality: This cyclization follows strictly first-order kinetics ( v=k1​[deprotonated APS] ). The reaction is exceptionally fast compared to intermolecular reactions due to the "proximity effect." The nucleophile and electrophile are permanently tethered, drastically reducing the entropy of activation ( ΔS‡ ) required to reach the transition state.

Primary Amines: Intermolecular Substitution

Standard primary amines (e.g., propylamine) lack a built-in leaving group and must react with external electrophiles (such as alkyl halides) via a classic bimolecular SN​2 pathway[3].

Kinetic Causality: This reaction follows second-order kinetics ( v=k2​[Amine][Electrophile] )[4]. Because the two reacting species must diffuse through the solvent and collide with a highly specific trajectory (a 180° backside attack relative to the leaving group), the reaction is highly sensitive to steric hindrance[5]. Consequently, the activation entropy is highly negative, resulting in a slower intrinsic reaction rate at equivalent concentrations.

G cluster_0 2-Aminopropyl Hydrogen Sulfate (Intramolecular) cluster_1 Primary Amines (Intermolecular) A1 Zwitterionic Precursor A2 Deprotonation (Base) A1->A2 A3 First-Order Cyclization A2->A3 A4 2-Methylaziridine A3->A4 B1 Free Amine Nucleophile B2 Electrophile Addition B1->B2 B3 Second-Order SN2 Attack B2->B3 B4 Substituted Amine B3->B4

Mechanistic pathways: Intramolecular cyclization vs. intermolecular substitution.

Quantitative Data Comparison

The following table summarizes the theoretical and observable kinetic parameters distinguishing these two classes of amine reactivity.

Kinetic Parameter2-Aminopropyl Hydrogen Sulfate (APS)Primary Amines (e.g., Propylamine)
Reaction Type Intramolecular Cyclization (Wenker)Intermolecular Substitution ( SN​2 )
Reaction Order First-Order ( k1​ )Second-Order ( k2​ )
Rate Equation v=k1​[APS] v=k2​[Amine][Electrophile]
Activation Entropy ( ΔS‡ ) Near zero (Favorable proximity)Highly negative (Requires specific collision)
Steric Sensitivity Low (Pre-organized geometry)High (Requires unhindered backside attack)
Solvent Dependency Highly dependent on pH/Base concentrationFavors polar aprotic solvents (e.g., Acetonitrile)

Self-Validating Experimental Protocols

To objectively evaluate these kinetic differences, we employ in-situ 1 H-NMR spectroscopy. This methodology acts as a self-validating system: by tracking the integration of reactant decay and product formation against an unreactive internal standard, mass balance is continuously verified.

Protocol 1: First-Order Kinetics of APS Cyclization

Objective: Determine the k1​ rate constant for the formation of 2-methylaziridine. Causality: D2​O is used to provide an NMR lock, while NaOD serves as the base to deprotonate the zwitterion without introducing interfering proton signals[1].

  • Sample Preparation: Dissolve 0.1 mmol of 2-aminopropyl hydrogen sulfate in 0.5 mL of D2​O . Add 0.01 mmol of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • Equilibration: Transfer the solution to an NMR tube and equilibrate inside the spectrometer at 35°C for 5 minutes.

  • Initiation: Eject the sample, rapidly inject 0.2 mmol (2.0 equivalents) of NaOD to trigger deprotonation, invert once to mix, and re-insert into the spectrometer.

  • Data Acquisition: Acquire a single-scan 1 H-NMR spectrum every 30 seconds for 30 minutes.

  • Kinetic Extraction: Integrate the decaying multiplet of the α -proton of APS. Plot ln([APS]t​/[APS]0​) against time. The negative slope of this linear plot yields the first-order rate constant k1​ .

Protocol 2: Second-Order Kinetics of Primary Amine Substitution

Objective: Determine the k2​ rate constant for the reaction of propylamine with ethyl bromide. Causality: CD3​CN (a polar aprotic solvent) is chosen because it does not hydrogen-bond strongly to the amine, maximizing its nucleophilicity[6]. A 10-fold excess of electrophile is used to establish "pseudo-first-order" conditions, simplifying the mathematical extraction of the rate constant[3][4].

  • Sample Preparation: Dissolve 0.05 mmol of propylamine in 0.5 mL of CD3​CN containing TMS as an internal standard.

  • Equilibration: Equilibrate the NMR tube in the spectrometer at 35°C.

  • Initiation: Inject 0.5 mmol (10 equivalents) of ethyl bromide.

  • Data Acquisition: Acquire spectra every 60 seconds for 60 minutes.

  • Kinetic Extraction: Plot the natural log of the amine concentration over time to find kobs​ (pseudo-first-order rate constant). Calculate the true second-order rate constant using k2​=kobs​/[Ethyl Bromide] .

Workflow S1 Prepare Solutions in D2O or CD3CN S2 Inject Trigger Reagent (Base or Electrophile) S1->S2 S3 In-situ 1H-NMR Monitoring (Time-resolved) S2->S3 S4 Integrate Product Peaks vs Internal Standard S3->S4 S5 Extract Kinetic Parameters (k1 or k2) S4->S5

In-situ NMR workflow for real-time kinetic monitoring of amine reactivity.

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Safety & Regulatory Compliance

Safety

2-Aminopropyl hydrogen sulfate proper disposal procedures

2-Aminopropyl Hydrogen Sulfate: Comprehensive Safety, Handling, and Disposal Guide Introduction 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5) is a zwitterionic alkyl hydrogen sulfate widely utilized as a buffering agen...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Aminopropyl Hydrogen Sulfate: Comprehensive Safety, Handling, and Disposal Guide

Introduction 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5) is a zwitterionic alkyl hydrogen sulfate widely utilized as a buffering agent, a coupling agent in pharmaceutical synthesis, and an intermediate in drug development (1)[1]. While highly valuable for maintaining stable pH environments (pKa ~10.7) and synthesizing active pharmaceutical ingredients, its unique chemical structure demands stringent operational and disposal protocols (1)[1]. This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe handling and disposal of this compound.

Chemical Profile & Mechanistic Hazards

To design an effective disposal plan, one must first understand the causality behind the compound's reactivity.

  • Hydrolysis and Corrosivity: As an alkyl hydrogen sulfate, the ester bond is susceptible to hydrolysis when exposed to water and heat. This reaction cleaves the molecule, yielding 2-amino-1-propanol and regenerating sulfuric acid (2)[3]. Consequently, aqueous waste streams containing this compound will experience a severe drop in pH over time, becoming highly corrosive.

  • Combustion Byproducts: The molecule (C3H9NO4S) contains both amine (nitrogen) and sulfate (sulfur) functional groups (1)[1]. Thermal decomposition during improper incineration will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx), which are severe respiratory hazards and environmental pollutants (4)[4].

Quantitative Data & Waste Categorization

Understanding the physical properties is essential for segregating waste streams effectively.

Table 1: Chemical & Physical Properties

PropertyValue
Chemical Name 2-Aminopropyl hydrogen sulfate
CAS Number 1908-84-5
Molecular Formula C3H9NO4S
Molecular Weight 155.17 g/mol
Structural Class Zwitterionic alkyl hydrogen sulfate
Key Degradation Products Sulfuric acid, 2-amino-1-propanol, SOx, NOx

Table 2: Waste Stream Categorization & Treatment

Waste StreamPrimary HazardApproved Treatment Method
Solid/Powder Toxic combustion byproducts (SOx/NOx)Dissolve in combustible solvent; incinerate with scrubber.
Aqueous Solution Corrosive (Hydrolysis yields H2SO4)pH neutralization; transfer to approved aqueous facility.
Contaminated PPE Residual chemical exposureTreat as solid hazardous waste; incinerate.

Proper Disposal Procedures (Standard Operating Protocols)

Do not allow 2-aminopropyl hydrogen sulfate to enter the environment, drains, waterways, or soil (4)[4]. Waste generators must consult local, regional, and national hazardous waste regulations (e.g., US EPA 40 CFR Part 261) to ensure accurate classification and disposal (5)[5].

Protocol A: Solid and Organic Waste Disposal Direct incineration of the raw powder can lead to incomplete combustion and hazardous particulate release.

  • Segregation: Collect all solid 2-aminopropyl hydrogen sulfate waste in a compatible, clearly labeled, sealable container (e.g., HDPE). Keep strictly isolated from strong oxidizing agents (5)[5].

  • Dissolution: In a certified fume hood, dissolve or mix the solid material with a highly combustible, EPA-approved solvent (e.g., ethanol or a designated hydrocarbon waste solvent) (4)[4]. Mechanism: Dissolving the solid ensures a uniform burn rate and complete thermal destruction.

  • Incineration: Transfer the solution to a licensed chemical incinerator. Critical Requirement: The incinerator must be equipped with an afterburner and a caustic scrubber system (4)[4]. Mechanism: The scrubber is mandatory to capture and neutralize the SOx and NOx gases generated by the combustion of the sulfur and nitrogen atoms.

Protocol B: Aqueous Waste Treatment Because of the hydrolysis risk, aqueous solutions cannot be stored indefinitely without pressure and pH monitoring.

  • pH Assessment: Test the pH of the aqueous waste stream. Due to the hydrolysis of the alkyl hydrogen sulfate ester bond, the solution will likely be highly acidic (2)[3].

  • Neutralization: Slowly add a dilute alkaline solution (e.g., 1M NaOH or sodium bicarbonate) while stirring continuously until the pH stabilizes between 6.0 and 8.0. Mechanism: Neutralization prevents corrosive damage to disposal containers and complies with RCRA standards for non-corrosive waste transport.

  • Disposal: Once neutralized, transfer the aqueous waste to an approved industrial liquid waste disposal plant (5)[5].

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental contamination.

  • Evacuation & PPE: Control entry to the leakage area. Personnel must wear appropriate protective gloves, clothing, and a NIOSH-approved respirator to prevent skin exposure and dust inhalation (5)[5].

  • Containment: Sweep up and shovel the spilled solid into suitable, closed containers for disposal (5)[5]. Avoid dust formation.

  • Decontamination: If the spill is aqueous, apply an inert absorbent material. Treat the saturated absorbent as solid hazardous waste and proceed with Protocol A.

Waste Disposal Workflow Visualization

G Start 2-Aminopropyl Hydrogen Sulfate Waste Solid Solid / Organic Waste Start->Solid Aqueous Aqueous Waste Stream Start->Aqueous Spill Spill Cleanup Debris Start->Spill Solvent Dissolve in Combustible Solvent Solid->Solvent Neutralize pH Neutralization (Treat Hydrolyzed H2SO4) Aqueous->Neutralize Spill->Solvent If compatible Incinerator Chemical Incinerator (Afterburner & Scrubber) Solvent->Incinerator Captures SOx/NOx AqueousDisp Approved Aqueous Waste Facility Neutralize->AqueousDisp EPA 40 CFR 261

Fig 1: Decision tree for 2-aminopropyl hydrogen sulfate waste segregation and disposal.

References

  • LookChem.
  • Spectrum Chemical / TCI America.
  • Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfuric and Sulfurous Esters."
  • Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 2-Aminopropyl hydrogen sulfate

As a Senior Application Scientist, I approach the handling of laboratory chemicals not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of laboratory chemicals not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. 2-Aminopropyl hydrogen sulfate (CAS: 1908-84-5), also known as 2-amino-1-propanesulfonic acid or APS, is a zwitterionic compound widely utilized as a biological buffering agent (pKa ~10.7) and a critical coupling intermediate in pharmaceutical synthesis[1].

While it is highly valued in the development of advanced therapeutics—such as Selective Androgen Receptor Modulators (SARMs) and HDAC6 inhibitors[2]—its physicochemical profile demands strict operational discipline. The following guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Toxicology and Hazard Profile

To select the correct PPE, we must first understand the causality behind the chemical's hazards. 2-Aminopropyl hydrogen sulfate is typically encountered as a crystalline powder[3]. Its primary exposure vector in the laboratory is the aerosolization of fine dust during weighing and transfer operations[4].

Chemically, it is an alkyl hydrogen sulfate. While monoalkyl sulfates react more slowly via nucleophilic substitution compared to highly toxic dialkyl sulfates (e.g., dimethyl sulfate), they still retain weak alkylating properties[5]. Under physiological conditions, alkylating agents can covalently modify nucleophilic sites on proteins and DNA[6][7]. Therefore, mitigating dermal absorption and inhalation is not just about preventing acute irritation—it is about preventing chronic cellular damage.

Table 1: Quantitative Hazard Summary and Operational Implications

Hazard ClassificationGHS CodeMechanistic CauseOperational & PPE Implication
Acute Oral Toxicity H302Systemic absorption via ingestion[4][8].Strict prohibition of food/drink; mandatory handwashing post-handling.
Skin Irritation H315Protein denaturation and potential weak alkylation[4][8].Mandates minimum 4-mil nitrile gloves and fully buttoned lab coat.
Eye Irritation H319Corrosive to sensitive mucosal tissue[4][8].Requires tight-fitting chemical safety goggles (no standard glasses).
Respiratory Irritation H335Fine powder aerosolization into the respiratory tract[4][8].Necessitates N95/P100 respirator and handling exclusively in a fume hood.

Mandatory Personal Protective Equipment (PPE)

Based on the mechanistic risks outlined above, the following PPE is non-negotiable for any open-container handling of 2-Aminopropyl hydrogen sulfate:

  • Respiratory Protection: Because dust generation is the primary vector for H335 (respiratory irritation), a NIOSH-approved N95 or P100 particulate respirator is mandatory[8]. Standard surgical masks offer zero protection against fine chemical dust.

  • Dermal Protection: To mitigate the H315 hazard and potential alkylation risks, chemical-resistant nitrile gloves (minimum 4-mil thickness) must be worn[4][8]. Gloves must be pulled over the cuffs of a standard laboratory coat to eliminate exposed skin at the wrists.

  • Ocular Protection: Tight-fitting chemical safety goggles (compliant with ANSI Z87.1 or EN166) are required[4][9]. Standard safety glasses with side shields are insufficient because airborne dust can easily settle behind the lenses.

Operational Plan: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Safe Weighing and Transfer

  • Pre-Operation Verification: Turn on the chemical fume hood and verify a face velocity of 80–120 feet per minute (fpm). Clear the workspace of strong oxidizing agents, which are incompatible with this compound[9].

    • Validation: A visible flow monitor reading or a successful tissue-paper draw test confirms active ventilation.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the N95/P100 mask, chemical goggles, and gloves[8].

  • Handling & Weighing: Use an anti-static weighing spatula to minimize powder dispersion[4]. Perform all open-container handling strictly inside the fume hood.

  • Transfer: Transfer the weighed solid into a pre-tared, sealable secondary container (e.g., a screw-cap vial) before removing it from the hood environment.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a damp, lint-free cloth. Because APS is a zwitterion, it is highly water-soluble, making aqueous wiping highly effective for trace decontamination[1].

Handling_Workflow A 1. Risk Assessment & Fume Hood Check B 2. Don PPE (N95, Goggles, Nitrile) A->B C 3. Weighing & Transfer (Anti-static tools) B->C E Spill Occurs? C->E D 4. Surface Decon (Damp wipe) G 5b. Waste Disposal (Incineration) D->G E->D No F 5a. Dampen & Scoop (No dry sweeping) E->F Yes F->G

Operational workflow for handling 2-Aminopropyl hydrogen sulfate and spill response.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder.

Protocol 2: Spill Containment and Decontamination

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure local exhaust ventilation remains active[4].

  • Containment (No Dry Sweeping): Never use a dry brush or broom. Dry sweeping will immediately aerosolize the irritating dust[4][9]. Instead, cover the spill with damp absorbent pads to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a compatible, clearly labeled hazardous waste container (e.g., HDPE)[4].

  • Surface Washing: Wash the affected area with copious amounts of water and a mild detergent. The zwitterionic nature of APS ensures rapid dissolution in aqueous media[1].

  • Disposal: Route the sealed container for high-temperature incineration in accordance with local environmental regulations. Do not flush the solid compound down the drain[9].

Application in Advanced Drug Development

Understanding the end-use of a chemical reinforces the importance of its careful handling. 2-Aminopropyl hydrogen sulfate is a highly valued intermediate in the synthesis of advanced therapeutics. For example, it is utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as GSK2881078, which are currently evaluated for treating muscle wasting.

Furthermore, it serves as a critical building block in the development of HDAC6 inhibitors (e.g., Citarinostat/Rocilinostat)[2]. These inhibitors selectively block the cytoplasmic HDAC6 enzyme, preventing the deacetylation of α-tubulin. This disruption impairs aggresome transport, ultimately inducing fatal proteotoxic stress and apoptosis in multiple myeloma cells[2].

HDAC6_Pathway Drug HDAC6 Inhibitor (Synthesized via APS) HDAC6 HDAC6 Enzyme (Cytoplasmic) Drug->HDAC6 Inhibits Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Prevents Deacetylation Aggresome Aggresome Disruption Tubulin->Aggresome Impaired Transport Apoptosis Apoptosis in Cancer Cells Aggresome->Apoptosis Proteotoxic Stress

Mechanism of HDAC6 inhibitors synthesized using 2-Aminopropyl hydrogen sulfate.

References

  • LookChem. "Cas 1908-84-5,2-aminopropyl hydrogen sulfate". Available at:[Link]

  • All About Drugs. "phase 1 - All About Drugs". Available at: [Link]

  • New Drug Approvals. "GSK-2881078 - New Drug Approvals". Available at:[Link]

  • Grokipedia. "Organosulfate". Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfuric and Sulfurous Esters". Available at: [Link]

  • Sciencemadness Discussion Board. "Lab Prep of Diethyl Sulfate". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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